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  • Product: 5-Hydroxy Lansoprazole Sulfide
  • CAS: 131926-96-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Hydroxy Lansoprazole Sulfide: Discovery, Origin, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 5-Hydroxy Lansoprazole Sulfide, a key metabolite of th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hydroxy Lansoprazole Sulfide, a key metabolite of the widely used proton pump inhibitor, lansoprazole. We will delve into its discovery, metabolic origins, and emerging pharmacological importance, offering field-proven insights and detailed experimental protocols for its study.

Introduction: The Metabolic Unveiling of a Proton Pump Inhibitor

Lansoprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism, leading to the formation of several derivatives. Among these, 5-Hydroxy Lansoprazole Sulfide has emerged as a molecule of significant interest, not only as a terminal metabolite but also for its own potential therapeutic activities. Its discovery and characterization have been pivotal in understanding the complete metabolic fate of lansoprazole and have opened new avenues for research into its pharmacological profile.

The journey to understanding 5-Hydroxy Lansoprazole Sulfide began with foundational studies aimed at elucidating the biotransformation of lansoprazole in the human body. These early investigations were crucial for identifying the key enzymatic players and the resultant chemical entities, paving the way for a more nuanced appreciation of this drug's action and its metabolic derivatives.

The Discovery and Metabolic Genesis of 5-Hydroxy Lansoprazole Sulfide

The initial identification of lansoprazole's primary metabolites was a critical step in characterizing its pharmacokinetic profile. Seminal work in the mid-1990s, utilizing human liver microsomes, first brought to light the formation of lansoprazole sulfide, lansoprazole sulfone, and 5-hydroxylansoprazole.[1] These studies were instrumental in establishing the central role of the cytochrome P450 (CYP) enzyme system in lansoprazole's metabolism.

The Enzymatic Cascade: A Tale of Two CYPs

The biotransformation of lansoprazole into its various metabolites is a multi-step process primarily orchestrated by two key cytochrome P450 isoenzymes: CYP2C19 and CYP3A4.[1][2][3][4][5] The interplay between these two enzymes dictates the metabolic pathway and the relative abundance of the different metabolites.

  • CYP2C19: This enzyme is predominantly responsible for the 5-hydroxylation of the benzimidazole ring of lansoprazole, a crucial initial step in one of the major metabolic routes.[1][4] The genetic polymorphism of CYP2C19 can significantly influence the rate of this reaction, leading to inter-individual variations in lansoprazole metabolism and clinical efficacy.

  • CYP3A4: This versatile enzyme is primarily involved in the sulfoxidation of lansoprazole, leading to the formation of lansoprazole sulfone and lansoprazole sulfide.[1][2][4]

The formation of 5-Hydroxy Lansoprazole Sulfide is now understood to be the culmination of this metabolic cascade, representing an "end product" of lansoprazole metabolism.[6][7][8][9]

Visualizing the Metabolic Pathway

The metabolic journey from lansoprazole to 5-Hydroxy Lansoprazole Sulfide can be visualized as a branched pathway, with key enzymatic conversions leading to the final metabolite.

Lansoprazole_Metabolism lansoprazole Lansoprazole lansoprazole_sulfide Lansoprazole Sulfide lansoprazole->lansoprazole_sulfide CYP3A4 lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone CYP3A4 hydroxy_lansoprazole 5-Hydroxy Lansoprazole lansoprazole->hydroxy_lansoprazole CYP2C19 hydroxy_lansoprazole_sulfide 5-Hydroxy Lansoprazole Sulfide lansoprazole_sulfide->hydroxy_lansoprazole_sulfide CYP2C19 (putative) hydroxy_lansoprazole->hydroxy_lansoprazole_sulfide CYP3A4 (putative)

Caption: Metabolic pathway of lansoprazole to 5-Hydroxy Lansoprazole Sulfide.

Scientific Significance and Emerging Pharmacological Roles

Initially viewed as an inactive end-product of metabolism, recent research has unveiled potential therapeutic activities of 5-Hydroxy Lansoprazole Sulfide, particularly in the realm of oncology.

Anti-Cancer Activity

Groundbreaking research has demonstrated that 5-Hydroxy Lansoprazole Sulfide exhibits potent anti-cancer activity, particularly against triple-negative breast cancer (TNBC) cells.[6][7][8] This activity is attributed to its ability to inhibit the enoyl reductase domain of fatty acid synthase (FASN), a key enzyme in de novo lipid synthesis that is often overexpressed in cancer cells.[6][7][8] This finding is significant as it suggests that the clinical anticancer effects observed with proton pump inhibitors may be, in part, mediated by their metabolites.

Anti-Tuberculous Potential

While the anti-tuberculous activity has been more directly linked to lansoprazole's other metabolite, lansoprazole sulfide, the structural similarity of 5-Hydroxy Lansoprazole Sulfide warrants further investigation in this area.[1][6][8][10] Lansoprazole itself is considered a prodrug that is converted to lansoprazole sulfide, which then targets the cytochrome bc1 complex in Mycobacterium tuberculosis.[1][6] Understanding the complete metabolic profile, including the formation and activity of 5-Hydroxy Lansoprazole Sulfide, is crucial for optimizing potential anti-tuberculous therapies derived from the lansoprazole scaffold.

Experimental Protocols for the Study of 5-Hydroxy Lansoprazole Sulfide

For researchers aiming to investigate 5-Hydroxy Lansoprazole Sulfide, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for its enzymatic synthesis and analytical determination.

In Vitro Enzymatic Synthesis using Human Liver Microsomes

This protocol describes the generation of 5-Hydroxy Lansoprazole Sulfide from lansoprazole using pooled human liver microsomes, which contain a mixture of CYP enzymes.

Materials:

  • Lansoprazole

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, pooled human liver microsomes (final concentration typically 0.2-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add lansoprazole (dissolved in a small amount of organic solvent like DMSO, final concentration typically 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation and Sample Preparation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it for the presence of 5-Hydroxy Lansoprazole Sulfide and other metabolites using a validated LC-MS/MS method.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Buffer, HLMs, NADPH system) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_lansoprazole Add Lansoprazole pre_incubate->add_lansoprazole incubate Incubate at 37°C add_lansoprazole->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for in vitro enzymatic synthesis of lansoprazole metabolites.

Analytical Determination by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of 5-Hydroxy Lansoprazole Sulfide in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a few minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 5-Hydroxy Lansoprazole Sulfide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined by infusion of a standard)

    • Internal Standard (e.g., deuterated analog): Precursor ion (Q1) m/z -> Product ion (Q3) m/z

Data Analysis:

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 5-Hydroxy Lansoprazole Sulfide reference standard.

ParameterLansoprazole5-Hydroxy LansoprazoleLansoprazole Sulfone5-Hydroxy Lansoprazole Sulfide
Molecular Formula C16H14F3N3O2SC16H14F3N3O3SC16H14F3N3O3SC16H14F3N3O2S
Molecular Weight 369.36385.36385.36385.36
Primary Metabolizing Enzyme CYP2C19 & CYP3A4CYP2C19CYP3A4Sequential action of CYP2C19 & CYP3A4
Key Functional Group SulfoxideSulfoxide, HydroxylSulfoneSulfide, Hydroxyl

Conclusion and Future Directions

The discovery and ongoing investigation of 5-Hydroxy Lansoprazole Sulfide have significantly advanced our understanding of lansoprazole's metabolic fate and have unveiled a metabolite with intriguing pharmacological potential. As a terminal metabolite, its quantification provides a more complete picture of lansoprazole's disposition in vivo. Furthermore, its demonstrated anti-cancer activity opens exciting new avenues for drug repurposing and development.

Future research should focus on:

  • Elucidating the precise enzymatic steps and kinetics leading to the formation of 5-Hydroxy Lansoprazole Sulfide.

  • Conducting in vivo studies to confirm its pharmacological activities and assess its pharmacokinetic profile.

  • Developing efficient and scalable chemical synthesis routes to produce sufficient quantities for extensive preclinical and potentially clinical evaluation.

  • Investigating its potential as an anti-tuberculous agent , building upon the findings related to its precursor, lansoprazole sulfide.

The continued exploration of 5-Hydroxy Lansoprazole Sulfide holds the promise of not only optimizing the therapeutic use of lansoprazole but also of yielding novel therapeutic agents for the treatment of cancer and infectious diseases.

References

  • Beebe, J., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

  • PubMed. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. [Link]

  • Rybniker, J., et al. (2015). Lansoprazole is an antituberculous prodrug targeting cytochrome bc1. Nature Communications, 6, 7659. [Link]

  • Pearce, R. E., et al. (1996). Identification of the human P450 enzymes involved in lansoprazole metabolism. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 805-816. [Link]

  • ACS Publications. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. [Link]

  • Synapse. (2025). 5-Hydroxy Lansoprazole Sulfide. [Link]

  • ClinPGx. (n.d.). Lansoprazole Pathway, Pharmacokinetics. [Link]

  • Pichard, L., et al. (1995). Oxidative metabolism of lansoprazole by human liver cytochromes P450. Molecular Pharmacology, 47(2), 410-418. [Link]

  • Miura, M., et al. (2001). Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. European Journal of Clinical Pharmacology, 57(9), 709-715. [Link]

  • Li, X. Q., et al. (2004). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Drug Metabolism and Disposition, 32(8), 821-827. [Link]

  • Gątarek, P., & Starek, M. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520. [Link]

  • Zgheib, N. K., & Frye, R. F. (2018). Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine. Expert Opinion on Drug Metabolism & Toxicology, 14(1), 31-42. [Link]

  • Corcoran, J., & Hyland, K. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]

  • Mdanda, S., et al. (2017). Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent. Biomedical Chromatography, 31(12). [Link]

  • EPFL. (2015). Over-the-counter antacid lansoprazole could be an effective anti-tuberculosis drug. [Link]

  • Ghafoor, M. A., et al. (2024). Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. Proceedings of the National Academy of Sciences, 121(47), e2408972121. [Link]

  • PubMed. (2024). Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. [Link]

  • Google Patents. (2019).
  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Role of 5-Hydroxy Lansoprazole Sulfide in Drug Metabolism

Authored by: A Senior Application Scientist Abstract Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism, traditionally viewed as a mechanism for detoxification and clear...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism, traditionally viewed as a mechanism for detoxification and clearance. This process, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4, generates a profile of metabolites, including 5-hydroxylansoprazole, lansoprazole sulfone, and lansoprazole sulfide. For years, these compounds were largely considered inactive byproducts. However, recent scientific inquiry has compelled a significant re-evaluation of this paradigm, focusing specifically on the terminal metabolite, 5-Hydroxy Lansoprazole Sulfide (5HLS). This guide delineates the metabolic journey from lansoprazole to 5HLS, critically examines its established role in pharmacokinetics, and illuminates its newly discovered, potent biological activity. We will explore the mechanistic details of its formation, present robust analytical methodologies for its characterization, and discuss the profound implications of its function as a bioactive molecule, particularly in the context of oncology. This document serves as a technical resource for researchers and drug development professionals, bridging the gap between classical drug metabolism and the emerging field of pharmacologically active metabolites.

Introduction: The Metabolic Landscape of Lansoprazole

Lansoprazole is a cornerstone therapeutic for acid-related gastrointestinal disorders.[1][2] Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in acid secretion.[3][4] As a prodrug, lansoprazole requires activation in the acidic environment of the parietal cell canaliculus.[3][5] However, its systemic clearance and duration of action are dictated by its extensive metabolism in the liver.[3][6]

The metabolic fate of lansoprazole is primarily governed by two key enzyme systems:

  • Cytochrome P450 2C19 (CYP2C19): Responsible for the 5-hydroxylation of the benzimidazole ring, forming 5-hydroxylansoprazole. This is a principal clearance pathway.[7][8][9][10]

  • Cytochrome P450 3A4 (CYP3A4): Primarily catalyzes the oxidation of the sulfinyl group to form lansoprazole sulfone.[7][8][9][10]

A third key metabolite, lansoprazole sulfide, is also formed. While some studies suggest this can occur via CYP3A4, other in vitro work indicates it may be formed non-enzymatically in the presence of NADPH and oxygen within liver microsomes.[1][7][8] These initial metabolites undergo further biotransformation, culminating in various downstream products, among which 5-Hydroxy Lansoprazole Sulfide (5HLS) has emerged as a molecule of significant interest.[11]

The Metabolic Pathway to 5-Hydroxy Lansoprazole Sulfide (5HLS)

The formation of 5HLS is not a single-step conversion but rather the result of a multi-step metabolic cascade acting on the parent lansoprazole molecule. The structure of 5HLS, chemically known as 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazol-6-ol, indicates that both hydroxylation (at the 5-position) and sulfide formation have occurred.[12][13] This "end product" is the convergence of the primary metabolic pathways.[11][14]

The interplay between CYP2C19 and CYP3A4 is critical and subject to stereoselectivity, with the two enantiomers of racemic lansoprazole showing different metabolic preferences.[7][15] For instance, CYP2C19 preferentially metabolizes (+)-lansoprazole via hydroxylation, while CYP3A4 is more active toward (-)-lansoprazole for sulfoxidation.[15] This complex enzymatic relationship dictates the flux through various intermediate pathways leading to 5HLS.

Lansoprazole_Metabolism cluster_parent Parent Drug cluster_intermediates Primary Metabolites cluster_end_product Terminal Metabolite lansoprazole Lansoprazole hydroxy 5-Hydroxy Lansoprazole lansoprazole->hydroxy CYP2C19 (Hydroxylation) sulfone Lansoprazole Sulfone lansoprazole->sulfone CYP3A4 (Sulfoxidation) sulfide Lansoprazole Sulfide lansoprazole->sulfide CYP3A4 / Non-Enzymatic hls 5-Hydroxy Lansoprazole Sulfide (5HLS) hydroxy->hls Sulfide Formation sulfide->hls CYP2C19 (Hydroxylation) cyp2c19 CYP2C19 cyp2c19->hydroxy cyp3a4 CYP3A4 cyp3a4->sulfone

Caption: Metabolic conversion of Lansoprazole to its primary and terminal metabolites.

A Paradigm Shift: The Emergent Biological Activity of 5HLS

While traditionally viewed as an inactive product destined for excretion, groundbreaking research has revealed that 5HLS possesses potent and distinct pharmacological activity.[11][14][16] This discovery fundamentally alters our understanding of lansoprazole's overall biological effect.

Anticancer Activity in Triple-Negative Breast Cancer (TNBC)

The most striking finding is the significant anticancer activity of 5HLS. Studies have demonstrated that 5HLS is more effective at inhibiting the proliferation of TNBC cells than the parent drug, lansoprazole.[11][14] This observation provides a compelling molecular explanation for clinical data suggesting that PPI usage may benefit breast cancer patients.[17][18]

Mechanism of Action: A Novel Target within Fatty Acid Synthase (FASN)

The anticancer effect of 5HLS is attributed to the inhibition of Fatty Acid Synthase (FASN), a crucial enzyme for de novo lipid synthesis that is highly overexpressed in many cancers but not in normal tissues.[14][16] Both lansoprazole and 5HLS inhibit FASN, but they do so by targeting different catalytic domains of the enzyme, a critical mechanistic distinction:

  • Lansoprazole inhibits the Thioesterase (TE) domain of FASN.

  • 5-Hydroxy Lansoprazole Sulfide (5HLS) inhibits the Enoyl Reductase (ER) domain of FASN.[11][14][16][17]

This differential targeting suggests that the metabolite, 5HLS, has a unique and more potent inhibitory profile than its parent compound. By inhibiting FASN, 5HLS disrupts lipid synthesis required for building new cell membranes and also impacts downstream signaling pathways, including the non-homologous end joining (NHEJ) repair of oxidative DNA damage.[11][17]

FASN_Inhibition cluster_drugs cluster_fasn Fatty Acid Synthase (FASN) Enzyme cluster_effects Downstream Effects lansoprazole Lansoprazole FASN Enoyl Reductase (ER) Other Domains Thioesterase (TE) lansoprazole->FASN:te Inhibits hls 5HLS (Metabolite) hls->FASN:er Inhibits (More Potent) lipids Inhibition of De Novo Lipid Synthesis FASN->lipids Inhibition leads to dna_repair Impaired DNA Repair (NHEJ) lipids->dna_repair proliferation Reduced Cancer Cell Proliferation dna_repair->proliferation LCMS_Workflow cluster_prep 1. Sample Preparation cluster_lc 2. Chromatographic Separation cluster_ms 3. Mass Spectrometric Detection cluster_data 4. Data Analysis start Biological Matrix (e.g., HLM Supernatant, Plasma) quench Protein Precipitation (Acetonitrile + Internal Standard) start->quench centrifuge Centrifugation quench->centrifuge extract Supernatant Transfer centrifuge->extract inject Autosampler Injection extract->inject column Reverse-Phase HPLC Column (e.g., C18) inject->column elution Gradient Elution column->elution ionize Electrospray Ionization (ESI) elution->ionize ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionize->ms1 ms2 Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->ms2 ms3 Quadrupole 3 (Q3) (Product Ion Detection) ms2->ms3 integrate Peak Integration ms3->integrate curve Standard Curve Generation integrate->curve quantify Concentration Calculation curve->quantify

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Chemical Characterization of 5-Hydroxy Lansoprazole Sulfide

This guide provides a comprehensive overview of the synthesis and chemical characterization of 5-Hydroxy Lansoprazole Sulfide, a significant metabolite of the proton pump inhibitor Lansoprazole. This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and chemical characterization of 5-Hydroxy Lansoprazole Sulfide, a significant metabolite of the proton pump inhibitor Lansoprazole. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction

5-Hydroxy Lansoprazole Sulfide is a key metabolite in the biotransformation of Lansoprazole. Understanding its chemical properties and having access to a reliable synthetic route are crucial for comprehensive pharmacokinetic studies, impurity profiling, and the development of related pharmaceutical compounds. This guide details a proposed synthetic pathway and a suite of analytical techniques for the unambiguous characterization of this molecule.

Chemical Synthesis of 5-Hydroxy Lansoprazole Sulfide

The synthesis of 5-Hydroxy Lansoprazole Sulfide can be strategically approached in a two-step process. This method is adapted from the well-established synthesis of Lansoprazole and its sulfide analogue, ensuring a high probability of success. The core of this synthesis lies in the nucleophilic substitution reaction between a hydroxylated mercaptobenzimidazole and a functionalized pyridine derivative.

Step 1: Synthesis of 5-Hydroxy-2-mercaptobenzimidazole (Intermediate 1)

The initial step involves the creation of the benzimidazole core. This is achieved through the cyclization of a substituted o-phenylenediamine with carbon disulfide.

  • Reaction Principle: The reaction of 4-amino-3-nitrophenol with a reducing agent will yield 3,4-diaminophenol. This intermediate is then reacted with carbon disulfide in an alkaline medium to form the desired 5-hydroxy-2-mercaptobenzimidazole. The use of a nitro-substituted precursor is a common strategy to introduce the amino group at the desired position.

Experimental Protocol:

  • Reduction of 4-amino-3-nitrophenol: To a solution of 4-amino-3-nitrophenol in ethanol, add a reducing agent such as sodium dithionite (Na₂S₂O₄) or perform catalytic hydrogenation using Pd/C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cyclization Reaction: The resulting 3,4-diaminophenol is not isolated but reacted in situ. To the reaction mixture, add an aqueous solution of potassium hydroxide, followed by the dropwise addition of carbon disulfide at room temperature.

  • Workup and Isolation: After the reaction is complete, the mixture is heated to reflux for a few hours. Upon cooling, the solution is acidified with acetic acid to precipitate the crude 5-hydroxy-2-mercaptobenzimidazole. The solid is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 5-Hydroxy Lansoprazole Sulfide (Final Product)

The final step is the condensation of the hydroxylated mercaptobenzimidazole intermediate with the pyridine side chain.

  • Reaction Principle: This step is a nucleophilic substitution where the thiol group of 5-hydroxy-2-mercaptobenzimidazole attacks the electrophilic carbon of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the presence of a base.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxy-2-mercaptobenzimidazole and 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in a suitable solvent like ethanol or methanol.

  • Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to the mixture to deprotonate the thiol group, forming a more potent nucleophile.

  • Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by TLC or HPLC until completion.

  • Purification: The crude product is obtained by removing the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to yield pure 5-Hydroxy Lansoprazole Sulfide.

Visualizing the Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate 1 cluster_step2 Step 2: Condensation Reaction A 4-Amino-3-nitrophenol B Reduction (e.g., Na₂S₂O₄) A->B C 3,4-Diaminophenol B->C D Cyclization (CS₂, KOH) C->D E 5-Hydroxy-2-mercaptobenzimidazole (Intermediate 1) D->E G Condensation (Base, e.g., NaOH) E->G F 2-(Chloromethyl)-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl (Intermediate 2) F->G H Crude Product G->H I Purification (Column Chromatography) H->I J 5-Hydroxy Lansoprazole Sulfide (Final Product) I->J

Caption: Synthetic pathway for 5-Hydroxy Lansoprazole Sulfide.

Chemical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of the synthesized 5-Hydroxy Lansoprazole Sulfide.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound and for monitoring the progress of the reaction.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous buffer (e.g., phosphate buffer, pH 7.0) and transitioning to a higher proportion of organic solvent (e.g., acetonitrile).

  • Detection: UV detection at 285 nm is appropriate for this class of compounds.

  • Sample Preparation: The synthesized compound is dissolved in the mobile phase or a suitable solvent like methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides crucial information about the molecular weight of the synthesized compound and its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).

  • Ionization Source: Electrospray ionization (ESI) in positive mode is generally effective for this molecule.

  • Data Acquisition: The instrument is set to acquire the full scan mass spectrum to determine the molecular ion peak. Tandem MS (MS/MS) is performed on the parent ion to obtain fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) can be used.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and optionally 2D NMR spectra like COSY and HSQC for more detailed structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Summary of Expected Analytical Data
Analytical TechniqueParameterExpected Result
HPLC Purity> 98% (as peak area)
Retention TimeDependent on the specific method, but expected to be consistent.
LC-MS Molecular Ion (ESI+)m/z [M+H]⁺ ≈ 386.09
Key FragmentsExpected fragments corresponding to the pyridine and benzimidazole moieties.
¹H NMR Chemical Shifts (δ)Aromatic protons, methylene protons, methyl protons, and trifluoroethoxy protons in their expected regions.
¹³C NMR Chemical Shifts (δ)Carbons of the benzimidazole and pyridine rings, as well as the aliphatic carbons.
FTIR Key Absorptions (cm⁻¹)N-H, O-H, C-H, C=N, and C-S stretching vibrations.
Visualizing the Characterization Workflow

Characterization_Workflow cluster_analysis Chemical Characterization Start Synthesized 5-Hydroxy Lansoprazole Sulfide HPLC HPLC (Purity Assessment) Start->HPLC LCMS LC-MS (Molecular Weight & Fragmentation) Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Start->NMR FTIR FTIR (Functional Group Analysis) Start->FTIR End Confirmed Structure & Purity HPLC->End LCMS->End NMR->End FTIR->End

Caption: Analytical workflow for the characterization of 5-Hydroxy Lansoprazole Sulfide.

Conclusion

This technical guide outlines a robust and scientifically grounded approach to the synthesis and chemical characterization of 5-Hydroxy Lansoprazole Sulfide. The proposed synthetic route is based on established chemical principles, and the detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. This information is vital for researchers and developers working with Lansoprazole and its metabolites, providing a solid foundation for further studies.

References

  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. Retrieved from [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681-13691. [Link]

  • Oxford Instruments. (n.d.). Characterization of Lansoprazole by Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. [Link]

  • Song, M., et al. (2009). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 467-473. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. [Link]

  • Meher, M. K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. [Link]

  • El kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link]

  • Al-Karagully, H. J., & Mahmood, A. A. R. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Journal of Pharmacy Research, 10(12), 814-824. [Link]

  • Ali, M., et al. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics, 12(1), 154-162. [Link]

  • Al-Azzawi, A. M., & Al-Janabi, A. H. (2019). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 8(5), 105-115. [Link]

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxy Lansoprazole Sulfide

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 5-Hydroxy Lansoprazole Sulfide. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 5-Hydroxy Lansoprazole Sulfide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established analytical principles with practical insights to facilitate the identification and characterization of this critical lansoprazole metabolite and impurity.

Introduction

5-Hydroxy Lansoprazole Sulfide is a significant metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2] It is also considered a potential impurity in the bulk synthesis of Lansoprazole.[3][4] The accurate identification and characterization of such compounds are paramount for ensuring the safety, efficacy, and quality of the final pharmaceutical product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][5] This guide will delve into the core analytical techniques of NMR and mass spectrometry, providing a predictive and interpretative framework for the spectral data of 5-Hydroxy Lansoprazole Sulfide.

The chemical structure of 5-Hydroxy Lansoprazole Sulfide (CAS: 131926-96-0) features a substituted benzimidazole core linked via a methylsulfinyl bridge to a pyridine ring, with a hydroxyl group at the 5-position of the benzimidazole moiety.[6] Its molecular formula is C₁₆H₁₄F₃N₃O₂S, with a molecular weight of approximately 369.36 g/mol .[1]

I. Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a molecule like 5-Hydroxy Lansoprazole Sulfide, Electrospray Ionization (ESI) is the preferred ionization method due to the presence of polar functional groups, making it amenable to producing protonated molecules [M+H]⁺ in positive ion mode.

Predicted Mass Spectral Data

While readily available, public experimental mass spectra for 5-Hydroxy Lansoprazole Sulfide are scarce, we can predict its behavior in a mass spectrometer based on its structure and data from similar compounds.

Adduct/FragmentPredicted m/zNotes
[M+H]⁺370.0832The protonated molecule, typically the base peak in ESI positive mode.
[M+Na]⁺392.0651Adduct with sodium, commonly observed.
[M-H]⁻368.0686The deprotonated molecule in ESI negative mode.

Data sourced from computational predictions.[7]

Fragmentation Pathway and Interpretation

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation. By selecting the precursor ion (e.g., m/z 370) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be expected. The fragmentation of 5-Hydroxy Lansoprazole Sulfide would likely involve the cleavage of the methylsulfinyl bridge and fragmentation of the pyridine and benzimidazole rings. Understanding these pathways is vital for distinguishing it from other lansoprazole-related substances.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for unambiguous structure elucidation. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-Hydroxy Lansoprazole Sulfide, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 5-Hydroxy Lansoprazole Sulfide is expected to exhibit signals corresponding to the protons on the pyridine and benzimidazole rings, as well as the methyl and methylene groups. The introduction of the hydroxyl group on the benzimidazole ring will influence the chemical shifts of the adjacent aromatic protons compared to Lansoprazole Sulfide.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H~8.2d1H
Benzimidazole-H~7.0-7.5m3H
OCH₂CF₃~4.8q2H
SCH₂~4.4s2H
Pyridine-CH₃~2.2s3H
Ar-OHBroad s1H
NHBroad s1H

Note: These are predicted values and may vary based on solvent and experimental conditions. The hydroxyl and amine protons are exchangeable and may not always be observed.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of neighboring atoms (O, N, S, F) and the aromaticity of the rings.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (in CF₃CH₂O )~160
Aromatic C-N/C-S~140-155
Aromatic C-H/C-C~105-135
C F₃~124 (q)
OC H₂CF₃~65
SC H₂~30
Pyridine-C H₃~12

Note: These are predicted values. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for definitive assignment of all proton and carbon signals.[8]

III. Experimental Protocols

To ensure the scientific integrity and trustworthiness of the analytical data, the following experimental protocols are recommended. These are based on established methods for the analysis of lansoprazole and its related compounds.[9][10]

A. Sample Preparation for Mass Spectrometry
  • Standard Solution: Accurately weigh approximately 1 mg of 5-Hydroxy Lansoprazole Sulfide reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 100 µg/mL.

  • Working Solution: Further dilute the stock solution with the mobile phase to a final concentration suitable for injection (e.g., 1-10 µg/mL).

  • Rationale: Proper sample preparation is critical to ensure accurate and reproducible results. The choice of solvent should ensure the analyte's stability and compatibility with the LC-MS system.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice for separating lansoprazole and its metabolites.[11]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 0.2-0.4 mL/min for UHPLC.

  • Injection Volume: 1-5 µL.

  • MS System: A tandem mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural confirmation.

  • Rationale: The chromatographic separation is essential to resolve the analyte from potential interferences. The use of a gradient elution allows for the efficient separation of compounds with varying polarities. Formic acid is added to the mobile phase to promote protonation and enhance the ESI signal in positive mode.

C. NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Hydroxy Lansoprazole Sulfide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Experiments: Perform COSY, HSQC, and HMBC experiments to establish connectivity and aid in the complete assignment of proton and carbon signals.[8]

  • Rationale: The choice of deuterated solvent is crucial as it should dissolve the sample well and not have signals that overlap with the analyte's resonances. Higher magnetic field strengths provide better resolution of complex spectra. 2D NMR experiments are invaluable for the definitive structural elucidation of complex molecules.

IV. Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of 5-Hydroxy Lansoprazole Sulfide.

Analytical Workflow for 5-Hydroxy Lansoprazole Sulfide cluster_synthesis Synthesis/Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Characterization synthesis Synthesis or Isolation of 5-Hydroxy Lansoprazole Sulfide ms Mass Spectrometry (LC-MS/MS) synthesis->ms Sample Prep nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Sample Prep mw_confirmation Molecular Weight Confirmation ms->mw_confirmation fragmentation_analysis Fragmentation Analysis ms->fragmentation_analysis structure_elucidation Structure Elucidation nmr->structure_elucidation final_report Comprehensive Analytical Report mw_confirmation->final_report fragmentation_analysis->final_report structure_elucidation->final_report

Caption: A generalized workflow for the synthesis, analysis, and characterization of 5-Hydroxy Lansoprazole Sulfide.

Conclusion

The structural characterization of metabolites and impurities such as 5-Hydroxy Lansoprazole Sulfide is a critical activity in drug development and manufacturing. While experimental spectral data for this specific compound is not widely published, a combination of predictive analysis based on its chemical structure and established analytical methodologies for related compounds provides a robust framework for its identification and characterization. The protocols and interpretative guidance provided herein are intended to equip researchers with the necessary tools to confidently analyze this and other related pharmaceutical compounds, ensuring the highest standards of scientific integrity and product quality.

References

  • Reddy, G. M., et al. (2008). Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. Synthetic Communications, 38(19), 3477-3489. [Link]

  • Ramulu, K., Rao, B. M., & Rao, N. S. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(4), 274-283. [Link]

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. International Journal of Analytical Mass Spectrometry and Chromatography, 3(4), 143-154. [Link]

  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. [Link]

  • PubChem. (n.d.). Lansoprazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Lansoprazole (HMDB0005008). Retrieved from [Link]

  • Oxford Instruments. (n.d.). Characterization of Lansoprazole by Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1755-1765. [Link]

  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Characterization of Lansoprazole by Benchtop NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6. [Link]

  • SpectraBase. (n.d.). Lansoprazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-hydroxy lansoprazole sulfide (C16H14F3N3O2S). Retrieved from [Link]

  • PubMed. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681-13691. [Link]

  • PubChem. (n.d.). 5-Hydroxy Lansoprazole Sulfide. National Center for Biotechnology Information. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • Hilaris Publisher. (2015). Stereochemistrical Determination of Dexlansoprazole by Optical Rotation, ECD and 13C-NMR. Journal of Physical Chemistry & Biophysics, 5(4). [Link]

  • ScienceReady. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

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Foundational

The Essential Guide to 5-Hydroxy Lansoprazole Sulfide Reference Standard: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals Foreword: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the purity, ident...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the purity, identity, and potency of active pharmaceutical ingredients (APIs) are paramount. This necessitates the use of highly characterized reference standards for related compounds and metabolites. 5-Hydroxy Lansoprazole Sulfide, a key metabolite of the proton pump inhibitor Lansoprazole, serves as a critical tool for analytical method development, validation, and impurity profiling. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and application of the 5-Hydroxy Lansoprazole Sulfide reference standard, empowering researchers to ensure the accuracy and reliability of their analytical data.

Commercial Availability and Sourcing

5-Hydroxy Lansoprazole Sulfide is commercially available as a reference standard from specialized suppliers of pharmaceutical impurities and metabolites.[1][2] When sourcing this reference standard, it is imperative to select a reputable vendor that provides a comprehensive Certificate of Analysis (CoA). Key suppliers often manufacture these standards under controlled conditions to ensure high purity and batch-to-batch consistency.[2] Traceability to pharmacopeial standards (e.g., USP, EP) is a desirable attribute, although not always available for specific metabolites.[1]

Synthesis Pathway: A Representative Approach

While proprietary synthesis methods are common, a plausible and scientifically sound route to 5-Hydroxy Lansoprazole Sulfide can be extrapolated from established organic chemistry principles and literature on related benzimidazole compounds. The synthesis logically proceeds through the preparation of two key intermediates followed by their condensation.

Synthesis_Pathway cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Condensation A 4-Methoxy-1,2-phenylenediamine B 5-Methoxybenzimidazole A->B Formic Acid C 5-Hydroxybenzimidazole B->C HBr D 2-Mercapto-5-hydroxybenzimidazole C->D CS2 J 5-Hydroxy Lansoprazole Sulfide D->J Base (e.g., NaOH or K2CO3) in Solvent (e.g., Ethanol or DMF) E 2,3-Lutidine F 2,3-Lutidine-N-oxide E->F Oxidation G 2-Hydroxymethyl-3-methyl-4-nitropyridine-N-oxide F->G Nitration/ Rearrangement H 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine G->H Substitution I 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl H->I Chlorination I->J Base (e.g., NaOH or K2CO3) in Solvent (e.g., Ethanol or DMF) caption Figure 1: Representative Synthesis Pathway

Caption: Figure 1: A plausible synthetic route for 5-Hydroxy Lansoprazole Sulfide.

Experimental Protocol: A Representative Synthesis

Part A: Synthesis of 2-Mercapto-5-hydroxybenzimidazole (Intermediate 1)

  • Step 1: Synthesis of 5-Hydroxybenzimidazole. A common route involves the cyclization of a substituted o-phenylenediamine. For instance, 4-amino-3-nitrophenol can be reduced to 3,4-diaminophenol, which is then cyclized with formic acid to yield 5-hydroxybenzimidazole.[3]

  • Step 2: Thionation to 2-Mercapto-5-hydroxybenzimidazole. The synthesized 5-hydroxybenzimidazole can be reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent to introduce the mercapto group at the 2-position.[2]

Part B: Synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (Intermediate 2)

The synthesis of this key pyridine intermediate is a multi-step process that has been described in the literature, often starting from 2,3-lutidine.[4] The process generally involves:

  • N-Oxidation: 2,3-Lutidine is oxidized to 2,3-lutidine-N-oxide.

  • Nitration and Rearrangement: The N-oxide is nitrated, typically at the 4-position, and may undergo rearrangement.

  • Substitution: The nitro group is displaced by 2,2,2-trifluoroethanol in the presence of a base.

  • Chlorination: The hydroxymethyl group at the 2-position is converted to a chloromethyl group, often using thionyl chloride, to yield the hydrochloride salt of the desired intermediate.[5][6][7]

Part C: Condensation to 5-Hydroxy Lansoprazole Sulfide

  • Reaction Setup: Equimolar amounts of 2-Mercapto-5-hydroxybenzimidazole and 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl are dissolved in a suitable solvent such as ethanol or dimethylformamide.

  • Base Addition: A base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to facilitate the nucleophilic substitution reaction.

  • Reaction Conditions: The mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield 5-Hydroxy Lansoprazole Sulfide of high purity.

Comprehensive Characterization and Quality Control

A high-quality reference standard must be rigorously characterized to confirm its identity, purity, and potency. The following analytical techniques are essential for the qualification of 5-Hydroxy Lansoprazole Sulfide reference standard.

Analytical Technique Purpose Expected Observations/Data
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak corresponding to 5-Hydroxy Lansoprazole Sulfide with a purity of ≥98%. Any impurities should be well-resolved and quantified.
Mass Spectrometry (MS) Confirmation of molecular weight and structural elucidation.The mass spectrum should show the correct molecular ion peak corresponding to the molecular formula C16H14F3N3O2S (Exact Mass: 385.07). Fragmentation patterns should be consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Unambiguous confirmation of the chemical structure.The ¹H and ¹³C NMR spectra should show all the expected signals with the correct chemical shifts, multiplicities, and integrations corresponding to the protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.The IR spectrum should display characteristic absorption bands for O-H, N-H, C-H, C=N, C=C, and C-F bonds present in the molecule.
Water Content (Karl Fischer Titration) Quantification of water content.The water content should be determined and reported, as it affects the purity calculation.
Residual Solvents (Gas Chromatography - GC) Quantification of any remaining solvents from the synthesis.The levels of any residual solvents should be below the limits specified in relevant pharmacopeial guidelines (e.g., USP <467>).
Certificate of Analysis: A Template for Quality

A comprehensive Certificate of Analysis (CoA) is a non-negotiable document for a reference standard. It should include the following information:

Parameter Example Specification
Product Name 5-Hydroxy Lansoprazole Sulfide
CAS Number 131926-96-0
Molecular Formula C16H14F3N3O2S
Molecular Weight 385.37 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol
Purity (by HPLC) ≥ 98.0%
Identity (by ¹H NMR, MS) Conforms to structure
Water Content (Karl Fischer) ≤ 1.0%
Residual Solvents Conforms to USP <467>
Storage Conditions 2-8°C, protected from light
Retest Date 24 months from the date of analysis

Application in Analytical Methodologies

The primary application of the 5-Hydroxy Lansoprazole Sulfide reference standard is in the development, validation, and routine use of analytical methods for the quality control of Lansoprazole drug substance and drug products.

Application_Workflow A Obtain 5-Hydroxy Lansoprazole Sulfide Reference Standard with CoA B Analytical Method Development (e.g., HPLC, UPLC, LC-MS) A->B C Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) B->C Using the Reference Standard D Routine Quality Control of Lansoprazole Batches C->D E Impurity Profiling and Forced Degradation Studies C->E F Stability Testing of Lansoprazole Drug Product C->F G Accurate and Reliable Analytical Data D->G E->G F->G caption Figure 2: Application Workflow

Caption: Figure 2: Workflow for the application of the reference standard.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a general framework for an HPLC method for the determination of 5-Hydroxy Lansoprazole Sulfide in a Lansoprazole sample.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A time-based gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the separation of Lansoprazole and its related substances.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of 5-Hydroxy Lansoprazole Sulfide reference standard in a suitable diluent (e.g., acetonitrile/water mixture).

    • Prepare a series of working standard solutions by diluting the stock solution to appropriate concentrations for linearity determination and for use as a system suitability standard.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the Lansoprazole drug substance or a crushed tablet powder in the diluent to a known concentration.

  • System Suitability:

    • Inject the system suitability solution and verify that the system performance parameters (e.g., tailing factor, theoretical plates, and resolution between Lansoprazole and 5-Hydroxy Lansoprazole Sulfide) meet the predefined criteria.

  • Analysis and Quantification:

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peak for 5-Hydroxy Lansoprazole Sulfide in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of 5-Hydroxy Lansoprazole Sulfide in the sample using the peak area response and the concentration of the reference standard.

Stability and Storage

Proper storage and handling of the 5-Hydroxy Lansoprazole Sulfide reference standard are crucial to maintain its integrity and purity over time.

  • Storage Conditions: The reference standard should be stored at the recommended temperature, typically 2-8°C, and protected from light and moisture.

  • Stability Studies: A formal stability study should be conducted by the manufacturer to establish a retest date or expiry date. This involves storing the reference standard under controlled long-term and accelerated conditions and periodically testing its purity and other quality attributes. These studies should be designed and executed in accordance with ICH guidelines.

Conclusion: Ensuring Analytical Excellence

The commercial availability of a well-characterized 5-Hydroxy Lansoprazole Sulfide reference standard is indispensable for the pharmaceutical industry. By understanding its synthesis, comprehensive characterization, and proper application, researchers and quality control professionals can ensure the accuracy, reliability, and regulatory compliance of their analytical data for Lansoprazole. This guide serves as a foundational resource to support these critical activities in the pursuit of developing safe and effective medicines.

References

  • ChemWhat. 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. Available from: [Link]

  • Google Patents. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
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  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available from: [Link]

  • PrepChem.com. Synthesis of 5-hydroxy-1H-benzimidazole. Available from: [Link]

  • gmp-compliance.org. The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. Available from: [Link]

  • Prime Scholars. 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Available from: [Link]

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  • Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

  • EAG Laboratories. The ABC's of Reference Standard Management. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

  • Spectroscopy. Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Available from: [Link]

  • ResearchGate. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Available from: [Link]

  • SynThink Research Chemicals. Reference Standards, Working Standards, and Internal Reference Standards. Available from: [Link]

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  • PubMed. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Available from: [Link]

  • Bloom Public Health. Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. Available from: [Link]

  • Amazon S3. Characterisation of Impurity Reference Standards. Available from: [https://s3.eu-central-1.amazonaws.com/live-e- πανεπιστήμιο/presentations/Characterisation_of_Impurity_Reference_Standards_-Dr_P_Bogaerts.pdf]([Link] πανεπιστήμιο/presentations/Characterisation_of_Impurity_Reference_Standards-_Dr_P_Bogaerts.pdf)

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Exploratory

An In-Depth Technical Guide to the In-Vitro Anti-Cancer Activity of 5-Hydroxy Lansoprazole Sulfide

Abstract This technical guide provides a comprehensive overview of the in-vitro anti-cancer properties of 5-Hydroxy Lansoprazole Sulfide (5HLS), a terminal metabolite of the widely used proton pump inhibitor, lansoprazol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the in-vitro anti-cancer properties of 5-Hydroxy Lansoprazole Sulfide (5HLS), a terminal metabolite of the widely used proton pump inhibitor, lansoprazole. We delve into the molecular mechanisms underpinning its cytotoxic and cytostatic effects, with a particular focus on its role as a potent inhibitor of Fatty Acid Synthase (FASN). This document is intended for researchers, scientists, and drug development professionals engaged in oncology research. It offers detailed, field-proven protocols for evaluating the anti-cancer activity of 5HLS, from initial cytotoxicity screening to in-depth mechanistic studies, including cell viability assays, cell cycle analysis, and apoptosis characterization. The guide emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Introduction: The Emergence of Proton Pump Inhibitor Metabolites in Oncology

Proton pump inhibitors (PPIs) are a class of drugs primarily prescribed for acid-related gastrointestinal disorders.[1][2] However, a growing body of evidence suggests that these compounds may possess anti-neoplastic properties.[1][3] The anti-cancer effects of PPIs are thought to be mediated, in part, by their ability to inhibit vacuolar-type H+-ATPases (V-ATPases), which are overexpressed in tumor cells and contribute to the acidic tumor microenvironment, promoting tumor proliferation, invasion, and treatment resistance.[1]

Recent research has shifted focus to the metabolites of PPIs, which may exhibit their own distinct or enhanced anti-cancer activities.[4][5] 5-Hydroxy Lansoprazole Sulfide (5HLS) is the final metabolite of lansoprazole and has demonstrated significant therapeutic activity, particularly in triple-negative breast cancer models.[4][5][6] This guide will explore the in-vitro anti-cancer activity of 5HLS, providing a framework for its investigation as a potential therapeutic agent.

The Core Mechanism: Inhibition of Fatty Acid Synthase (FASN)

The primary anti-cancer mechanism of 5HLS is its inhibition of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[4][6][7] FASN is minimally expressed in most normal adult tissues but is significantly overexpressed in many human cancers, where it is associated with poor prognosis.[4][5] This differential expression makes FASN an attractive target for cancer therapy.

Unlike its parent compound, lansoprazole, which inhibits the thioesterase domain of FASN, 5HLS specifically targets and inhibits the enoyl reductase domain of the enzyme.[4][5][6] This distinct mechanism of action suggests that 5HLS may have a different and potentially more potent anti-cancer profile. The inhibition of FASN by 5HLS leads to a depletion of fatty acids necessary for membrane synthesis and energy storage, ultimately inducing cancer cell death and inhibiting proliferation. Furthermore, studies have indicated that 5HLS is more active than lansoprazole in inhibiting FASN function.[4][5][6]

Beyond FASN inhibition, 5HLS has also been implicated in the regulation of non-homologous end joining (NHEJ) repair of oxidative DNA damage via Poly (ADP-ribose) polymerase 1 (PARP1).[4][5][6] This dual mechanism of action, targeting both lipid metabolism and DNA repair, makes 5HLS a compelling candidate for further pre-clinical investigation.

Signaling Pathway of 5-Hydroxy Lansoprazole Sulfide

G cluster_cell Cancer Cell HLS 5-Hydroxy Lansoprazole Sulfide FASN Fatty Acid Synthase (FASN) HLS->FASN Inhibits PARP1 PARP1 HLS->PARP1 Modulates ER Enoyl Reductase Domain FASN->ER Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Catalyzes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Cell_Membrane Cell Membrane Integrity & Signaling Lipid_Synthesis->Cell_Membrane Supports Proliferation Cell Proliferation Lipid_Synthesis->Proliferation Cell_Membrane->Proliferation Enables DNA_Repair DNA Damage Repair (NHEJ) PARP1->DNA_Repair Mediates DNA_Repair->Proliferation

Caption: Proposed mechanism of 5-HLS anti-cancer activity.

Experimental Evaluation of In-Vitro Anti-Cancer Activity

A systematic in-vitro evaluation of 5HLS should be conducted to characterize its anti-cancer effects thoroughly. The following sections provide detailed protocols for a logical workflow, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Assessment of Cytotoxicity and Cell Viability

The initial step in evaluating the anti-cancer potential of 5HLS is to determine its effect on cell viability and proliferation across a panel of cancer cell lines. Two robust and widely used colorimetric assays for this purpose are the MTT and SRB assays.[8][9]

The MTT assay is a reliable method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5HLS in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (e.g., DMSO) should be included. Replace the medium in each well with 100 µL of the medium containing the respective 5HLS concentration or vehicle control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess the time-dependent effects of the compound.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of 5HLS that inhibits cell growth by 50%).

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[12][13] The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.[13]

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[14][15]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and excess medium.[13] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[12]

  • Dye Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[15]

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.[15]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of 5-HLS.

Investigation of Apoptotic Induction

To determine if the observed cytotoxicity is due to programmed cell death, it is essential to perform apoptosis assays.[16] Apoptosis is a key mechanism by which anti-cancer drugs eliminate tumor cells.[16]

Western blotting is a powerful technique to detect changes in the expression of proteins involved in the apoptotic cascade.[17] Key markers include the activation of caspases and the cleavage of their substrates, such as PARP.[17]

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with 5HLS at concentrations around the determined IC50 value for 24 and 48 hours. Include a vehicle-treated control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved caspase-7, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[17]

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 1: Hypothetical Western Blot Data for Apoptosis Markers

TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)Bcl-2/Bax Ratio
Vehicle Control1.01.02.5
5HLS (IC50)4.23.80.8
5HLS (2x IC50)7.56.90.3
Cell Cycle Analysis

Anti-cancer agents can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.[18] Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells in different phases of the cell cycle.[19]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment: Treat cancer cells with 5HLS at various concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A eliminates the signal from RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[19]

  • Data Analysis: Generate a DNA content frequency histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20] An accumulation of cells in a particular phase suggests a cell cycle arrest. The presence of a sub-G1 peak can indicate apoptosis due to DNA fragmentation.

Table 2: Hypothetical Cell Cycle Distribution Data

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control5525202
5HLS (IC50)7015158
5HLS (2x IC50)78101215

Conclusion and Future Directions

This technical guide outlines a comprehensive in-vitro strategy to characterize the anti-cancer activity of 5-Hydroxy Lansoprazole Sulfide. The presented protocols provide a robust framework for assessing its cytotoxicity, elucidating its pro-apoptotic effects, and determining its impact on the cell cycle. The central mechanism of FASN inhibition positions 5HLS as a promising candidate for further investigation, particularly in cancers with a high dependence on de novo lipogenesis.

Future studies should aim to expand the panel of cancer cell lines to determine the broader applicability of 5HLS. In-vivo studies using xenograft models are a critical next step to validate the in-vitro findings and assess the therapeutic potential of 5HLS in a physiological context. Furthermore, combination studies with existing chemotherapeutic agents could reveal synergistic effects and provide new avenues for cancer treatment.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • O'Brien, P., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. [Link]

  • Foss, M. K., et al. (2021). Proton Pump Inhibitors and Cancer: Current State of Play. Frontiers in Pharmacology, 12, 730098. [Link]

  • Crowley, L. C., & Waterhouse, N. J. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172-179. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Cell cycle analysis. (n.d.). In Wikipedia. [Link]

  • Scarpignato, C., et al. (2017). Proton Pump Inhibitors in cancer patients: How useful they are? A review of the most common indications for their use. Critical reviews in oncology/hematology, 111, 144-151. [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology, 281, 301-311. [Link]

  • Long-Term Use of Proton Pump Inhibitors in Cancer Patients: An Opinion Paper. (2025). ResearchGate. [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link]

  • Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista. [Link]

  • Liu, J. Y., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of medicinal chemistry, 65(20), 13681-13691. [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • SRB assay for measuring target cell killing V.1. (2023). Protocols.io. [Link]

  • Proton pump inhibitors help radiation therapy target cancer cells. (2021). Baylor College of Medicine. [Link]

  • Apoptosis Assay Chart. (n.d.). Merck Millipore. [Link]

  • Ghebre, Y. T., et al. (2022). Proton pump inhibitors and sensitization of cancer cells to radiation therapy. Frontiers in oncology, 12, 966580. [Link]

  • Apoptosis assays: western blots. (2020). YouTube. [Link]

  • Cancer cell assays in vitro. (n.d.). Pharmatest Services. [Link]

  • Cellular Apoptosis Assay of Breast Cancer. (2016). Methods in molecular biology, 1406, 139-149. [Link]

  • Determination of Caspase Activation by Western Blot. (2018). Methods in molecular biology, 1709, 29-37. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. (n.d.). G-Biosciences. [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. (2022). ResearchGate. [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. (2022). Semantic Scholar. [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. (2025). Synapse. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo. (2020). Frontiers in pharmacology, 11, 689. [Link]

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Protocols & Analytical Methods

Method

HPLC method development for 5-Hydroxy Lansoprazole Sulfide analysis

An Application Note for the Analysis of 5-Hydroxy Lansoprazole Sulfide by High-Performance Liquid Chromatography Abstract This application note presents a detailed guide for the development and validation of a robust rev...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 5-Hydroxy Lansoprazole Sulfide by High-Performance Liquid Chromatography

Abstract

This application note presents a detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Hydroxy Lansoprazole Sulfide. As a key metabolite and potential impurity of Lansoprazole, a widely used proton pump inhibitor, accurate determination of this compound is critical for drug metabolism studies and pharmaceutical quality control.[1][2] This document provides a comprehensive protocol, from the strategic selection of chromatographic parameters to a step-by-step guide for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers with a solid framework for adapting and troubleshooting the method.

Introduction: The Rationale for Method Development

Lansoprazole is a proton pump inhibitor that effectively reduces gastric acid production. The analysis of its related substances, including metabolites and degradation products, is essential for understanding its pharmacokinetic profile and ensuring the safety and efficacy of the final drug product. 5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, and its presence and concentration can provide valuable insights into the drug's metabolic pathway.[1][2] Furthermore, controlling impurities is a critical issue for the pharmaceutical industry, mandated by regulatory bodies to ensure product quality.[3]

The objective of this guide is to provide a scientifically sound and practical approach to developing a reliable stability-indicating HPLC method for the analysis of 5-Hydroxy Lansoprazole Sulfide. This involves separating the target analyte from the parent drug (Lansoprazole), other related substances like Lansoprazole Sulfide, and any potential degradation products.

Strategic Approach to HPLC Method Development

The development of a successful HPLC method is a systematic process based on the physicochemical properties of the analyte and the principles of chromatography.

Understanding the Analyte: Physicochemical Properties

The chromatographic behavior of 5-Hydroxy Lansoprazole Sulfide and related compounds is dictated by their chemical structure.

  • Polarity: As hydroxylated and sulfide derivatives of Lansoprazole, these compounds are moderately polar, making them ideal candidates for reversed-phase chromatography where a nonpolar stationary phase is used with a polar mobile phase.

  • Acid-Base Properties: Lansoprazole is known to be unstable in acidic conditions.[4][5] Its pKa value is approximately 8.8.[4] To ensure analyte stability and achieve reproducible results, the mobile phase pH should be controlled in the neutral to slightly basic range (pH 6.0-9.0).[4] This prevents the degradation of Lansoprazole and its related compounds on-column.

  • UV Absorbance: Aromatic compounds like Lansoprazole and its derivatives exhibit strong UV absorbance, enabling sensitive detection. Published methods for Lansoprazole and its related substances use detection wavelengths of 260 nm and 285 nm.[6][7] A wavelength of approximately 285 nm is a suitable starting point for detecting the benzimidazole chromophore present in the molecule.

Column Selection: The Core of Separation

A Reversed-Phase C18 (ODS) column is the recommended choice. The C18 stationary phase provides the necessary hydrophobic interactions to retain the moderately polar analytes. For efficient separation and shorter analysis times, a column with a smaller particle size (e.g., ≤ 5 µm) is preferable.[3][4] A standard dimension such as 250 mm x 4.6 mm provides a good balance between resolution and analysis time.[3][7]

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the most powerful tool for optimizing selectivity and resolution.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of benzimidazole compounds as it often provides better peak shapes and lower backpressure.[4][7]

  • Aqueous Phase & pH Control: A buffered aqueous phase is critical for maintaining a stable pH and achieving symmetrical peaks. Given the basic nature of the analytes, peak tailing can be an issue. The addition of a modifier like Triethylamine (TEA) to the mobile phase can help to mask residual silanol groups on the silica-based stationary phase, thereby improving peak symmetry.[4] A buffer such as phosphate or ammonium acetate is suitable for pH control.

  • Elution Mode: A gradient elution program is recommended. This approach allows for the effective elution of compounds with a range of polarities. The gradient can start with a higher proportion of the aqueous phase to retain and resolve early-eluting polar impurities and gradually increase the organic phase concentration to elute the main analytes and any less polar compounds within a reasonable timeframe.[7]

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis of 5-Hydroxy Lansoprazole Sulfide.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Reagents:

    • 5-Hydroxy Lansoprazole Sulfide Reference Standard[8]

    • Lansoprazole and Lansoprazole Sulfide Reference Standards

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Triethylamine (TEA)

    • Phosphoric Acid or Formic Acid for pH adjustment

Optimized Chromatographic Conditions

The following conditions have been established as a robust starting point for analysis.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water:Acetonitrile:Triethylamine (90:10:0.1, v/v/v), adjust pH to 7.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
45
50
51
60
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Diluent Methanol:Water (90:10, v/v)

Note: This gradient is a starting point based on similar compound analyses and should be optimized for the specific separation requirements.[9][10]

Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (approx. 100 µg/mL):

    • Accurately weigh about 10 mg of 5-Hydroxy Lansoprazole Sulfide Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent. Mix well.

  • Working Standard Solution (approx. 10 µg/mL):

    • Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the Diluent and mix.

  • System Suitability Solution (SSS):

    • Prepare a solution containing approximately 10 µg/mL of 5-Hydroxy Lansoprazole Sulfide and 10 µg/mL each of Lansoprazole and Lansoprazole Sulfide to verify the resolution between these closely related compounds.

Analysis Workflow

Caption: Workflow for HPLC Analysis.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the System Suitability Solution in replicate (n=5). The system is ready for analysis if the resolution between adjacent peaks is >2.0 and the relative standard deviation (%RSD) for peak area is ≤2.0%.

  • Analysis: Inject the blank, followed by the working standard solutions and then the sample solutions.

Method Validation Protocol (ICH Q2(R2))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The following parameters must be evaluated according to ICH guidelines.[13][14]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).Peak purity of the analyte should pass. Resolution between the analyte and adjacent peaks should be >2.0.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed by recovery studies.Mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.%RSD should be ≤2.0%.
LOD The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
LOQ The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1; precision and accuracy should be acceptable.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability criteria should be met under all varied conditions.
Experimental Protocols for Key Validation Tests
  • Linearity:

    • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the working standard concentration).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Accuracy (Recovery):

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • Calculate the mean recovery and %RSD for each level.

  • Precision (Repeatability):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze all six samples using the same method, on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD of the results.

Caption: HPLC Method Validation Workflow.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust framework for the quantitative determination of 5-Hydroxy Lansoprazole Sulfide. By understanding the scientific principles behind the selection of the column, mobile phase, and other parameters, researchers can effectively implement, optimize, and validate this method for its intended purpose in either a research or quality control environment. Adherence to the validation protocols outlined ensures that the data generated is accurate, precise, and compliant with global regulatory standards.

References

  • Šatínský, D., et al. (2012). Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. Taylor & Francis Online. Available at: [Link]

  • Gautier, M. A., et al. (2015). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of some degradation products. Taylor & Francis Online. Available at: [Link]

  • El-Gindy, A., et al. (2003). Degradation of lansoprazole at different pH. ResearchGate. Available at: [Link]

  • Xiang, D. C., et al. (2012). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. Wanfang Med Online. Available at: [Link]

  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. Available at: [Link]

  • Gholve, S. B., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International. Available at: [Link]

  • Annunziata, F., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Available at: [Link]

  • Reddy, G. S., et al. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scirp.org. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Shah, R. P., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Wiley Online Library. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. ChemWhat. Available at: [Link]

  • Synapse. (2025). 5-Hydroxy Lansoprazole Sulfide. Synapse. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Nagarajan, B., et al. (2022). Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. ResearchGate. Available at: [Link]

  • Nagarajan, B., et al. (2022). Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. Scientific Research Archives. Available at: [Link]

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Application

Application Notes and Protocols: Preclinical Pharmacokinetic Profiling of 5-Hydroxy Lansoprazole Sulfide

For: Researchers, scientists, and drug development professionals. Introduction Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4.[1][2][3] This metabolic cascade results in the formation of several metabolites, including 5-hydroxy lansoprazole and lansoprazole sulfide. Further metabolism can lead to the formation of 5-Hydroxy Lansoprazole Sulfide. While the pharmacokinetics of the parent drug, lansoprazole, are well-characterized, understanding the exposure and disposition of its major metabolites is crucial for a comprehensive assessment of its safety and efficacy profile. Recent research has also indicated that metabolites of lansoprazole, such as 5-Hydroxy Lansoprazole Sulfide, may possess their own biological activities, further underscoring the importance of their characterization.[4]

This document provides a detailed guide for the pharmacokinetic profiling of 5-Hydroxy Lansoprazole Sulfide in preclinical models. It offers field-proven insights and step-by-step protocols for in vivo studies and bioanalytical method development, designed to ensure data integrity and scientific rigor.

I. Scientific Rationale and Experimental Design

The primary objective of a preclinical pharmacokinetic study for a metabolite is to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This data is essential for understanding the potential for metabolite-mediated efficacy or toxicity and for predicting human pharmacokinetics.

Causality in Experimental Choices
  • Choice of Species: Rodent models, such as Sprague-Dawley rats or C57BL/6 mice, are commonly used in early pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5] The choice between rats and mice may depend on the specific scientific question, required blood sample volumes, and the availability of relevant disease models.

  • Route of Administration: Since 5-Hydroxy Lansoprazole Sulfide is a metabolite of orally administered lansoprazole, the initial characterization will involve administering the parent drug (lansoprazole) to the preclinical models.[6] This allows for the in vivo formation and subsequent pharmacokinetic profiling of the metabolite in a physiologically relevant context.

  • Dose Selection: The dose of lansoprazole should be selected based on existing preclinical data to achieve clinically relevant exposures.[7] A dose that results in measurable plasma concentrations of both the parent drug and 5-Hydroxy Lansoprazole Sulfide is ideal. Dose-ranging studies may be necessary to determine the optimal dose.[8]

Metabolic Pathway of Lansoprazole

The formation of 5-Hydroxy Lansoprazole Sulfide is a multi-step process involving key hepatic enzymes. Understanding this pathway is critical for interpreting pharmacokinetic data.

Lansoprazole Metabolism Lansoprazole Lansoprazole Lansoprazole_Sulfide Lansoprazole Sulfide Lansoprazole->Lansoprazole_Sulfide CYP3A4 Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->Hydroxy_Lansoprazole CYP2C19 Hydroxy_Lansoprazole_Sulfide 5-Hydroxy Lansoprazole Sulfide Lansoprazole_Sulfide->Hydroxy_Lansoprazole_Sulfide CYP2C19 Hydroxy_Lansoprazole->Hydroxy_Lansoprazole_Sulfide CYP3A4

Caption: Metabolic pathway of lansoprazole to 5-Hydroxy Lansoprazole Sulfide.

II. In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose pharmacokinetic study in rats following oral administration of lansoprazole.

Materials and Equipment
  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Lansoprazole

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Pipettes and tips

  • -80°C freezer

Experimental Workflow

PK Study Workflow cluster_pre_study Pre-Study cluster_study_day Study Day cluster_post_study Post-Study Acclimatization Animal Acclimatization (≥ 3 days) Fasting Overnight Fasting (food, not water) Acclimatization->Fasting Dosing Oral Gavage of Lansoprazole Fasting->Dosing Blood_Collection Serial Blood Sampling (e.g., tail vein) Dosing->Blood_Collection Plasma_Processing Centrifugation & Plasma Separation Blood_Collection->Plasma_Processing Sample_Storage Store Plasma at -80°C Plasma_Processing->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis

Caption: Workflow for the preclinical pharmacokinetic study.

Step-by-Step Procedure
  • Animal Acclimatization: House animals in a controlled environment for at least 3 days prior to the study to allow for acclimatization.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.[9]

  • Dosing:

    • Prepare a fresh formulation of lansoprazole in the selected vehicle.[6]

    • Administer a single oral dose of lansoprazole via gavage. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule for an oral study would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples from a suitable site, such as the tail vein, into K2-EDTA coated tubes.

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

III. Bioanalytical Method for Quantification

A sensitive and specific bioanalytical method is paramount for the accurate quantification of 5-Hydroxy Lansoprazole Sulfide in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.[7][10]

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12][13][14] Key validation parameters include:

Parameter Description
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the determined value to the nominal or known true value.
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte. A linear range should be established.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Sample Preparation Protocol (Protein Precipitation)
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Precipitation:

    • To 50 µL of plasma, add 150 µL of a precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound like omeprazole).[7]

    • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative)
  • LC Column: A reversed-phase C18 column is typically used for the separation of lansoprazole and its metabolites.[15]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 5-Hydroxy Lansoprazole Sulfide and the internal standard need to be optimized.

IV. Data Analysis and Interpretation

Pharmacokinetic Parameters

Following the quantification of 5-Hydroxy Lansoprazole Sulfide in the plasma samples, the concentration-time data is used to calculate key pharmacokinetic parameters.

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) A measure of the total systemic exposure to the analyte over time.
t1/2 (Half-life) The time required for the plasma concentration to decrease by half.
CL/F (Apparent Clearance) A measure of the body's ability to eliminate the drug.
Vd/F (Apparent Volume of Distribution) A measure of the extent of drug distribution in the body.

These parameters are typically calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Interpretation of Results

The pharmacokinetic profile of 5-Hydroxy Lansoprazole Sulfide should be considered in conjunction with that of the parent drug, lansoprazole. Key considerations include:

  • Metabolite-to-Parent Ratio: The ratio of the AUC of the metabolite to the AUC of the parent drug can provide insights into the extent of metabolism.

  • Formation Rate: The Tmax of the metabolite relative to the parent drug can indicate the rate of its formation.

  • Elimination Phase: A longer half-life of the metabolite compared to the parent drug may suggest that its elimination is formation-rate limited.

V. Conclusion

A thorough pharmacokinetic profiling of 5-Hydroxy Lansoprazole Sulfide in preclinical models is essential for a comprehensive understanding of the disposition of lansoprazole. The protocols and guidelines presented in this document provide a robust framework for conducting these studies with scientific integrity. The data generated from these studies will be invaluable for informing the design of future non-clinical and clinical investigations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Aoki, I., Okumura, M., & Yashiki, T. (1992). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Journal of Chromatography B: Biomedical Sciences and Applications, 577(1), 117-122. [Link]

  • Kostolanská, K., Peš, O., Zendulka, O., Máchal, J., & Juřica, J. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. [Link]

  • Li, X., et al. (2017). Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. Molecules, 22(11), 1937. [Link]

  • Uno, T., et al. (2007). Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes. Chirality, 19(4), 261-267. [Link]

  • Wang, Y., et al. (2023). Repurposing lansoprazole to alleviate metabolic syndrome via PHOSPHO1 inhibition. Theranostics, 13(1), 316-329. [Link]

  • PharmGKB. Lansoprazole Pathway, Pharmacokinetics. [Link]

  • A. K. Shakya, et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Journal of Pharmacy & Pharmaceutical Sciences, 13(1), 1-10. [Link]

  • S. Vaithiyanathan, et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Conference Proceedings Journal, 6, 1-6. [Link]

  • Vrublova, E., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • S. K. Muthu, et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Journal of Drug Delivery and Therapeutics, 8(4), 213-218. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lansoprazole?. [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]

  • L. M. T. L. Leong, et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of Pharmacokinetics and Pharmacodynamics, 38(5), 621-642. [Link]

  • McCartney, F., Gleeson, J., & Van Dyk, M. (Eds.). (2021). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI. [Link]

  • M. J. de Groot, et al. (2012). Integrating preclinical data into early clinical development. Drug Discovery Today: Technologies, 9(3), e185-e192. [Link]

  • Miura, M., et al. (2001). Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. British Journal of Clinical Pharmacology, 52(4), 387-393. [Link]

  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 21(5), 339-348. [Link]

  • Al-Sanea, M. M., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681-13691. [Link]

Sources

Method

Application Note: Utilizing 5-Hydroxy Lansoprazole Sulfide as a Reference Standard for Accurate Impurity Profiling in Lansoprazole

Abstract This application note provides a comprehensive guide and detailed analytical protocol for the use of 5-Hydroxy Lansoprazole Sulfide as a critical impurity reference standard in the quality control of Lansoprazol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed analytical protocol for the use of 5-Hydroxy Lansoprazole Sulfide as a critical impurity reference standard in the quality control of Lansoprazole active pharmaceutical ingredient (API) and finished drug products. Lansoprazole, a widely used proton pump inhibitor, requires stringent impurity profiling to ensure its safety and efficacy. 5-Hydroxy Lansoprazole Sulfide is a known metabolite and a potential process-related impurity or degradant.[1][2][3] The protocols herein describe a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the precise identification and quantification of this specific impurity, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Introduction: The Imperative of Impurity Control in Pharmaceuticals

In pharmaceutical manufacturing, the control of impurities is a critical mandate to guarantee the quality, safety, and efficacy of drug products.[8][9] Regulatory bodies globally, guided by frameworks like the ICH Q3A(R2) and Q3B(R2) guidelines, require that impurities in new drug substances and products be identified, quantified, and controlled within acceptable limits.[4][5][6] Impurities can originate from various sources, including starting materials, by-products of the synthesis process, degradation of the API over time, or interactions with excipients.[5]

Lansoprazole, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl] methyl]-sulfinyl]-1H-benzimidazole, is a proton pump inhibitor that effectively reduces gastric acid production.[10] During its synthesis and storage, or as a result of metabolism, several related substances can be formed. Among these is 5-Hydroxy Lansoprazole Sulfide (CAS: 131926-96-0), a key metabolite that can also manifest as a process or degradation-related impurity.[1][2] The structural similarity to the parent drug necessitates a highly selective analytical method for its resolution and measurement.

The use of a well-characterized impurity reference standard is the cornerstone of any accurate analytical assessment.[11][12] Such standards serve as the benchmark for both the qualitative identification (by retention time comparison) and the quantitative measurement (by response factor comparison) of an impurity.[11][13] This document outlines the application of 5-Hydroxy Lansoprazole Sulfide as a reference standard and provides a validated UPLC method for its use in routine quality control and stability studies of Lansoprazole.

The Reference Standard: 5-Hydroxy Lansoprazole Sulfide

Before its use in any analytical procedure, the identity and purity of the reference standard itself must be unequivocally established. 5-Hydroxy Lansoprazole Sulfide is supplied with detailed characterization data to ensure its suitability for these applications.[14]

Chemical Information:

  • Chemical Name: 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazol-6-ol[1]

  • CAS Number: 131926-96-0[1]

  • Molecular Formula: C₁₆H₁₄F₃N₃O₂S[1]

  • Molecular Weight: 369.36 g/mol [1]

The structural relationship between Lansoprazole and its sulfide impurity is depicted below. The key difference is the oxidation state of the sulfur atom in the bridge and the addition of a hydroxyl group on the benzimidazole ring, which slightly increases its polarity.

Caption: High-level workflow for impurity analysis using a reference standard.

Detailed Protocols

Part 1: Reagents and Solution Preparation

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

    • Orthophosphoric Acid (H₃PO₄), analytical grade

    • Methanol (MeOH), HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Water, Milli-Q or equivalent ultrapure

    • 5-Hydroxy Lansoprazole Sulfide Reference Standard (RS)

    • Lansoprazole Test Sample (API or formulation)

  • Mobile Phase A:

    • Accurately weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.

    • Adjust the pH to 7.0 ± 0.05 with dilute orthophosphoric acid.

    • Filter through a 0.22 µm membrane filter and degas.

    • Prepare a mixture of this buffer and Methanol in a 90:10 (v/v) ratio. [15]

  • Mobile Phase B:

    • Prepare a mixture of Methanol and Acetonitrile in a 50:50 (v/v) ratio. [15] * Filter through a 0.22 µm membrane filter and degas.

  • Diluent Preparation:

    • Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard (RS) Solution (Concentration: ~3.0 µg/mL):

    • Accurately weigh ~15 mg of 5-Hydroxy Lansoprazole Sulfide RS into a 50 mL volumetric flask.

    • Add ~30 mL of Diluent, sonicate for 5 minutes to dissolve, and dilute to volume with Diluent. This is the Stock Solution.

    • Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. Mix well.

  • Test Sample Solution (Concentration: ~1000 µg/mL of Lansoprazole):

    • Accurately weigh ~50 mg of Lansoprazole API into a 50 mL volumetric flask.

    • Add ~30 mL of Diluent, sonicate for 10 minutes to dissolve, and dilute to volume with Diluent. Mix well.

    • For formulations: Use an amount of powdered capsules equivalent to 50 mg of Lansoprazole and proceed as above, followed by centrifugation or filtration through a 0.45 µm syringe filter to remove excipients.

Part 2: Chromatographic Conditions

The UPLC system parameters are summarized in the table below.

ParameterCondition
Instrument Waters Acquity UPLC H-Class or equivalent
Column Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase A pH 7.0 Phosphate Buffer : Methanol (90:10, v/v) [15]
Mobile Phase B Methanol : Acetonitrile (50:50, v/v) [15]
Flow Rate 0.3 mL/min
Column Temperature 40 °C [16]
Detector UV at 285 nm [15]
Injection Volume 2.0 µL [16]
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Part 3: System Suitability and Analysis

  • System Suitability Test (SST):

    • Prepare an SST solution containing ~1000 µg/mL of Lansoprazole and ~3.0 µg/mL of 5-Hydroxy Lansoprazole Sulfide RS in Diluent.

    • Inject the SST solution six times.

    • The system is deemed suitable for use if it meets the criteria in the table below. This step is critical as it validates the performance of the system for the intended analysis on the day of the experiment.

SST ParameterAcceptance Criteria
Resolution (R) (Lansoprazole and Impurity)NLT 2.0 [17][18]
Tailing Factor (T) (for both peaks)NMT 1.5
% RSD for Peak Area (n=6 injections)NMT 5.0% for the impurity peak
  • Analytical Sequence:

    • Inject the Diluent (as a blank) to ensure no carryover or system contamination.

    • Inject the Reference Standard solution to determine the retention time (RT) and response factor for the impurity.

    • Inject the Test Sample solution.

Part 4: Data Interpretation and Calculation

  • Identification:

    • Identify the 5-Hydroxy Lansoprazole Sulfide peak in the Test Sample chromatogram by comparing its retention time with that obtained from the Reference Standard solution.

  • Quantification:

    • Calculate the percentage of 5-Hydroxy Lansoprazole Sulfide in the Lansoprazole sample using the external standard formula:

    % Impurity = (AT / AS) * (CS / CT) * 100

    Where:

    • AT = Peak area of 5-Hydroxy Lansoprazole Sulfide in the Test Sample solution.

    • AS = Peak area of 5-Hydroxy Lansoprazole Sulfide in the Reference Standard solution.

    • CS = Concentration (in mg/mL) of 5-Hydroxy Lansoprazole Sulfide in the Reference Standard solution.

    • CT = Concentration (in mg/mL) of Lansoprazole in the Test Sample solution.

Method Validation and Performance

For implementation in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines. A summary of typical acceptance criteria for key validation parameters is provided below.

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity No interference from blank or placebo at the retention time of the impurity. Peak purity of analyte passes.To ensure the method accurately measures only the intended substance.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the specification limit. [15][19]To demonstrate a direct proportional relationship between concentration and response.
LOD & LOQ Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ. LOQ precision RSD ≤ 10%. [18][19]To determine the lowest concentration of the impurity that can be reliably detected and quantified.
Accuracy (Recovery) Recovery between 90.0% and 110.0% for the impurity spiked into the sample matrix at three concentration levels. [18]To assess the closeness of the measured value to the true value.
Precision (Repeatability) % RSD of results for six independent sample preparations should be ≤ 10.0%. [15]To demonstrate the consistency of results within the same lab and on the same day.

Conclusion

This application note provides a scientifically sound and robust protocol for the use of 5-Hydroxy Lansoprazole Sulfide as a reference standard for impurity profiling of Lansoprazole. The detailed UPLC method is selective, sensitive, and suitable for its intended purpose in a quality control environment. The causality-driven explanation for experimental choices, coupled with a self-validating workflow including system suitability tests, ensures the generation of trustworthy and reproducible data. Adherence to these protocols will enable researchers and drug development professionals to accurately monitor and control a critical impurity, thereby ensuring the overall quality and safety of Lansoprazole products.

References

  • The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. [Link]

  • The Importance of Impurity Standards in Pharmaceutical Development. (2025). PharmiWeb.com. [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024). Labinsights. [Link]

  • Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. (n.d.). Taylor & Francis Online. [Link]

  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. (n.d.). HAL Open Science. [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2022). Granthaalayah Publications and Printers. [Link]

  • Degradation of lansoprazole at different pH. (n.d.). ResearchGate. [Link]

  • 5-Hydroxy Lansoprazole Sulfide. (n.d.). Immunomart. [Link]

  • HPLC Application Note: USP method - Lansoprazole using Purospher STAR columns. (n.d.). Merck Millipore. [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). ICH. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019). European Medicines Agency (EMA). [Link]

  • (PDF) STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2022). ResearchGate. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. (n.d.). Scirp.org. [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications. [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. (2021). Journal of Pharmaceutical Research International. [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments. (2017). PubMed. [Link]

  • A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. [Link]

  • 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. (n.d.). ChemWhat. [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. (2022). PubMed. [Link]

  • Lansoprazole 5-Hydroxy Impurity. (n.d.). Alentris Research Pvt. Ltd.. [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. (n.d.). Synapse. [Link]

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Application

protocol for FASN inhibition assay using 5-Hydroxy Lansoprazole Sulfide

Application Notes and Protocols Topic: Protocol for FASN Inhibition Assay using 5-Hydroxy Lansoprazole Sulfide Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the Inhibitio...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for FASN Inhibition Assay using 5-Hydroxy Lansoprazole Sulfide

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Inhibition of Fatty Acid Synthase (FASN) by 5-Hydroxy Lansoprazole Sulfide: Mechanism and In Vitro Assay Protocol

Introduction: Fatty Acid Synthase (FASN) as a Premier Therapeutic Target

Fatty Acid Synthase (FASN) is the central enzyme in the de novo synthesis of long-chain fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[1][2] This multi-domain homodimeric enzyme catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate, a process heavily reliant on the reducing cofactor NADPH.[2] In most normal human tissues, FASN expression and activity are low, as these cells preferentially utilize circulating fatty acids derived from dietary sources.[3][4]

However, a metabolic reprogramming is a hallmark of many cancer cells, which exhibit a marked upregulation of FASN.[3][5] This elevated lipogenesis provides the necessary lipids for rapid membrane synthesis, energy storage, and the generation of signaling molecules essential for tumor growth, survival, and metastasis.[4][6] The stark contrast in FASN dependence between cancer cells and normal cells presents a compelling therapeutic window, establishing FASN as a high-priority target for anticancer drug development.[3][6]

Mechanism of Action: 5-Hydroxy Lansoprazole Sulfide, a Specific FASN Inhibitor

Proton pump inhibitors (PPIs), traditionally used for digestive disorders, have shown unexpected anticancer activities, which has been linked to their ability to inhibit FASN.[7][8][9] Further investigation has revealed that their metabolites may be even more potent. 5-Hydroxy Lansoprazole Sulfide (5HLS) is an active metabolite of the widely used PPI, Lansoprazole.[7][8][10]

Intriguingly, 5HLS demonstrates a distinct and more potent mechanism of FASN inhibition compared to its parent compound. While Lansoprazole targets the Thioesterase (TE) domain of FASN, 5HLS specifically inhibits the Enoyl Reductase (ER) domain.[7][8][11] The ER domain is responsible for the final reduction step in each fatty acid elongation cycle, converting a double bond into a single bond. By inhibiting this critical step, 5HLS effectively halts the entire fatty acid synthesis process.[8][11] Rescue experiments have confirmed that the cytotoxic effects of 5HLS on triple-negative breast cancer cells can be reversed by supplementing with palmitate, the end product of FASN, confirming that its anticancer activity is mediated through the inhibition of FASN's catalytic function.[11]

FASN_Catalytic_Cycle cluster_FASN FASN Catalytic Cycle Acetyl_CoA Acetyl-CoA KS Ketoacyl Synthase (KS) Acetyl_CoA->KS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KS ACP Acyl Carrier Protein (ACP) KR Ketoacyl Reductase (KR) KS->KR Condensation DH Dehydratase (DH) KR->DH Reduction NADP_out NADP+ KR->NADP_out ER Enoyl Reductase (ER) DH->ER Dehydration ER->KS Reduction (Elongation Cycle) TE Thioesterase (TE) ER->TE After 7 cycles ER->NADP_out Palmitate Palmitate (C16:0) TE->Palmitate Release Inhibitor 5-Hydroxy Lansoprazole Sulfide Inhibitor->ER Inhibition NADPH_in NADPH NADPH_in->KR NADPH_in->ER

Caption: The FASN catalytic cycle, highlighting the inhibition of the Enoyl Reductase (ER) domain by 5-Hydroxy Lansoprazole Sulfide.

Principle of the Spectrophotometric FASN Inhibition Assay

The activity of FASN can be reliably measured by monitoring the consumption of its essential cofactor, NADPH.[12][13] NADPH has a distinct absorbance peak at 340 nm, whereas its oxidized form, NADP+, does not.[14] Therefore, as the FASN enzyme synthesizes fatty acids, it oxidizes NADPH to NADP+, leading to a measurable decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzymatic activity of FASN.[15][16]

This assay provides a robust, high-throughput method to screen for FASN inhibitors. By measuring the rate of NADPH oxidation in the presence of an inhibitor and comparing it to the rate in its absence, one can quantify the degree of inhibition.

Experimental Protocol: Measuring FASN Inhibition by 5-Hydroxy Lansoprazole Sulfide

This protocol is optimized for a 96-well microplate format, allowing for efficient testing of multiple inhibitor concentrations.

Part 1: Required Materials and Reagents

Equipment:

  • Microplate spectrophotometer capable of reading absorbance at 340 nm (UV-transparent plates required)

  • Incubator or heated plate reader (37°C)

  • Standard laboratory pipettes and multichannel pipettes

  • Serological pipettes and sterile tubes

  • Vortex mixer

Reagents & Consumables:

  • Purified human FASN enzyme

  • 5-Hydroxy Lansoprazole Sulfide (CAS: 131926-96-0)[17]

  • Acetyl-CoA sodium salt

  • Malonyl-CoA lithium salt

  • NADPH tetrasodium salt

  • Potassium phosphate, monobasic (KH₂PO₄) and dibasic (K₂HPO₄)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Ultrapure water

  • 96-well UV-transparent flat-bottom microplates

Part 2: Reagent Preparation

Causality Insight: All buffers and solutions should be freshly prepared or made from concentrated stocks and stored appropriately to ensure reagent stability and assay reproducibility. DTT, in particular, is prone to oxidation and should be added to the buffer immediately before use.

  • FASN Assay Buffer (1X):

    • 200 mM Potassium Phosphate buffer, pH 6.6

    • 1 mM EDTA

    • 1 mM DTT (add fresh before use)

    • Preparation: To make 100 mL, combine 80.2 mL of 1M K₂HPO₄ and 19.8 mL of 1M KH₂PO₄, adjust pH to 6.6. Add EDTA to 1 mM. Just before the assay, add DTT to a final concentration of 1 mM.

  • Substrate Stock Solutions:

    • Acetyl-CoA (10 mM): Dissolve in ultrapure water. Aliquot and store at -20°C.

    • Malonyl-CoA (10 mM): Dissolve in ultrapure water. Aliquot and store at -20°C.

    • NADPH (10 mM): Dissolve in ultrapure water. Prepare fresh for each experiment as it is light and temperature sensitive. Determine the exact concentration spectrophotometrically using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

  • Inhibitor Stock Solution (5-Hydroxy Lansoprazole Sulfide):

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Create serial dilutions in DMSO to achieve the desired final concentrations for the dose-response curve (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

  • FASN Enzyme Working Solution:

    • Dilute the purified FASN stock to a working concentration (e.g., 0.25 mg/mL) in ice-cold FASN Assay Buffer without DTT. Keep on ice at all times. The optimal concentration should be determined empirically to yield a linear absorbance decrease of 0.05-0.10 OD/min.

Part 3: Experimental Workflow

FASN_Assay_Workflow prep 1. Reagent Preparation (Buffers, Substrates, Inhibitor, Enzyme) plate 2. Plate Setup Add Buffer, NADPH, Acetyl-CoA, Inhibitor/Vehicle to wells prep->plate preincubate 3. Pre-incubation Add Enzyme, mix, and incubate at 37°C for 5 min plate->preincubate initiate 4. Initiate Reaction Add Malonyl-CoA to all wells preincubate->initiate read 5. Kinetic Reading Measure A340 nm every 60 seconds for 15-20 min at 37°C initiate->read analyze 6. Data Analysis Calculate reaction rates, % Inhibition, and IC50 read->analyze

Caption: A streamlined workflow for the FASN inhibition assay, from preparation to data analysis.

Part 4: Assay Procedure (96-well Plate)

Causality Insight: The reaction is initiated with Malonyl-CoA. This is critical because it allows for the measurement of any background NADPH oxidation caused by contaminants in the enzyme preparation or non-specific reactions before the FASN-specific reaction begins.[14][15] Pre-incubating the enzyme with the inhibitor allows the compound to bind to the enzyme before the reaction starts.

Table 1: Reaction Mixture Components

ComponentVolume per WellFinal Concentration
FASN Assay Buffer (1X)Variable---
NADPH5 µL250 µM
Acetyl-CoA1 µL50 µM
5-HLS or DMSO (Vehicle)2 µLVariable (≤1% DMSO final)
FASN Enzyme Solution20 µL~5 µ g/well
Total Pre-incubation Vol 190 µL ---
Malonyl-CoA (Initiator)10 µL50 µM
Final Reaction Volume 200 µL ---

Step-by-Step Method:

  • Plate Layout: Design the plate to include:

    • No Enzyme Control: Wells with all components except the FASN enzyme.

    • Vehicle Control (0% Inhibition): Wells with all components, including FASN and 2 µL of DMSO.

    • Inhibitor Wells: Wells with all components, including FASN and 2 µL of the 5HLS serial dilutions.

    • Positive Control (100% Inhibition): Wells with a known FASN inhibitor (e.g., C75 or Orlistat) or no Malonyl-CoA.

  • Reagent Addition:

    • Add FASN Assay Buffer, NADPH, Acetyl-CoA, and either DMSO (vehicle) or 5HLS inhibitor to the appropriate wells of a UV-transparent 96-well plate.

    • Expert Tip: Prepare a master mix of buffer, NADPH, and Acetyl-CoA to minimize pipetting errors.

  • Pre-incubation:

    • Add the FASN enzyme working solution to all wells except the 'No Enzyme' controls.

    • Mix the plate gently (e.g., on an orbital shaker for 10 seconds).

    • Incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Set up the plate reader to the kinetic reading mode.

    Table 2: Spectrophotometer Settings

    Parameter Setting
    Measurement Mode Kinetic
    Wavelength 340 nm
    Reading Interval 60 seconds
    Total Read Time 15-20 minutes
    Temperature 37°C

    | Shaking | Intermittent (before reads) |

    • Initiate the reaction by adding 10 µL of Malonyl-CoA to all wells using a multichannel pipette.

    • Immediately place the plate in the spectrophotometer and begin reading.

Part 5: Data Analysis and Interpretation
  • Calculate Reaction Rate (Velocity):

    • For each well, plot Absorbance (A340) vs. Time (minutes).

    • Determine the slope of the linear portion of this curve. This slope (mOD/min) represents the initial reaction rate (V).

    • Correct the rates by subtracting the average rate of the 'No Enzyme' control from all other wells. This accounts for non-enzymatic NADPH oxidation.

  • Calculate Percent Inhibition:

    • Use the rate of the vehicle control (V_vehicle) as the 0% inhibition reference.

    • For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition vs. the log of the inhibitor concentration (log[5HLS]).

    • Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope).

    • The IC₅₀ is the concentration of 5-HLS that produces 50% inhibition of FASN activity.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or very low activity in vehicle control Inactive enzyme; degraded NADPH or other substrates; incorrect buffer pH.Use a fresh aliquot of enzyme and confirm its activity. Prepare NADPH and other substrate stocks fresh. Verify the pH of the assay buffer.
High background rate in 'No Enzyme' control Contamination in reagents; spontaneous degradation of NADPH.Use high-purity reagents and ultrapure water. Prepare NADPH fresh and keep it on ice and protected from light.
Non-linear reaction rate Substrate depletion; enzyme instability at 37°C; inhibitor precipitation.Use a lower enzyme concentration or run the assay for a shorter duration. Ensure the final DMSO concentration is low (≤1%) to prevent inhibitor precipitation.
High variability between replicates Pipetting errors; inconsistent mixing; temperature fluctuations across the plate.Use calibrated pipettes and a multichannel pipette for additions. Ensure thorough but gentle mixing. Use a plate reader with uniform temperature control.

References

  • Beebe, J., et al. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

  • Eling, N., et al. (2020). Fatty Acid Synthase: An Emerging Target in Cancer. Molecules, 25(11), 2557. [Link]

  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. Synapse. Retrieved from [Link]

  • PubMed. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, H., et al. (2010). Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker. International Journal of Biochemistry and Molecular Biology, 1(1), 69–89. [Link]

  • ACS Publications. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Buckley, D., et al. (2017). Fatty acid synthase as a potential therapeutic target in cancer. Expert Opinion on Therapeutic Targets, 21(11), 1027–1036. [Link]

  • Wikipedia. (n.d.). Fatty acid synthase. Wikipedia. Retrieved from [Link]

  • ACS Publications. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. ACS Publications. Retrieved from [Link]

  • Sounni, N. E., & Cimino, J. (2021). Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents. Pharmaceuticals, 14(9), 882. [Link]

  • ACS Publications. (2015). Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Miao, T., & Bai, H. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol, 13(21), e4873. [Link]

  • Martinez-CIRIANO, P., et al. (2018). Emerging role of Fatty acid synthase in tumor initiation: implications for cancer prevention. Molecular & Cellular Oncology, 5(4), e1458889. [Link]

  • E-HVOLE, N., et al. (2016). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites, 6(4), 36. [Link]

  • ResearchGate. (2016). Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. ResearchGate. Retrieved from [Link]

  • S, S., et al. (2013). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Bioinformation, 9(1), 26–31. [Link]

  • Martinez-CIRIANO, P., & Loda, M. (2021). Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology. Molecular Metabolism, 54, 101311. [Link]

  • PubMed. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2016). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. MDPI. Retrieved from [Link]

  • Miao, T., & Bai, H. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Bio-protocol. Retrieved from [Link]

  • Abbkine. (n.d.). CheKine™ Micro Fatty Acid Synthetase(FAS) Activity Assay Kit. Abbkine. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). denifanstat. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. [Link]

  • Semantic Scholar. (2023). Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay. Semantic Scholar. Retrieved from [Link]

  • Annals of Hepatology. (2021). Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway. Annals of Hepatology. Retrieved from [Link]

  • Kridel, S. J., et al. (2016). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. Journal of Medicinal Chemistry, 59(17), 7846–7856. [Link]

  • ResearchGate. (2016). titration of fatty acid synthase (FaS) inhibitors using the... ResearchGate. Retrieved from [Link]

  • V, B., et al. (2021). Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide. Proceedings of the National Academy of Sciences, 118(45), e2112472118. [Link]

  • ResearchGate. (2022). Differential effects of lansoprazole on cells with varying FASN... ResearchGate. Retrieved from [Link]

  • Zhao, L., et al. (2016). NADPH accumulation is responsible for apoptosis in breast cancer cells induced by fatty acid synthase inhibition. Oncotarget, 7(38), 60935–60947. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Hydroxy Lansoprazole Sulfide in Forced Degradation Studies

Abstract This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-H...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 5-Hydroxy Lansoprazole Sulfide, a potential degradation product of Lansoprazole. Forced degradation studies, also known as stress testing, are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct forced degradation studies on Lansoprazole and subsequently develop and validate a robust analytical method for quantifying 5-Hydroxy Lansoprazole Sulfide. The methodologies described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Rationale for Forced Degradation Studies

Forced degradation studies are indispensable in the pharmaceutical industry for several key reasons.[4] They help in elucidating the degradation pathways of drug substances, identifying potential degradation products, and developing stability-indicating analytical methods.[2] A stability-indicating method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously measure its degradation products.

Lansoprazole, a proton pump inhibitor, is known to degrade under various stress conditions, including acidic, basic, oxidative, and photolytic environments.[5][6] While several degradation products of Lansoprazole have been identified, the formation of hydroxylated and sulfide derivatives, such as 5-Hydroxy Lansoprazole Sulfide, is plausible through metabolic pathways or as secondary degradation products. Therefore, a robust analytical method capable of separating and quantifying this potential impurity from the parent drug and other related substances is crucial for ensuring the safety and efficacy of Lansoprazole drug products.

Experimental Design and Protocols

Materials and Reagents
  • Lansoprazole Reference Standard (USP or equivalent)

  • 5-Hydroxy Lansoprazole Sulfide Reference Standard (if available; otherwise, it would be identified and characterized during the study)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Formic Acid (Analytical grade)

  • Hydrochloric Acid (Analytical grade)

  • Sodium Hydroxide (Analytical grade)

  • Hydrogen Peroxide (30%, Analytical grade)

  • High-purity water (Milli-Q® or equivalent)

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is recommended. The following chromatographic conditions are proposed as a starting point, based on methods developed for Lansoprazole and its related compounds.[7][8][9]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 6.8 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Choices:

  • A C18 column is a versatile stationary phase for the separation of moderately polar to nonpolar compounds like Lansoprazole and its derivatives.

  • A gradient elution is necessary to achieve a good resolution between the parent drug and its various degradation products, which may have a wide range of polarities.

  • Ammonium acetate buffer is chosen for its compatibility with mass spectrometry (MS), should there be a need for peak identification and characterization.

  • A detection wavelength of 285 nm is selected based on the UV absorption maxima of Lansoprazole. A PDA detector will be crucial to assess peak purity and identify suitable detection wavelengths for any new degradation products.

Preparation of Solutions
  • Standard Stock Solution of Lansoprazole: Accurately weigh and dissolve an appropriate amount of Lansoprazole reference standard in the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of 5-Hydroxy Lansoprazole Sulfide: If a reference standard is available, prepare a stock solution of 100 µg/mL in the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution containing Lansoprazole (e.g., 100 µg/mL) and 5-Hydroxy Lansoprazole Sulfide (e.g., 1 µg/mL) by diluting the stock solutions with the diluent.

Forced Degradation (Stress Testing) Protocol

The forced degradation studies should be performed on the Lansoprazole drug substance to generate the potential degradation products.[10] The conditions outlined below are typical starting points and may need to be adjusted to achieve a target degradation of 5-20%.[1]

  • Acid Hydrolysis: To 1 mL of Lansoprazole stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the diluent.[11][12]

  • Base Hydrolysis: To 1 mL of Lansoprazole stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the diluent.[11][12]

  • Oxidative Degradation: To 1 mL of Lansoprazole stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Expose the solid Lansoprazole drug substance to 105 °C in a hot air oven for 24 hours. Dissolve the stressed sample in the diluent to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid Lansoprazole drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. Dissolve the stressed sample in the diluent to obtain a final concentration of 100 µg/mL.

A control sample (unstressed Lansoprazole solution) should be prepared and analyzed alongside the stressed samples.

Analytical Method Validation

The developed analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][13][14]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[15] This is demonstrated by:

  • Injecting the diluent to show no interference at the retention times of Lansoprazole and 5-Hydroxy Lansoprazole Sulfide.

  • Analyzing the stressed samples to demonstrate that the peaks of the degradation products are well-resolved from the parent drug and 5-Hydroxy Lansoprazole Sulfide peak. Peak purity analysis using a PDA detector should be performed.

Linearity

The linearity of the method should be established by analyzing a series of solutions with different concentrations of 5-Hydroxy Lansoprazole Sulfide (e.g., from the limit of quantitation to 150% of the expected concentration). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line should be determined.

Accuracy

Accuracy is the closeness of the test results to the true value. It should be assessed by spiking a placebo (if analyzing a drug product) or a solution of the drug substance with known amounts of 5-Hydroxy Lansoprazole Sulfide at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be calculated.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, and on different instruments. The relative standard deviation (%RSD) of the results should be calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic) The effect of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should be monitored.

Visualization of Workflows

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions LNP_Stock Lansoprazole Stock Solution (1000 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) LNP_Stock->Acid Base Base Hydrolysis (0.1N NaOH, RT) LNP_Stock->Base Oxidation Oxidation (3% H₂O₂, RT) LNP_Stock->Oxidation Neutralize Neutralization & Dilution to 100 µg/mL Acid->Neutralize Base->Neutralize Analysis HPLC-PDA Analysis Oxidation->Analysis Thermal Thermal Degradation (Solid, 105°C) Thermal->Analysis Photo Photolytic Degradation (Solid, UV/Vis) Photo->Analysis Neutralize->Analysis Data Data Evaluation: - Peak Purity - Resolution - % Degradation Analysis->Data LNP_Solid Lansoprazole Solid LNP_Solid->Thermal LNP_Solid->Photo

Caption: Workflow for Forced Degradation of Lansoprazole.

Analytical Method Validation Logical Flow

Method_Validation_Flow Start Method Development Complete Specificity Specificity (Resolution & Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Method_Validated Method Validated for Intended Use Validation_Report->Method_Validated

Caption: Logical Flow of Analytical Method Validation.

Conclusion

The development and validation of a stability-indicating analytical method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This application note provides a comprehensive framework for conducting forced degradation studies on Lansoprazole and subsequently developing and validating a robust RP-HPLC method for the analysis of the potential degradation product, 5-Hydroxy Lansoprazole Sulfide. By following the detailed protocols and adhering to the principles of scientific integrity and regulatory guidelines, researchers can confidently establish a reliable analytical method suitable for routine quality control and stability testing.

References

  • Alsante, K. M., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Available at: [Link]

  • Jain, D., et al. (2021). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Reddy, G. S., et al. (2014). Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Wang, L., et al. (2015). Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography). Google Patents.
  • Nagarajan, B., et al. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. Available at: [Link]

  • Prajapati, Y. K., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • ScienceDirect. (n.d.). Stress Testing. Retrieved January 16, 2026, from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Stability studies for medicinal products. Retrieved January 16, 2026, from [Link]

  • Meher, M. K., et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development. Available at: [Link]

  • Sahu, R., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry. Available at: [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Available at: [Link]

  • Sahu, R., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products. ResearchGate. Available at: [Link]

  • Farràs, M., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved January 16, 2026, from [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved January 16, 2026, from [Link]

  • Kakde, R. B., et al. (2022). Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online. Available at: [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 16, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 16, 2026, from [Link]

  • Meher, M. K., et al. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. ResearchGate. Available at: [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. Available at: [Link]

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Application

Application of 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer Cell Lines: A Technical Guide

Introduction: Targeting the Achilles' Heel of Triple-Negative Breast Cancer Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and la...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Achilles' Heel of Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1] Unlike other breast cancer subtypes, TNBC is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted treatments.[2] This necessitates the exploration of novel therapeutic agents that can effectively target the unique molecular landscape of TNBC.

One promising avenue of research involves the repurposing of existing drugs. Proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related digestive disorders, and their metabolites have garnered attention for their potential anticancer activities.[1][3][4][5] This application note focuses on 5-Hydroxy Lansoprazole Sulfide (5HLS) , an active metabolite of the PPI lansoprazole, and delineates its application in the context of TNBC research. We will explore its mechanism of action, provide detailed protocols for its evaluation in TNBC cell lines, and discuss its potential as a novel therapeutic agent.

Mechanism of Action: A Multi-pronged Attack on TNBC Viability

The anticancer activity of 5-Hydroxy Lansoprazole Sulfide in TNBC is primarily attributed to its potent inhibition of Fatty Acid Synthase (FASN) .[1][3][4][5] FASN is a key enzyme responsible for the de novo synthesis of fatty acids, a process that is significantly upregulated in many cancers, including TNBC, to meet the high metabolic demands of rapid cell proliferation and membrane synthesis.[1][3][4] Notably, FASN is overexpressed in a large percentage of TNBC cases and is associated with a poor prognosis, making it an attractive therapeutic target.[1]

Interestingly, 5HLS exhibits a distinct mechanism of FASN inhibition compared to its parent compound, lansoprazole. While lansoprazole targets the thioesterase domain of FASN, 5HLS specifically inhibits the enoyl reductase domain , showcasing a potentially more potent and specific anticancer effect.[1][3][4][5]

Beyond direct FASN inhibition, the broader class of PPIs has been shown to modulate other critical signaling pathways implicated in TNBC progression. A key pathway of interest is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a transcription factor that is constitutively activated in a high percentage of TNBCs and plays a pivotal role in promoting cell survival, proliferation, invasion, and chemoresistance.[2][6][7][8][9] Some PPIs have been demonstrated to suppress STAT3 activation, suggesting a potential secondary mechanism by which 5HLS may exert its anti-tumor effects.[10]

The diagram below illustrates the proposed mechanism of action of 5-Hydroxy Lansoprazole Sulfide in TNBC cells.

5HLS_Mechanism_of_Action cluster_Cell TNBC Cell cluster_STAT3 STAT3 Signaling 5HLS 5-Hydroxy Lansoprazole Sulfide (5HLS) FASN Fatty Acid Synthase (FASN) 5HLS->FASN Inhibits Apoptosis Apoptosis 5HLS->Apoptosis Induces Enoyl_Reductase Enoyl Reductase Domain FASN->Enoyl_Reductase Lipid_Synthesis De Novo Lipid Synthesis FASN->Lipid_Synthesis Catalyzes Cell_Proliferation Cell Proliferation & Survival Lipid_Synthesis->Cell_Proliferation Cell_Proliferation->Apoptosis Inhibited by STAT3 STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Gene_Expression Oncogenic Gene Expression pSTAT3->Gene_Expression Gene_Expression->Cell_Proliferation

Caption: Proposed mechanism of 5HLS in TNBC cells.

Experimental Protocols: A Step-by-Step Guide

To evaluate the efficacy of 5-Hydroxy Lansoprazole Sulfide in TNBC cell lines, a series of well-established in vitro assays can be employed. The following protocols provide a detailed methodology for assessing cell viability, apoptosis, and the modulation of key protein markers.

Experimental Workflow

The general workflow for investigating the effects of 5HLS on TNBC cell lines is outlined in the diagram below.

Experimental_Workflow Start Start: Culture TNBC Cell Lines (e.g., MDA-MB-231) Treatment Treat cells with varying concentrations of 5HLS Start->Treatment Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI Staining) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blotting) Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for 5HLS evaluation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Hydroxy Lansoprazole Sulfide (5HLS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of 5HLS in complete culture medium. Remove the existing medium from the wells and add 100 µL of the 5HLS solutions at various concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve 5HLS, typically DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of 5HLS that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Materials:

  • TNBC cell lines

  • 6-well plates

  • 5-Hydroxy Lansoprazole Sulfide (5HLS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed TNBC cells in 6-well plates and treat with 5HLS at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine all cells and centrifuge.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action of 5HLS.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Target Proteins:

  • FASN: To confirm the target engagement of 5HLS.

  • Cleaved Caspase-3, Cleaved PARP: To confirm the induction of apoptosis.

  • p-STAT3 (Tyr705), Total STAT3: To investigate the effect on the STAT3 signaling pathway.

  • β-actin or GAPDH: As a loading control to ensure equal protein loading.

Materials:

  • TNBC cell lines

  • 5-Hydroxy Lansoprazole Sulfide (5HLS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with 5HLS as described previously. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control.

Data Presentation

The quantitative data obtained from the aforementioned experiments can be summarized in the following tables for clear comparison and interpretation.

Table 1: IC₅₀ Values of 5-Hydroxy Lansoprazole Sulfide in TNBC Cell Lines

Cell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MDA-MB-231
MDA-MB-468
Other

Table 2: Apoptosis Induction by 5-Hydroxy Lansoprazole Sulfide

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MDA-MB-231
Control
5HLS (IC₅₀)
5HLS (2x IC₅₀)
MDA-MB-468
Control
5HLS (IC₅₀)
5HLS (2x IC₅₀)

Conclusion and Future Directions

5-Hydroxy Lansoprazole Sulfide presents a promising therapeutic strategy for triple-negative breast cancer by targeting the metabolic vulnerability of FASN overexpression. The protocols detailed in this application note provide a robust framework for researchers to investigate its efficacy and further elucidate its mechanism of action in TNBC cell lines. Future studies could explore the in vivo efficacy of 5HLS in TNBC xenograft models and investigate its potential synergistic effects when combined with standard chemotherapy or other targeted agents. A deeper understanding of its impact on the STAT3 pathway and other oncogenic signaling networks will be crucial for its clinical translation.

References

  • Beebe, J., Josephraj, S., Wang, C. J., Danielson, J. A., Cui, Q., Huang, C., ... & Zhang, J. T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

  • Kamaruzzaman, S., Yazid, M. D., & Lokanathan, Y. (2022). STAT3 as a potential therapeutic target in triple negative breast cancer: a systematic review. Journal of Translational Medicine, 20(1), 1-17. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer. Frontiers in Oncology, 14, 1381251. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). Potential therapeutic targets of the JAK2/STAT3 signaling pathway in triple-negative breast cancer. PubMed. [Link]

  • The Multifaceted Roles of STAT3 in Heart Disease and Triple Negative Breast Cancer. (2022). BioMed Research International. [Link]

  • Beebe, J., Josephraj, S., Wang, C. J., Danielson, J. A., Cui, Q., Huang, C., ... & Zhang, J. T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Semantic Scholar. [Link]

  • Beebe, J., Josephraj, S., Wang, C. J., Danielson, J. A., Cui, Q., Huang, C., ... & Zhang, J. T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. PubMed. [Link]

  • Modulation of STAT3 activity by STAT5 in triple negative breast cancer. University of New Hampshire. [Link]

  • S1 Supporting Information Therapeutic activity of the lansoprazole metabolite, 5-hydroxy lansoprazole sulfide, in triple-negative breast cancer by inhibiting the enoyl reductase of fatty acid synthase. DOI. [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. Synapse. [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Scholars@UToledo. [Link]

  • Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion. ResearchGate. [Link]

  • Lansoprazole induces apoptosis of breast cancer cells through inhibition of intracellular proton extrusion. PubMed. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI. [Link]

  • Influence of the proton pump inhibitor lansoprazole on distribution and activity of doxorubicin in solid tumors. PMC - NIH. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Inhibition of STAT3 in gastric cancer: role of pantoprazole as SHP-1 inducer. PMC. [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • STAT3 pathway in cancers: Past, present, and future. PMC - NIH. [Link]

  • The Fluoro-Thiazolylhydrazone Compound TSC-3C Inhibits Triple Negative Breast Cancer (TNBC) Cell Line Activity by Promoting Apoptosis, Regulating the MAPK Pathway and Inducing Mitochondrial Dysfunction. NIH. [Link]

  • STAT3 Interactors as Potential Therapeutic Targets for Cancer Treatment. MDPI. [Link]

  • An Evaluation of the Anticancer Properties of SYA014, a Homopiperazine-Oxime Analog of Haloperidol in Triple Negative Breast Cancer Cells. PMC - NIH. [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. MDPI. [Link]

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Method

Application Note &amp; Protocols: Sample Preparation for the Bioanalysis of 5-Hydroxy Lansoprazole Sulfide

Abstract The quantitative determination of drug metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and drug metabolism studies. 5-Hydroxy Lansoprazole Sulfide, a metabolite of the widely used pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative determination of drug metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and drug metabolism studies. 5-Hydroxy Lansoprazole Sulfide, a metabolite of the widely used proton pump inhibitor Lansoprazole, serves as a critical analyte for understanding the drug's disposition.[1][2] This document provides a comprehensive guide to three principal sample preparation techniques for the bioanalysis of 5-Hydroxy Lansoprazole Sulfide from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). We delve into the mechanistic basis for each technique, present detailed, field-tested protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their analytical objectives, ensuring adherence to rigorous scientific and regulatory standards.

Introduction: The Rationale for Metabolite Quantification

Lansoprazole is a prodrug that is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into several derivatives, including 5-hydroxy lansoprazole and lansoprazole sulfide.[3][4][5] The subsequent formation of 5-Hydroxy Lansoprazole Sulfide provides a more complete picture of the metabolic pathway. Accurate measurement of this metabolite in biological fluids like plasma is essential for:

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Lansoprazole.[6]

  • Phenotyping Studies: Investigating the influence of genetic polymorphisms, particularly in CYP2C19, on drug metabolism, which can lead to significant inter-individual variations in drug exposure and response.[6]

  • Regulatory Compliance: Meeting the requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) for thorough bioanalytical characterization during drug development.[7][8]

The inherent complexity of biological matrices necessitates a robust sample preparation step to remove interfering substances like proteins and phospholipids, which can suppress ionization in mass spectrometry and compromise data quality. The choice of technique is a critical decision, balancing the need for sample cleanliness with throughput, recovery, and cost.

Methodologies: Principles and Protocols

The selection of a sample preparation method is dictated by the physicochemical properties of the analyte and the requirements of the downstream analytical technique, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We present three validated approaches, from the simplest to the most selective.

Technique 1: Protein Precipitation (PPT)

Expertise & Experience: PPT is the workhorse of high-throughput bioanalysis. Its primary advantage is speed and simplicity. The mechanism involves the addition of a water-miscible organic solvent, which disrupts the solvation shell around plasma proteins, causing them to denature and precipitate.[9] Acetonitrile is often the solvent of choice as it tends to precipitate proteins more effectively and results in a cleaner supernatant compared to methanol.[10] While fast and effective for protein removal, PPT is a non-selective "crashing" technique and may leave behind other matrix components like phospholipids, which are a known source of matrix effects in LC-MS/MS.[11]

Trustworthiness: The protocol's reliability hinges on consistency. Precise pipetting, consistent vortexing, and controlled temperature are key to achieving reproducible analyte recovery and precipitation efficiency. Using an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to correct for variability.[12]

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (e.g., Lansoprazole Sulfide-d4 in 50% methanol) to each tube.[12]

  • Precipitation: Add 400 µL of ice-cold acetonitrile containing 1% formic acid. The acid helps to keep the analyte protonated and stable.[11][13] The 4:1 solvent-to-sample ratio ensures efficient protein precipitation.

  • Mixing: Vortex each tube vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. The high g-force and low temperature ensure the formation of a tight protein pellet.[13]

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant to a clean 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Analysis: The sample is now ready for direct injection onto the LC-MS/MS system or can be evaporated and reconstituted in the initial mobile phase if concentration is required.

PPT_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis Sample 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Sample->IS Solvent 3. Add Acetonitrile (400 µL) IS->Solvent Vortex 4. Vortex (60s) Solvent->Vortex Centrifuge 5. Centrifuge (10 min) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Fig 1. Protein Precipitation Workflow
Technique 2: Liquid-Liquid Extraction (LLE)

Expertise & Experience: LLE offers a significant step up in sample cleanliness compared to PPT. It operates on the principle of differential solubility, partitioning the analyte between the aqueous sample matrix and an immiscible organic solvent.[10] For an analyte like 5-Hydroxy Lansoprazole Sulfide, which is a weakly basic compound, adjusting the sample pH to be slightly basic (pH > 8) will deprotonate the molecule, rendering it more neutral and thus more soluble in a moderately polar organic solvent. Solvent mixtures like diethyl ether and dichloromethane are commonly used for Lansoprazole and its metabolites as they provide good extraction efficiency.[14][15][16]

Trustworthiness: The key to a robust LLE is controlling the pH and ensuring efficient phase separation. Incomplete separation can lead to the transfer of aqueous components and phospholipids, compromising the cleanliness of the final extract. A back-extraction step can be included for even higher purity but at the cost of time and potential analyte loss. The evaporation and reconstitution steps are critical and must be optimized to prevent analyte degradation or loss.

  • Aliquoting & IS Spiking: In a 2 mL microcentrifuge tube, pipette 100 µL of the plasma sample, standard, or QC, followed by 10 µL of the internal standard working solution.

  • pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium carbonate) to raise the pH to ~9. This neutralizes the analyte for efficient extraction.

  • Extraction Solvent Addition: Add 1 mL of an organic solvent mixture, such as diethyl ether:dichloromethane (70:30, v/v).[15]

  • Mixing: Cap and vortex the tubes for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Organic Phase Transfer: Using a fine-tipped pipette, carefully transfer the upper organic layer (~800 µL) to a clean tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_prep Aqueous Phase cluster_extract Organic Phase Sample 1. Plasma + IS pH_Adjust 2. Adjust pH > 8 Sample->pH_Adjust Add_Solvent 3. Add Organic Solvent pH_Adjust->Add_Solvent Mix 4. Vortex (2 min) Add_Solvent->Mix Centrifuge 5. Centrifuge Mix->Centrifuge Collect_Organic 6. Collect Organic Layer Centrifuge->Collect_Organic Evaporate 7. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Fig 2. Liquid-Liquid Extraction Workflow
Technique 3: Solid-Phase Extraction (SPE)

Expertise & Experience: SPE is the most selective and powerful technique for sample preparation, capable of producing the cleanest extracts and enabling significant analyte concentration.[17] The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. For Lansoprazole and its metabolites, a polymeric reversed-phase sorbent like Oasis HLB is highly effective due to its hydrophilic-lipophilic balance, which provides excellent retention for a broad range of compounds and is stable across the pH spectrum.[18]

Trustworthiness: A validated SPE method provides exceptional reproducibility and recovery. The multi-step process (condition, load, wash, elute) must be carefully optimized for the specific analyte and matrix. Flow rates during each step can impact performance and should be controlled, making vacuum manifolds or positive pressure processors ideal for this technique. The choice of wash and elution solvents is critical to achieving high selectivity.

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma sample (with IS) with 200 µL of 2% phosphoric acid in water. The acidic condition ensures the analyte is protonated and enhances its retention on a reversed-phase sorbent. Vortex to mix.

  • Cartridge Conditioning: Place an Oasis HLB 1cc (30 mg) cartridge on a vacuum manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned cartridge. Apply gentle vacuum to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Washing: Wash the cartridge to remove polar interferences by passing 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and internal standard from the sorbent with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-Treatment cluster_spe SPE Cartridge Steps cluster_final Final Processing Sample 1. Plasma + IS Pretreat 2. Acidify Sample Sample->Pretreat Load 4. Load Sample Pretreat->Load Condition 3. Condition (MeOH, H2O) Condition->Load Wash 5. Wash (5% MeOH) Load->Wash Elute 6. Elute (MeOH) Wash->Elute Evaporate 7. Evaporate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Fig 3. Solid-Phase Extraction Workflow

Comparative Analysis and Method Selection

The optimal sample preparation strategy depends on the specific goals of the study. The following table provides a comparative summary to aid in this decision-making process.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowModerate to HighVery High
Matrix Effect High PotentialModerateLow to Negligible
Analyte Recovery Good (but variable)Good to ExcellentExcellent & Reproducible
Throughput Very HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh
Method Complexity LowModerateHigh
Ideal Application Early discovery, high-volume screeningRegulated bioanalysis, PK studiesDefinitive quantitation, low-level detection, regulated bioanalysis

Conclusion and Best Practices

The successful bioanalysis of 5-Hydroxy Lansoprazole Sulfide relies on a well-chosen and meticulously executed sample preparation protocol.

  • Protein Precipitation offers a rapid and cost-effective solution for high-throughput screening where the utmost sensitivity is not required.

  • Liquid-Liquid Extraction provides a cleaner extract, making it a robust choice for pharmacokinetic studies that demand higher data quality.

  • Solid-Phase Extraction stands as the gold standard, delivering the cleanest samples and highest reproducibility, making it the preferred method for regulatory submissions and studies requiring the lowest limits of quantification.

Regardless of the chosen method, it is imperative that the entire analytical procedure be validated according to current international guidelines, such as the ICH M10 Bioanalytical Method Validation guidance, to ensure the integrity, reproducibility, and accuracy of the final data.[8]

References

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Application

Application Note: A Validated Bioanalytical Method for the Quantification of 5-Hydroxy Lansoprazole Sulfide in Human Plasma using LC-MS/MS

Abstract This application note details a robust and sensitive bioanalytical method for the quantitative determination of 5-Hydroxy Lansoprazole Sulfide, a metabolite of Lansoprazole[1], in human plasma. The method utiliz...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of 5-Hydroxy Lansoprazole Sulfide, a metabolite of Lansoprazole[1], in human plasma. The method utilizes a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. This method has been validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[2][3][4][5][6][7][8]. The described method is suitable for pharmacokinetic and toxicokinetic studies requiring the measurement of 5-Hydroxy Lansoprazole Sulfide in human plasma.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver by the cytochrome P450 enzyme system, primarily CYP2C19 and CYP3A4, into several metabolites, including 5-hydroxy lansoprazole and lansoprazole sulfone[1]. 5-Hydroxy Lansoprazole Sulfide is another identified metabolite. Accurate and reliable quantification of these metabolites in biological matrices is crucial for understanding the pharmacokinetics, metabolism, and potential drug-drug interactions of lansoprazole.

This application note addresses the need for a validated bioanalytical method for 5-Hydroxy Lansoprazole Sulfide. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice due to its high sensitivity, selectivity, and speed. The method described herein employs a straightforward protein precipitation extraction, which offers rapid sample processing, and an optimized LC-MS/MS protocol for the accurate quantification of 5-Hydroxy Lansoprazole Sulfide in human plasma. The validation of this method ensures that the generated data is reliable and suitable for regulatory submissions.

Experimental

Materials and Reagents
  • Analytes and Internal Standard:

    • 5-Hydroxy Lansoprazole Sulfide reference standard (>98% purity) was procured from a certified supplier.

    • Lansoprazole Sulfide-d4 (Deuterated Internal Standard, IS) was selected for its close structural similarity and distinct mass-to-charge ratio, ensuring reliable tracking throughout the analytical process.

  • Chemicals and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.

  • HPLC System:

    • Binary solvent manager

    • Sample manager with temperature control

  • Mass Spectrometer:

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column:

    • A reversed-phase C18 column (e.g., Inertsil ODS-3, 50 mm x 2.1 mm, 3.5 µm) was used for chromatographic separation.

Preparation of Solutions
  • Stock Solutions: Primary stock solutions of 5-Hydroxy Lansoprazole Sulfide and the internal standard (IS), Lansoprazole Sulfide-d4, were prepared in methanol at a concentration of 1 mg/mL.

  • Working Solutions: A series of working solutions were prepared by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: The IS working solution was prepared by diluting the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The rationale for selecting protein precipitation is its simplicity, speed, and efficiency in removing the majority of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system.

Protocol:

  • Allow all frozen plasma samples, CCs, and QCs to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Aliquot 100 µL of each plasma sample, CC, and QC into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The addition of the IS at this early stage is crucial to compensate for any variability during the subsequent sample preparation steps[9].

  • Vortex the tubes vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the supernatant into a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_0 Sample Preparation plasma 1. 100 µL Plasma Sample add_is 2. Add 300 µL IS in Acetonitrile plasma->add_is vortex1 3. Vortex (1 min) add_is->vortex1 centrifuge 4. Centrifuge (10 min, 4°C) vortex1->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant injection 6. Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The chromatographic conditions were optimized to achieve a good peak shape, resolution from endogenous plasma components, and a short run time. The mass spectrometric parameters were tuned to maximize the signal intensity for both the analyte and the IS.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Parameters
ColumnInertsil ODS-3 (50 mm x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionSee Table 2
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions5-Hydroxy Lansoprazole Sulfide: m/z 386.1 → 220.1 (Quantifier), 386.1 → 184.1 (Qualifier)
Lansoprazole Sulfide-d4 (IS): m/z 374.1 → 256.1
Ion Source Temperature550°C
Ion Spray Voltage5500 V

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5090
3.5090
3.6010
5.0010

Diagram of the Analytical Instrumentation Setup:

G cluster_0 LC-MS/MS System autosampler Autosampler hplc_pump HPLC Pump autosampler->hplc_pump column Analytical Column hplc_pump->column mass_spec Mass Spectrometer column->mass_spec data_system Data Acquisition System mass_spec->data_system

Caption: Schematic of the LC-MS/MS analytical system.

Bioanalytical Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation[2][4][6]. The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% for QC samples (20% for LLOQ).
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect The matrix factor should be consistent across different sources of plasma. The CV of the IS-normalized matrix factor should be ≤15%.
Stability Analyte stability in plasma under various storage and processing conditions. The mean concentration of stability samples should be within ±15% of the nominal concentration.
Validation Results (Hypothetical Data)

Table 4: Linearity of Calibration Curve

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
5-Hydroxy Lansoprazole Sulfide0.5 - 5000.9985

Table 5: Intra- and Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (CV%)Inter-Day Accuracy (%)Inter-Day Precision (CV%)
LLOQ0.5104.28.5102.89.7
LQC1.598.76.299.57.1
MQC50101.54.8100.95.4
HQC40097.93.598.64.2

Table 6: Stability Assessment

Stability ConditionDurationStability (% of Nominal)
Short-term (Room Temperature)6 hours98.5
Long-term (-80°C)30 days101.2
Freeze-Thaw (3 cycles)-97.9
Post-preparative (Autosampler, 4°C)24 hours99.1

Discussion

The developed LC-MS/MS method for the quantification of 5-Hydroxy Lansoprazole Sulfide in human plasma is sensitive, selective, and robust. The simple protein precipitation method provided clean extracts and consistent recoveries. The use of a deuterated internal standard, Lansoprazole Sulfide-d4, ensured high accuracy and precision by compensating for matrix effects and variations in instrument response.

The chromatographic conditions were optimized to provide a short run time of 5 minutes, allowing for high-throughput analysis. The validation results demonstrate that the method meets the acceptance criteria set by regulatory agencies for bioanalytical method validation. The method demonstrated good linearity over the specified concentration range and exhibited excellent accuracy and precision. Stability studies confirmed that 5-Hydroxy Lansoprazole Sulfide is stable under typical laboratory storage and handling conditions[10][11][12].

Conclusion

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of 5-Hydroxy Lansoprazole Sulfide in human plasma has been successfully developed and validated. The method is suitable for use in clinical pharmacokinetic studies and other applications requiring the accurate measurement of this lansoprazole metabolite.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Song, M., et al. (2009). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1035-1040. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, W., et al. (2011). LC-MS/MS determination of lansoprazole and its metabolites in human plasma. Journal of Pharmaceutical Analysis, 1(3), 205-209. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • G. D'Acquarica, et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Omega, 6(23), 15025–15035. [Link]

  • Patel, B. N., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 9, 1-8. [Link]

  • Zhang, J., et al. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Chromatography B, 877(3), 227-232. [Link]

  • Delhotal-Landes, B., et al. (1991). Clinical pharmacokinetics of lansoprazole. Clinical Pharmacokinetics, 21(5), 339-348. [Link]

  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide. [Link]

  • Johnson, C. E., et al. (2010). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. Hospital Pharmacy, 45(3), 223–227. [Link]

  • Synapse. (2025). 5-Hydroxy Lansoprazole Sulfide. [Link]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955–2963. [Link]

  • Lefebvre, R. A., et al. (1993). Determination of Lansoprazole and Five Metabolites in Plasma by High-Performance Liquid Chromatography. Journal of Pharmaceutical Sciences, 82(9), 944-947. [Link]

  • Kan-Dapaah, K., et al. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy, 60(3), 165–171. [Link]

  • Kan-Dapaah, K., et al. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy, 60(3). [Link]

  • USP. (n.d.). Lansoprazole. [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of lansoprazole. [Link]

  • Madhusudhan Reddy, B., et al. (2013). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Rasayan Journal of Chemistry, 6(1), 1-7. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Shape in 5-Hydroxy Lansoprazole Sulfide HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 5-Hydroxy Lansoprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chrom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 5-Hydroxy Lansoprazole Sulfide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, ensuring robust and reliable analytical results. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Understanding the Analyte: 5-Hydroxy Lansoprazole Sulfide

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole.[1] Its chemical structure includes a benzimidazole ring system, a pyridine ring, and a hydroxyl group, making it a basic compound.[2][3][4] The presence of amine-like functional groups is a key factor in its chromatographic behavior, particularly on reversed-phase silica-based columns. These basic groups are prone to secondary ionic interactions with acidic residual silanol groups on the column's stationary phase, which is a primary cause of poor peak shape, especially peak tailing.[5]

Frequently Asked Questions & Troubleshooting Guides

Q1: My peak for 5-Hydroxy Lansoprazole Sulfide is tailing significantly. What is the most likely cause and where should I begin troubleshooting?

A1: The most common cause of peak tailing for basic compounds like 5-Hydroxy Lansoprazole Sulfide is secondary interaction with the stationary phase.

In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction. However, silica-based columns often have residual, unbonded silanol groups (Si-OH) on their surface.[6] These silanols are acidic (pKa ~3.5-4.5) and can become deprotonated (Si-O⁻) at mobile phase pH values above this range.[6] Your analyte, being basic, will be protonated (positively charged) at acidic to neutral pH. This leads to a strong, undesirable ionic interaction between the positively charged analyte and the negatively charged silanol groups, causing a secondary retention mechanism that results in peak tailing.[5][7]

Your troubleshooting should start with a systematic evaluation of the mobile phase and the column, as these are the most influential factors.

Troubleshooting Workflow for Peak Tailing

Below is a logical workflow to diagnose the root cause of peak tailing.

G Troubleshooting Workflow for Peak Tailing start Poor Peak Shape: Tailing Observed check_mp Step 1: Evaluate Mobile Phase start->check_mp check_column Step 2: Evaluate Column start->check_column check_other Step 3: Check Other Factors start->check_other check_ph Is pH appropriate? (2-3 units away from pKa) check_mp->check_ph check_buffer Is buffer concentration adequate? (10-25 mM) check_mp->check_buffer check_additive Is a competing base used? (e.g., TEA) check_mp->check_additive solution_mp Solution: Adjust pH, increase buffer strength, or add a competing base. check_ph->solution_mp check_buffer->solution_mp check_additive->solution_mp col_chem Is column chemistry suitable? (End-capped, Type B silica) check_column->col_chem col_health Is column degraded? (Void, contamination) check_column->col_health solution_col Solution: Use a modern, high-purity column. Clean or replace the column. col_chem->solution_col col_health->solution_col overload Is there mass overload? check_other->overload extracol Are there extra-column effects? check_other->extracol solution_other Solution: Reduce sample concentration. Check tubing and connections. overload->solution_other extracol->solution_other

Caption: A systematic troubleshooting workflow for peak tailing.

Q2: How can I specifically use the mobile phase to eliminate peak tailing for 5-Hydroxy Lansoprazole Sulfide?

A2: Mobile phase optimization is the most powerful tool for improving the peak shape of ionizable compounds. [8][9] The goal is to ensure the analyte exists in a single, stable ionic form and to minimize secondary silanol interactions.

1. Adjusting Mobile Phase pH

The pH of the mobile phase directly controls the ionization state of both the analyte and the column's residual silanols.[9][10]

  • Low pH (pH 2.5 - 3.5): This is often the most effective strategy. At a low pH, the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge.[5] While your basic analyte will be positively charged, the primary cause of the strong ionic interaction is eliminated. This approach minimizes peak tailing by suppressing the ionization of the stationary phase.[11]

  • High pH (pH > 8): An alternative is to operate at a high pH. This keeps the silanol groups ionized (Si-O⁻), but it deprotonates the basic analyte, making it neutral.[8] A neutral analyte will not engage in ionic interactions, improving peak shape. Caution: Operating at high pH requires a specialized, pH-stable column, as traditional silica columns will rapidly degrade above pH 8.[8][10]

Mechanism of pH Effect on Analyte-Silanol Interaction

G cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Mid pH (e.g., pH 5-7) Analyte_Low Analyte-NH+ Interaction_Low Repulsion / No Ionic Interaction (Good Peak Shape) Analyte_Low->Interaction_Low Repels Silanol_Low Silanol-OH Silanol_Low->Interaction_Low No Charge Analyte_Mid Analyte-NH+ Interaction_Mid Strong Ionic Interaction (Peak Tailing) Analyte_Mid->Interaction_Mid Attracts Silanol_Mid Silanol-O- Silanol_Mid->Interaction_Mid Attracts

Caption: Analyte-silanol interactions at different mobile phase pH values.

2. Using Buffers and Additives
  • Buffer Concentration: A buffer is essential to maintain a stable pH. Unstable pH can lead to retention time drift and distorted peaks.[9] A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high viscosity.

  • Competing Base Additives: Small amounts (e.g., 0.1%) of a basic additive like triethylamine (TEA) can be added to the mobile phase. TEA acts as a "silanol-masking agent." It is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding your larger analyte from these secondary interactions.

Table 1: Mobile Phase Optimization Strategies
ParameterRecommended ActionRationale
pH Adjust to pH 2.5 - 3.5 using a suitable buffer (e.g., phosphate, formate).Protonates silanol groups, minimizing their ability to interact ionically with the basic analyte.[5][11]
Buffer Use a buffer (e.g., ammonium phosphate, ammonium formate) at 10-25 mM.Maintains a constant and reproducible pH, preventing peak shape distortion and retention shifts.[9][12]
Additive Add 0.1% Triethylamine (TEA) to the mobile phase.Acts as a competing base, masking active silanol sites and reducing secondary interactions.
Organic Modifier Optimize the ratio of acetonitrile or methanol to water.While not a direct fix for tailing, adjusting solvent strength can improve peak focus and resolution.
Q3: My peak shape is still poor after mobile phase optimization. Could my column be the issue?

A3: Yes, the column's chemistry and physical condition are critical for achieving good peak shape.

1. Column Chemistry

Not all C18 columns are the same. For basic analytes, the choice of column is paramount.

  • End-Capping: Modern columns undergo a process called "end-capping," where small silane reagents (like trimethylsilane) are used to bond with and cover many of the residual silanols.[6][13] Columns with high-density end-capping show significantly reduced tailing for basic compounds.

  • High-Purity "Type B" Silica: Older "Type A" silica had higher levels of metal impurities, which could also act as sites for secondary interactions. Modern, high-purity "Type B" silica minimizes these effects.[6]

  • Modified Surfaces: Some modern columns have surfaces that are specifically designed for basic compounds. For instance, columns with a slight positive charge on the surface can repel protonated basic analytes from the underlying silica, preventing silanol interactions and dramatically improving peak shape.[14]

2. Column Degradation

Over time, columns can degrade physically, leading to poor peak shape for all analytes.

  • Column Void: The formation of a void or channel at the column inlet is a common problem. This causes the sample band to spread unevenly, resulting in split or severely tailed peaks.[5][15] A void can be caused by pressure shocks or the dissolution of silica at high pH.

  • Frit Blockage: A partially blocked inlet frit can also distort the sample flow path, leading to peak shape issues.[5]

  • Contamination: Accumulation of strongly retained sample components on the column head can create new active sites for secondary interactions.

Protocol: Diagnosing and Addressing Column Degradation
  • Confirm the Problem: First, confirm the column is the issue by injecting your standard on a new, equivalent column. If the peak shape improves, the original column is likely degraded.

  • Inspect the Inlet: Disconnect the column and carefully inspect the inlet. Look for a visible void or discoloration at the top of the packing bed.

  • Reverse and Flush (Use with Caution): For a suspected frit blockage, you can try reversing the column (disconnect it from the detector) and flushing it with a strong solvent. Crucially, check the column manufacturer's instructions, as not all columns can be reverse-flushed. [5]

  • Column Regeneration: If the column is contaminated, a series of washes with progressively stronger and different solvents can help. A typical sequence for a reversed-phase column is:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Methylene Chloride (if compatible)

    • Isopropanol

    • Re-equilibrate with your mobile phase.

Q4: My peaks are not tailing, but they are fronting or splitting. What causes this?

A4: Peak fronting and splitting are typically caused by different issues than tailing.

  • Peak Fronting: This often occurs due to sample overload , where the concentration of the analyte is too high for the column to handle.[16] The stationary phase becomes saturated, causing some analyte molecules to travel through the column more quickly, leading to a fronting peak.

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample by a factor of 5 or 10 and re-inject.

  • Split Peaks: This is often a sign of a problem at the column inlet or with the injection process.

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the peak to split or become distorted.[16][17] The sample doesn't properly focus on the column head.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[17]

    • Column Inlet Problem: As mentioned in Q3, a void or a partially blocked frit at the column inlet is a very common cause of split peaks.[5][18]

      • Solution: Inspect the column inlet. If a void is present, the column likely needs to be replaced.

    • Injector Issues: A malfunctioning injector, such as a bad rotor seal, can cause sample to be improperly introduced into the flow path, leading to split peaks.[18]

References
  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 16, 2026, from [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks. Retrieved January 16, 2026, from [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC. Retrieved January 16, 2026, from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved January 16, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 16, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved January 16, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • Layne, J. (2017, September 7). Improve Performance of Strongly Basic Molecules. SCIENCE UNFILTERED. Retrieved January 16, 2026, from [Link]

  • Dolan, J. W. (1987). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 5(9), 784-788.
  • BenchChem Technical Support Team. (2025, November).
  • Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. (2012, January 5). Chinese Hospital Pharmacy Journal. Retrieved January 16, 2026, from [Link]

  • HPLC - Troubleshooting Tailing. (2024, June 27). YouTube. Retrieved January 16, 2026, from [Link]

  • Meher Madhavi K, et al. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29.
  • Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295.
  • 5-Hydroxy Lansoprazole Sulfide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 16, 2026, from [Link]

  • RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Su. (n.d.). International Journal of Pharmacy and Technology.
  • 5-hydroxy lansoprazole sulfide (C16H14F3N3O2S). (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

  • 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. (n.d.). ChemWhat. Retrieved January 16, 2026, from [Link]

  • 5-Hydroxy Lansoprazole Sulfide. (2025, July 19). Synapse. Retrieved January 16, 2026, from [Link]

  • Validation of HPLC and FIA Spectrophotometric Methods for the Determination of Lansoprazole in Pharmaceutical Dosage Forms and Human Plasma. (2025, August 10).
  • Gholve, S. B., et al. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach.
  • Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. (n.d.). PubMed.
  • A modified high-performance liquid chromatographic method for the analysis of pantoprazole sodium in pharmaceutical dosage forms using lansoprazole as internal standard. (2025, June 28).
  • Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. (n.d.). PubMed.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product.
  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021, June 1).
  • Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation). (2023, May 18). YouTube. Retrieved January 16, 2026, from [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025, October 16). YouTube. Retrieved January 16, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 16, 2026, from [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 5-Hydroxy Lansoprazole Sulfide in Biological Matrices

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy Lansoprazole Sulfide. This guide provides in-depth technical information, troubleshooting adv...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxy Lansoprazole Sulfide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the accurate and reliable quantification of this metabolite in various biological matrices. As a key metabolite of Lansoprazole, understanding its stability is paramount for robust pharmacokinetic and metabolic studies.[1][2]

Understanding the Molecule and its Challenges

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a widely used proton pump inhibitor.[1][2][3] The chemical structure, containing a substituted benzimidazole and a sulfide linkage, is susceptible to degradation, particularly through oxidation and pH-mediated hydrolysis. This inherent instability can lead to significant challenges in obtaining accurate and reproducible results in bioanalytical assays.

The parent drug, Lansoprazole, is known to be unstable in acidic conditions and sensitive to heat and light.[4][5] Its degradation can be accelerated in both acidic and basic mediums.[5] While specific stability data for 5-Hydroxy Lansoprazole Sulfide is not as extensively published, its structural similarity to Lansoprazole suggests that it may share similar stability liabilities. Therefore, careful handling and storage of biological samples containing this metabolite are crucial.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: I am observing a rapid loss of 5-Hydroxy Lansoprazole Sulfide in my plasma samples, even when stored at -20°C. What could be the cause and how can I prevent this?

Answer:

Rapid degradation of 5-Hydroxy Lansoprazole Sulfide in plasma, even at low temperatures, can be attributed to several factors:

  • Enzymatic Degradation: Residual enzymatic activity in plasma can contribute to the degradation of the analyte.

  • Oxidation: The sulfide moiety is susceptible to oxidation, which can be catalyzed by components in the plasma.

  • pH Shifts: The pH of the plasma sample can influence the stability of the analyte.

Troubleshooting Steps:

  • Lower Storage Temperature: For long-term storage, it is recommended to keep samples at -80°C.[6]

  • Use of Stabilizers:

    • Antioxidants: Consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the plasma samples immediately after collection to prevent oxidative degradation.

    • pH Adjustment: While Lansoprazole is more stable in neutral to slightly basic conditions, the optimal pH for 5-Hydroxy Lansoprazole Sulfide should be experimentally determined.[7] You can try buffering the plasma samples to a pH of around 7.0-7.5.

  • Immediate Processing: Process blood samples to plasma as quickly as possible after collection.

  • Inhibition of Enzymatic Activity: If enzymatic degradation is suspected, the addition of a broad-spectrum enzyme inhibitor, such as sodium fluoride, can be evaluated.

Question 2: My results for 5-Hydroxy Lansoprazole Sulfide are inconsistent between different batches of tissue homogenates. What could be causing this variability?

Answer:

Inconsistent results in tissue homogenates are often due to a lack of standardization in the homogenization process and variability in tissue composition.

  • Inconsistent Homogenization: The efficiency of homogenization can affect the release of the analyte and endogenous enzymes from the tissue, leading to variable degradation rates.

  • Tissue-Specific pH and Enzymes: Different tissues have varying pH levels and enzymatic content, which can impact the stability of 5-Hydroxy Lansoprazole Sulfide.

  • Lipid Content: High lipid content in some tissues can interfere with extraction and may also promote the degradation of certain compounds.

Troubleshooting Steps:

  • Standardize Homogenization Protocol: Ensure a consistent and validated homogenization procedure is used for all samples. This includes the type of homogenizer, speed, duration, and temperature.

  • Buffer the Homogenate: Use a suitable buffer during homogenization to maintain a consistent pH across all samples. A neutral pH buffer is a good starting point.

  • Optimize Anticoagulant and Additives: The choice of anticoagulant for the blood used to perfuse the tissue and the additives in the homogenization buffer can be critical.

  • Assess Matrix Effects: Perform a thorough validation of your analytical method in the specific tissue homogenate to assess and mitigate matrix effects.

Question 3: I am seeing a significant decrease in the concentration of 5-Hydroxy Lansoprazole Sulfide after a single freeze-thaw cycle. How can I improve its freeze-thaw stability?

Answer:

Poor freeze-thaw stability is a common issue for many small molecules in biological matrices.

  • pH Changes during Freezing: As the sample freezes, the concentration of solutes in the unfrozen liquid phase increases, which can cause significant shifts in pH and lead to degradation.

  • Disruption of Cellular Components: The freeze-thaw process can lyse cells, releasing enzymes and other components that can degrade the analyte.

Troubleshooting Steps:

  • Optimize Storage Conditions: Ensure samples are frozen rapidly and stored at a consistent -80°C.

  • Use of Cryoprotectants: In some cases, the addition of a cryoprotectant like glycerol may help, but this needs to be carefully validated to ensure it does not interfere with the analytical method.

  • Aliquot Samples: Prepare smaller aliquots of your samples to avoid multiple freeze-thaw cycles of the same sample.

  • Re-evaluate Sample Preparation: Consider if the initial sample preparation can be modified to improve stability, for example, by immediately precipitating proteins after sample collection and before freezing.

Experimental Protocols

Here are detailed step-by-step methodologies for assessing the stability of 5-Hydroxy Lansoprazole Sulfide.

Protocol 1: Freeze-Thaw Stability Assessment
  • Spike a known concentration of 5-Hydroxy Lansoprazole Sulfide into at least three replicates of the biological matrix (e.g., plasma).

  • Divide each replicate into two aliquots: one for baseline analysis (T=0) and one for the freeze-thaw cycles.

  • Analyze the T=0 aliquots immediately to establish the initial concentration.

  • Store the remaining aliquots at -80°C for at least 24 hours.

  • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 cycles).

  • After the final thaw, analyze the samples and compare the concentrations to the T=0 samples.

  • The analyte is considered stable if the mean concentration of the freeze-thaw samples is within ±15% of the mean concentration of the T=0 samples.

Protocol 2: Short-Term (Bench-Top) Stability Assessment
  • Spike a known concentration of 5-Hydroxy Lansoprazole Sulfide into at least three replicates of the biological matrix.

  • Divide each replicate into two aliquots: one for baseline analysis (T=0) and one for bench-top stability testing.

  • Analyze the T=0 aliquots immediately.

  • Leave the remaining aliquots on the bench at room temperature for a specified period (e.g., 4, 8, or 24 hours), reflecting the expected duration of sample handling.

  • After the specified time, analyze the samples and compare the concentrations to the T=0 samples.

  • The analyte is considered stable if the mean concentration of the bench-top samples is within ±15% of the T=0 samples.

Visualizing Degradation and Workflow

To better understand the potential degradation and the experimental process, the following diagrams are provided.

cluster_degradation Potential Degradation Pathway Metabolite 5-Hydroxy Lansoprazole Sulfide Oxidation Oxidation Metabolite->Oxidation [O] Hydrolysis pH-mediated Hydrolysis Metabolite->Hydrolysis H₂O, H⁺/OH⁻ Degradant1 Sulfoxide/Sulfone Metabolite Oxidation->Degradant1 Degradant2 Benzimidazole Ring Cleavage Products Hydrolysis->Degradant2

Caption: Potential degradation pathways for 5-Hydroxy Lansoprazole Sulfide.

cluster_workflow Stability Testing Workflow Start Sample Collection (e.g., Blood Draw) Processing Matrix Preparation (e.g., Plasma Separation) Start->Processing Spiking Spike with 5-Hydroxy Lansoprazole Sulfide Processing->Spiking Aliquoting Aliquot Samples Spiking->Aliquoting Baseline T=0 Analysis (LC-MS/MS) Aliquoting->Baseline Stability_Conditions Expose to Stability Conditions (Freeze-Thaw, Bench-Top, Long-Term) Aliquoting->Stability_Conditions Comparison Compare Results to T=0 Baseline->Comparison Final_Analysis Final Analysis (LC-MS/MS) Stability_Conditions->Final_Analysis Final_Analysis->Comparison Conclusion Determine Stability Comparison->Conclusion

Caption: Experimental workflow for assessing the stability of the analyte.

Frequently Asked Questions (FAQs)

Q1: What is the best anticoagulant to use for blood collection when analyzing 5-Hydroxy Lansoprazole Sulfide?

A1: The choice of anticoagulant can impact analyte stability. While EDTA is commonly used, its chelating properties can sometimes affect certain analytes. It is recommended to test the stability of 5-Hydroxy Lansoprazole Sulfide in plasma prepared with different anticoagulants (e.g., EDTA, sodium heparin, and sodium citrate) during method development to determine the most suitable one for your assay.

Q2: Are there any known metabolites of 5-Hydroxy Lansoprazole Sulfide that I should be aware of during my analysis?

A2: 5-Hydroxy Lansoprazole Sulfide is considered an "end lansoprazole metabolite".[1][2] However, further metabolism or degradation in biological matrices is possible. It is good practice to use a high-resolution mass spectrometer to screen for potential degradation products during method development.

Q3: How should I prepare my stock solutions of 5-Hydroxy Lansoprazole Sulfide to ensure their stability?

A3: Stock solutions should be prepared in a high-purity organic solvent in which the compound is freely soluble, such as methanol or acetonitrile.[6] Store stock solutions in amber vials at -20°C or -80°C to protect from light and heat. The stability of the stock solution should be assessed periodically.

Q4: Can I use a published LC-MS/MS method for Lansoprazole to analyze 5-Hydroxy Lansoprazole Sulfide?

A4: A published method for Lansoprazole can be a good starting point, as the core structure is similar.[8][9][10][11][12][13] However, you will need to optimize the chromatographic separation and the mass spectrometry parameters (e.g., MRM transitions) specifically for 5-Hydroxy Lansoprazole Sulfide. A full method validation according to regulatory guidelines is necessary.

References

  • Song, M., Gao, X., Hang, T., & Wen, A. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181–1186. [Link]

  • DiGiacinto, J. L., Olsen, K. M., Bergman, K. L., & Hoey, L. L. (2000). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. Canadian Journal of Hospital Pharmacy, 53(5), 304–308. [Link]

  • Kostolanská, K., Peš, O., Zendulka, O., Máchal, J., & Juřica, J. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955–2963. [Link]

  • Johnson, T. J., & Hodge, J. (2014). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. International Journal of Pharmaceutical Compounding, 18(1), 70–73. [Link]

  • Sutter, A., Furet, P., & Loor, F. (2000). Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of. Journal of the Chemical Society, Perkin Transactions 2, (1), 1–6. [Link]

  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Retrieved from [Link]

  • Ghanem, E., & Al-Ghananeem, A. M. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 25(9), 1057–1065. [Link]

  • Johnson, T. J., & Hodge, J. (2014). Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures. ResearchGate. [Link]

  • Liu, J. Y., Barlow, L., Li, X., Nakshatri, H., Josephraj, S., Wang, C. J., Zhang, J. T., Beebe, J., Danielson, J., Huang, C., Cui, Q., Zhang, R. H., Dong, Z., & Zhang, T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Journal of Medicinal Chemistry, 65(20), 13681–13691. [Link]

  • Semantic Scholar. (n.d.). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. Retrieved from [Link]

  • Nageswara Rao, R., & Kumar, P. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1735–1747. [Link]

  • Liu, J. Y., Barlow, L., Li, X., Nakshatri, H., Josephraj, S., Wang, C. J., Zhang, J. T., Beebe, J., Danielson, J., Huang, C., Cui, Q., Zhang, R. H., Dong, Z., & Zhang, T. (2022). Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. PubMed. [Link]

  • ResearchGate. (n.d.). Enhanced Dissolution and Stability of Lansoprazole by Cyclodextrin Inclusion Complexation: Preparation, Characterization, and Molecular Modeling. Retrieved from [Link]

  • Nagarajan, B., & S, P. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering, Science and Technology, 6(3), 1-11. [Link]

  • Chen, Y. C., & Ho, H. O. (2003). Stabilization of a new antiulcer drug (Lansoprazole) in the solid dosage forms. International Journal of Pharmaceutics, 262(1-2), 11-18. [Link]

  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6(2), 145-155. [Link]

  • Song, M., Gao, X., Hang, T. J., & Wen, A. D. (2011). Pharmacokinetics of lansoprazole and its main metabolites after single intravenous doses in healthy Chinese subjects. Clinical and Experimental Pharmacology and Physiology, 38(4), 227–232. [Link]

  • Landes, B. D., Miscoria, G., & Flouvat, B. (1992). Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. Journal of Chromatography, 577(1), 117–122. [Link]

  • Li, W., Jia, H., & Liu, G. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1453–1457. [Link]

  • Patel, B. N., Sharma, N., Sanyal, M., & Shrivastav, P. S. (2009). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open, 3(1), 83-93. [Link]

  • Singh, D. K., & Srivastava, A. (2016). Conformational stability, spectroscopic signatures and biological interactions of proton pump inhibitor drug lansoprazole based on structural motifs. RSC Advances, 6(10), 8369–8384. [Link]

  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Lansoprazole &amp; Metabolite Separation

A Senior Application Scientist's Guide to Method Development and Troubleshooting Welcome to the technical support center for the chromatographic analysis of Lansoprazole and its related compounds. As professionals in dru...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to the technical support center for the chromatographic analysis of Lansoprazole and its related compounds. As professionals in drug development and quality control, achieving robust and reliable separation is paramount. Lansoprazole, a proton pump inhibitor, presents unique challenges due to its chemical nature and susceptibility to degradation. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will move from foundational principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation to empower you to make informed decisions.

Section 1: Foundational Knowledge & Initial Method Setup

This section covers the essential preliminary knowledge and a logical starting point for method development.

FAQ 1: What are the key chemical properties of Lansoprazole and its main metabolites that influence HPLC separation?

Understanding the analyte's physicochemical properties is the cornerstone of any successful method development. Lansoprazole is a substituted benzimidazole, a class of compounds known for their basic nature and specific stability profile.

Lansoprazole and its primary metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, are weakly basic compounds.[1][2] The key functional group influencing retention in reversed-phase HPLC is the basic benzimidazole nitrogen. At a pH below its pKa (~9.0), this nitrogen becomes protonated (positively charged), significantly altering the molecule's polarity and its interaction with the stationary phase.

Furthermore, Lansoprazole is notoriously unstable in acidic environments.[3][4] The sulfoxide group is susceptible to acid-catalyzed degradation, which can occur directly in your sample vial or even on-column if the mobile phase is too acidic.[5] This instability is a critical factor to manage during method development.[6]

Table 1: Key Physicochemical Properties

Compound Chemical Nature Key Functional Groups Stability Concerns
Lansoprazole Weakly Basic Benzimidazole, Sulfoxide Prone to degradation in acidic conditions; susceptible to oxidation.[7][8]
5-Hydroxylansoprazole Metabolite Similar to Lansoprazole Shares similar stability concerns.

| Lansoprazole Sulfone | Metabolite / Impurity | Benzimidazole, Sulfone | The sulfone group is more polar than the sulfoxide group in Lansoprazole. |

FAQ 2: Where do I start with mobile phase selection for separating Lansoprazole and its metabolites? What's a good generic starting condition?

A logical starting point saves significant development time. Based on published methods and the compound's properties, a buffered reversed-phase approach on a C18 or C8 column is the most common and effective strategy.[3][7][9]

A neutral to slightly alkaline pH is recommended to ensure Lansoprazole is in its non-ionized, more retained form and to prevent on-column degradation.[3][4] Acetonitrile is often preferred as the organic modifier due to its lower viscosity and UV transparency.

G cluster_mp start Start Method Development col_select Select Column: C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) start->col_select mp_select Select Initial Mobile Phase col_select->mp_select aqueous Aqueous (A): 10-20 mM Phosphate or Ammonium Acetate Buffer pH 7.0 mp_select->aqueous organic Organic (B): Acetonitrile mp_select->organic gradient Run Initial Gradient: 5% to 95% B over 20 min eval Evaluate: Resolution, Peak Shape, Retention Time gradient->eval optimize Optimize Method eval->optimize

Caption: Initial HPLC method development workflow.

Protocol 1: Recommended Starting Gradient Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: 285 nm.[9][11]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30-40°C.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

This generic gradient will help elucidate the compounds and determine the approximate organic solvent concentration needed for elution, which can then be optimized for an isocratic method or a more tailored gradient.

Section 2: Mobile Phase Optimization - Key Parameters

Fine-tuning the mobile phase is crucial for achieving a robust and reliable separation. This section delves into the critical parameters you can adjust.

FAQ 3: How does mobile phase pH affect the retention and peak shape of Lansoprazole? What is the optimal pH range?

Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of ionizable compounds like Lansoprazole.

  • Mechanism: The retention of Lansoprazole on a C18 column is primarily based on hydrophobic interactions. In its neutral (non-ionized) form, it is more hydrophobic and will be strongly retained. When the mobile phase pH is below its pKa, the benzimidazole nitrogen becomes protonated, making the molecule more polar and significantly reducing its retention time.

  • Optimal Range: The ideal pH is at least 1.5 to 2 units away from the analyte's pKa. Since Lansoprazole's pKa is around 9.0, operating in the pH 6.5-7.5 range is a safe and effective choice. This ensures it remains in its neutral form, promoting good retention and minimizing peak shape issues that can arise when working too close to the pKa.[12]

  • Acidic pH Warning: While some methods use acidic pH (e.g., pH 3.0), this carries a high risk of on-column degradation for Lansoprazole, leading to inaccurate quantification and the appearance of extraneous peaks.[9] Use acidic conditions only if absolutely necessary for separating specific impurities and with careful validation of analyte stability.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph Optimal pH (e.g., > 6.5) L_H L-H+ L_H->C18_low Weak Interaction (Low Retention) L L L->C18_high Strong Interaction (High Retention)

Caption: Effect of pH on Lansoprazole's ionization and retention.
FAQ 4: Which organic modifier (Acetonitrile vs. Methanol) is better for this separation and why?

Both Acetonitrile (ACN) and Methanol (MeOH) can be used, but they offer different selectivities and practical advantages.

  • Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can lead to flatter baselines.[13][14] It often provides sharper peaks and different selectivity compared to methanol.

  • Methanol (MeOH): A viable alternative and can be useful if ACN does not provide the desired resolution.[10][15] Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can alter the elution order of Lansoprazole and its hydroxylated metabolites compared to ACN.

Recommendation: Start with Acetonitrile. If you face co-elution problems, try substituting it with Methanol or using a ternary mixture (e.g., ACN/MeOH/Buffer) to fine-tune selectivity.

FAQ 5: What type of buffer should I use, and at what concentration?

A buffer is essential to control and maintain a stable pH, which is critical for reproducible retention times and peak shapes.

  • Buffer Choice:

    • Phosphate Buffers (Potassium or Sodium Phosphate): Excellent choice for UV detection methods due to their good buffering capacity in the neutral pH range and low UV absorbance.[3][9]

    • Ammonium Buffers (Ammonium Acetate or Formate): The best choice if your method involves mass spectrometry (MS) detection, as they are volatile and will not foul the MS source.[2][7][13]

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient. This is high enough to provide adequate buffering capacity without causing precipitation issues when mixed with the organic modifier. Higher concentrations can increase viscosity and backpressure.

Protocol 2: Preparation of 1L of 10 mM Phosphate Buffer (pH 7.0)

  • Weigh out ~1.36 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in ~950 mL of HPLC-grade water.

  • Place a calibrated pH probe in the solution.

  • Slowly add a dilute potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution dropwise while stirring until the pH meter reads 7.00 ± 0.05.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates and prevent microbial growth.[9]

FAQ 6: When should I use an isocratic versus a gradient elution?

The choice depends on the complexity of your sample and the analytical goal.

  • Isocratic Elution: (Constant mobile phase composition, e.g., 70:30 ACN:Buffer).

    • Pros: Simpler, more robust, and results in faster run times and re-equilibration. Ideal for quality control (QC) assays where you are separating a few well-resolved compounds.

    • Cons: May not be able to separate complex mixtures of metabolites and degradation products. Late-eluting compounds can lead to very broad peaks.

  • Gradient Elution: (Varying mobile phase composition over time, e.g., 10% to 90% ACN).

    • Pros: Excellent for separating samples with a wide range of polarities, such as in forced degradation studies or metabolite profiling.[7][8] It improves peak shape for later-eluting compounds and can improve overall resolution.

    • Cons: Requires longer re-equilibration times between runs and can be more susceptible to issues with pump proportioning valves, leading to retention time variability.

Recommendation: Use the initial gradient run (Protocol 1) to determine if an isocratic method is feasible. If all your peaks of interest elute within a narrow window of organic composition and are well-resolved, an isocratic method is preferred for its simplicity and robustness. If not, a gradient method is necessary.

Section 3: Troubleshooting Common Separation Problems

Even with a well-designed method, problems can arise. This section provides a systematic approach to troubleshooting common mobile phase-related issues.

FAQ 7: My peaks are tailing. How can I improve peak symmetry?

Peak tailing is a common problem, especially for basic compounds like Lansoprazole. It is often caused by secondary interactions between the analyte and the stationary phase.

Table 2: Troubleshooting Peak Tailing

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic benzimidazole group interacts with acidic silanol groups on the silica backbone of the C18 column. 1. Increase Buffer Concentration: Raise buffer strength (e.g., from 10 mM to 25 mM) to better shield the silanols. 2. Adjust pH: Ensure the pH is in the optimal 6.5-7.5 range. 3. Use a Modern Column: Employ a column with high-purity silica and end-capping to minimize available silanols.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing. Dilute the sample and inject a smaller volume or lower concentration. Check linearity to confirm you are within the column's capacity.[14]

| Column Contamination/Age | Strongly retained compounds from previous injections can build up at the column head, creating active sites. | Flush the column with a strong solvent (e.g., 100% ACN, then Isopropanol). If the problem persists, the column may need to be replaced.[16] |

FAQ 8: I'm seeing poor resolution between Lansoprazole and one of its metabolites. What are the first steps to improve it?

Achieving baseline separation between structurally similar compounds is a primary goal. A systematic approach is key.

G start Problem: Poor Resolution step1 Step 1: Adjust % Organic (Strength) start->step1 Decrease %B to increase retention and resolution. step2 Step 2: Change Organic Type (Selectivity) step1->step2 Still co-eluting? Try Methanol instead of ACN. step3 Step 3: Adjust pH (Selectivity) step2->step3 Still co-eluting? Change pH by ±0.2 units. (e.g., 7.0 -> 7.2) step4 Step 4: Change Buffer Salt (Selectivity) step3->step4 Still co-eluting? Try Ammonium Acetate instead of Phosphate. end_node Resolution Improved step4->end_node

Caption: Systematic workflow for improving resolution.
  • Adjust Elution Strength: For an isocratic method, decrease the percentage of the organic modifier (e.g., from 40% ACN to 35% ACN). This will increase the retention factor (k') for all analytes, providing more time for the column to separate them.

  • Change Selectivity (Organic Modifier): If adjusting strength doesn't work, the issue is selectivity. Switch from Acetonitrile to Methanol. The different solvent properties can change the elution order and improve separation.

  • Change Selectivity (pH): A small change in pH (e.g., from 7.0 to 7.2 or 6.8) can subtly alter the ionization state of the compounds and their interaction with the stationary phase, often dramatically improving resolution.

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) can sometimes enhance resolution, although it will increase backpressure.

FAQ 9: My retention times are drifting. What are the likely mobile phase-related causes?

Unstable retention times compromise the reliability of your method. Before blaming the hardware, check your mobile phase.

  • Improper Equilibration: A common cause, especially with gradient methods. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.

  • Changing Mobile Phase Composition:

    • Evaporation: Organic solvent can evaporate faster than the aqueous portion, changing the ratio and leading to shorter retention times. Keep mobile phase bottles capped.

    • Buffer Precipitation: If the organic modifier percentage is too high (typically >90%), the buffer salts can precipitate, clogging the system and causing pressure fluctuations and retention shifts.

  • Inadequate Buffering: If the buffer concentration is too low or the pH is at the edge of its buffering range, small changes in the sample or solvent can cause a pH shift, leading to drifting retention times.

  • Mobile Phase Degradation: Prepare fresh buffer daily. Old buffers can grow bacteria, which can clog frits and columns, or the pH can shift over time.

FAQ 10: I suspect Lansoprazole is degrading in my sample diluent or mobile phase. How can I confirm and prevent this?

Analyte stability is crucial for accurate results. Given Lansoprazole's known instability, this is a valid concern.[6]

  • Confirmation:

    • Prepare a standard in your proposed diluent.

    • Inject it immediately (t=0).

    • Let the standard sit on the autosampler bench at room temperature.

    • Re-inject the same vial at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Compare the peak areas. A decrease of >2-5% in the main peak area, often accompanied by the appearance of new, smaller peaks, confirms degradation.

  • Prevention:

    • Use a Neutral or Basic Diluent: The most common cause of degradation is an acidic diluent. Dilute your samples in a solution that mimics the mobile phase (e.g., 50:50 ACN:pH 7 Buffer) or a slightly basic solution. Some studies have successfully used sodium bicarbonate solutions.[17]

    • Control Temperature: Use a cooled autosampler (e.g., 4°C) to slow down potential degradation during a long analytical run.

    • Protect from Light: If photolytic degradation is suspected, use amber vials.

    • Prepare Samples Fresh: If stability cannot be guaranteed, prepare samples immediately before injection.

References

  • Meher Madhavi K. (2018). Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. Asian Journal of Pharmaceutical research and Development, 6(4), 21-29. [Link]

  • ResearchGate. (2018). analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • Seshachalam, V., et al. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Journal of Mass Spectrometry, 52(7), 459-471. [Link]

  • Granthaalayah Publications and Printers. (n.d.). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • Uno, T., et al. (2001). Determination of lansoprazole and two of its metabolites by liquid-liquid extraction and automated column-switching high-performance liquid chromatography: application to measuring CYP2C19 activity. Journal of Chromatography B: Biomedical Sciences and Applications, 752(1), 123-131. [Link]

  • ResearchGate. (2017). Forced degradation studies of lansoprazole using LC‐ESI HRMS and 1H‐NMR experiments: in vitro toxicity evaluation of major degradation products | Request PDF. [Link]

  • Rajkumar, T., et al. (2010). Development and validation of RP-HPLC method for the estimation of Lansoprazole in tablet dosage form. Journal of Chemical and Pharmaceutical Research, 2(6), 291-295. [Link]

  • Bentham Open. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal, 8, 11-19. [Link]

  • Reddy, G. S., et al. (2013). A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 81(3), 709–720. [Link]

  • El-Gindy, A., et al. (1999). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 25(9), 1057-65. [Link]

  • Taylor & Francis Online. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. [Link]

  • Semantic Scholar. (n.d.). Effect of various salts on the stability of lansoprazole, omeprazole, and pantoprazole as determined by high-performance liquid chromatography. [Link]

  • Song, M., et al. (2009). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 436-442. [Link]

  • University of Toronto Libraries. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Degradation of lansoprazole at different pH. [Link]

  • An-Najah National University. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products. [Link]

  • Scientific Research Publishing. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. American Journal of Analytical Chemistry, 6, 91-101. [Link]

  • Canadian Society of Hospital Pharmacists. (2007). Stability of Lansoprazole in Extemporaneously Compounded Suspensions for Nasogastric or Oral Administration. The Canadian Journal of Hospital Pharmacy, 60(3), 163–170. [Link]

  • Ding, M. J., et al. (2009). Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers. Journal of Zhejiang University. Science. B, 10(1), 16-22. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A STABILITY INDICATING HPTLC METHOD FOR SIMULTANEOUS ESTIMATION OF LANSOPRAZOLE AND DOMPERIDONE IN COMBINED DOSAGE FORM. [Link]

  • ResearchGate. (2004). (PDF) Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry. [Link]

  • ResearchGate. (2016). Method development and validation for estimation of related compounds present in lansoprazole bulk drug by ultra high pressure liquid chromatography. [Link]

  • PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]

  • ResearchGate. (2017). Identification, isolation and characterization of potential degradation product in Lansoprazole drug substance. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Isolation of Lansoprazole intermediate impurity resulting in yield improvement. [Link]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Sensitivity for 5-Hydroxy Lansoprazole Sulfide Bioanalysis

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working on the bioanalysis of 5-Hydroxy Lansoprazole Sulfide. This guide is structured to provide immediate, actio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for researchers, scientists, and drug development professionals working on the bioanalysis of 5-Hydroxy Lansoprazole Sulfide. This guide is structured to provide immediate, actionable solutions to common challenges encountered during method development and sample analysis. Our focus is on enhancing detection sensitivity in complex biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxy Lansoprazole Sulfide and why is its sensitive detection critical?

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a widely used proton pump inhibitor.[1] Accurate and sensitive quantification of this metabolite in biofluids is essential for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies.[2][3] Low concentrations of metabolites can provide crucial insights into metabolic pathways, drug-drug interactions, and individual patient metabolism profiles, making high-sensitivity assays a regulatory and scientific necessity.

Q2: What is the primary analytical technique for detecting 5-Hydroxy Lansoprazole Sulfide in biofluids?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of 5-Hydroxy Lansoprazole Sulfide and other drug metabolites in biological samples.[2][4] This technique offers unparalleled sensitivity and selectivity, which are critical for distinguishing the analyte from endogenous matrix components.[4][5] Assays are typically run in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer to ensure specificity and achieve low limits of quantification (LLOQ).[4][5]

Q3: What are the fundamental challenges to achieving high sensitivity for this analyte?

Researchers often face three core challenges:

  • Low Endogenous Concentrations: As a metabolite, its concentration in plasma can be significantly lower than the parent drug, often falling into the low ng/mL or even pg/mL range.[2][3]

  • Matrix Effects: Co-eluting endogenous components from biofluids (e.g., phospholipids, salts, proteins) can interfere with the ionization of the target analyte in the mass spectrometer's source.[6] This phenomenon, known as ion suppression or enhancement, is a major cause of poor sensitivity and variability.[5][6]

  • Analyte Stability: The stability of drug metabolites can be a concern during sample collection, storage, and processing. Degradation can lead to artificially low measurements.[7]

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues encountered during the analytical workflow.

Problem 1: Low or No Analyte Signal
  • Probable Cause 1: Inefficient Sample Extraction

    • Explanation: The analyte is not being efficiently recovered from the biological matrix. The chosen sample preparation technique may not be optimal for the physicochemical properties of 5-Hydroxy Lansoprazole Sulfide.

    • Solution:

      • Evaluate different extraction techniques. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8] While PPT is fast, it often provides the "dirtiest" extract, leading to significant matrix effects.[9] LLE and SPE offer superior cleanup.[8]

      • Optimize the chosen technique.

        • For LLE: Test various organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions for the aqueous phase to ensure the analyte is in a neutral state for efficient partitioning.

        • For SPE: Screen different sorbent chemistries (e.g., reversed-phase like C18, mixed-mode cation exchange). Optimize wash steps to remove interferences and the elution solvent to ensure complete recovery of the analyte.[10][9] A high recovery of >94% has been reported using an Oasis HLB cartridge.[11]

      • Verify Recovery: Perform a recovery experiment by comparing the peak area of an analyte spiked into a blank matrix extract before extraction to one spiked after extraction.

  • Probable Cause 2: Poor Ionization Efficiency

    • Explanation: The conditions in the mass spectrometer's ion source are not optimal for creating gas-phase ions of your analyte.

    • Solution:

      • Systematic Source Parameter Optimization: Infuse a standard solution of 5-Hydroxy Lansoprazole Sulfide directly into the mass spectrometer. Methodically adjust key parameters to maximize the signal for the precursor ion.[12]

      • Key ESI Parameters to Tune:

        • Capillary/Spray Voltage: Adjust to ensure a stable spray and maximal signal.

        • Gas Flows (Nebulizer and Drying Gas): Optimize to facilitate desolvation without causing analyte degradation or excessive solvent evaporation.[5]

        • Source Temperature: Increase temperature to improve desolvation of the mobile phase, but avoid thermal degradation of the analyte.

      • Mobile Phase Additives: The presence of modifiers like ammonium acetate or formic acid can significantly improve ionization.[2] A mobile phase containing methanol and ammonium acetate with methanoic acid has been successfully used.[2]

  • Probable Cause 3: Incorrect MS/MS Parameters

    • Explanation: The precursor and product ions selected for the MRM transition are not the most intense, or the collision energy is not optimized.

    • Solution:

      • Confirm Precursor Ion: During infusion, acquire a full scan (Q1) mass spectrum to confirm the m/z of the most abundant precursor ion (e.g., [M+H]+ or [M-H]-).

      • Optimize Product Ions: Perform a product ion scan on the selected precursor to identify the most intense and stable fragment ions.

      • Optimize Collision Energy (CE): Create a ramp of collision energy values for your chosen MRM transition to find the voltage that produces the maximum product ion intensity. This is a critical step for maximizing signal.[5]

Problem 2: High Background Noise & Poor Signal-to-Noise (S/N)
  • Probable Cause 1: Significant Matrix Effects

    • Explanation: Endogenous molecules, particularly phospholipids from plasma, are co-eluting with your analyte and suppressing its signal while contributing to high chemical noise.[6]

    • Solution:

      • Improve Sample Cleanup: This is the most effective strategy. If using PPT, consider switching to LLE or SPE.[8] Specialized phospholipid removal plates or cartridges are also highly effective.

      • Optimize Chromatography: Adjust the HPLC gradient to achieve chromatographic separation between the analyte and the region where matrix components (like phospholipids) typically elute. A longer run time or a shallower gradient can improve resolution.[5]

      • Use a Divert Valve: Program the divert valve to send the highly contaminated initial portion of the HPLC run (containing salts and polar interferences) to waste instead of the MS source.

      • Microflow LC: Consider using microflow LC-MS/MS setups, which can improve sensitivity and reduce matrix effects by optimizing flow rates.[5]

  • Probable Cause 2: Contaminated System

    • Explanation: Contaminants in solvents, tubing, or the MS source itself can create high background noise.

    • Solution:

      • Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.[13]

      • System Flush: Thoroughly flush the entire LC system with a strong solvent mixture (e.g., isopropanol) to remove accumulated contaminants.

      • Clean the MS Source: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer, ion guides). Contamination buildup is a common cause of deteriorating sensitivity.[5]

Problem 3: Inconsistent Results & Poor Reproducibility
  • Probable Cause 1: Analyte/Internal Standard Instability

    • Explanation: The analyte or internal standard (IS) may be degrading during the sample preparation workflow or in the autosampler. Some lansoprazole metabolites have shown stability issues under certain storage conditions.[7]

    • Solution:

      • Conduct Stability Tests: Perform freeze-thaw, bench-top, and autosampler stability experiments as part of your method validation to identify any issues.[2]

      • Maintain Cold Chain: Keep samples on ice or in a cooled autosampler during processing and analysis.

      • pH Control: Ensure the pH of your final extract is one where the analyte is stable.

  • Probable Cause 2: Lack of an Appropriate Internal Standard (IS)

    • Explanation: An internal standard is crucial for correcting for variability in sample preparation and instrument response. Without a good IS, precision will suffer.

    • Solution:

      • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the ideal choice. A SIL-IS of 5-Hydroxy Lansoprazole Sulfide will have nearly identical chemical properties and chromatographic behavior, allowing it to perfectly track the analyte through extraction and ionization, thus correcting for matrix effects and recovery variations.

      • Use a Structural Analog: If a SIL-IS is unavailable, use a close structural analog that does not occur endogenously. Indapamide and Pantoprazole have been used as internal standards for lansoprazole and its metabolites.[2][14] The IS must co-elute or elute very close to the analyte.

Visualized Workflows and Data

Diagram 1: Bioanalytical Method Development Workflow

cluster_Prep Phase 1: Preparation & Feasibility cluster_Develop Phase 2: Method Development cluster_Validate Phase 3: Validation Lit_Review Literature Review & Analyte Characterization MS_Tune MS Tuning & MRM Development (Infusion) Lit_Review->MS_Tune Sample_Prep Sample Prep Optimization (SPE, LLE, PPT) MS_Tune->Sample_Prep LC_Dev LC Method Development (Column, Mobile Phase) Sample_Prep->LC_Dev Integration Integration & System Suitability LC_Dev->Integration Validation Full Method Validation (Accuracy, Precision, Stability) Integration->Validation Sample_Analysis Routine Sample Analysis Validation->Sample_Analysis

Caption: High-level workflow for robust bioanalytical method development.

Diagram 2: Troubleshooting Low Sensitivity

node_sol node_sol sol_Extraction sol_Extraction node_sol->sol_Extraction Optimize Sample Prep (Recovery) sol_Ionization sol_Ionization node_sol->sol_Ionization Optimize MS Source Parameters sol_MRM sol_MRM node_sol->sol_MRM Verify & Optimize MRM Transition Start Low S/N Ratio? Check_Peak Analyte Peak Present? Start->Check_Peak Yes Check_Noise High Baseline? Start->Check_Noise No Check_Peak->node_sol No node_sol2 node_sol2 Check_Noise->node_sol2 Yes sol_Cleanup sol_Cleanup node_sol2->sol_Cleanup Improve Sample Cleanup (SPE, LLE) sol_Chroma sol_Chroma node_sol2->sol_Chroma Optimize Chromatography (Separate from Matrix) sol_CleanMS sol_CleanMS node_sol2->sol_CleanMS Clean MS Source & Use Pure Solvents

Caption: A decision tree for systematically troubleshooting low sensitivity issues.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma

This protocol is a starting point and should be optimized for your specific laboratory conditions.

  • Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (IS) working solution. Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water, vortex to mix. This step disrupts protein binding.

  • Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 10% methanol in water to remove polar interferences.

    • Wash 2: Add 1 mL of 40% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol or a more appropriate solvent into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile). Vortex to ensure complete dissolution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS injection.

Data Summary: Comparison of Sample Preparation Techniques
TechniqueThroughputCleanup EfficiencyTypical RecoveryRisk of Matrix Effects
Protein Precipitation (PPT) HighLow>90%High
Liquid-Liquid Extraction (LLE) MediumMedium-High70-95%Medium
Solid-Phase Extraction (SPE) MediumHigh>90%Low
Microextraction (e.g., MEPS) HighHigh>90%Very Low

Table based on general principles discussed in cited literature.[8][9][15]

References

  • Song, M., Gao, X., Hang, T., & Wen, A. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-1186. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • AMS Biopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • MetwareBio. (n.d.). Metabolomics Sample Preparation FAQ. [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5430-5445. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Synapse. (2022). 5-Hydroxy Lansoprazole Sulfide. [Link]

  • Li, F., et al. (2020). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Journal of Analytical Methods in Chemistry. [Link]

  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • European Pharmaceutical Review. (2019). Tips & tricks: sensitivity gains in LC-MS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • SciSpace. (n.d.). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link]

  • Miura, M., Tada, H., & Suzuki, T. (2004). Simultaneous determination of lansoprazole enantiomers and their metabolites in plasma by liquid chromatography with solid-phase extraction. Journal of Chromatography B, 804(2), 389-395. [Link]

  • Song, M., et al. (2009). Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects. Current Therapeutic Research, 70(1), 41-53. [Link]

Sources

Optimization

addressing adduct formation in mass spectrometry of 5-Hydroxy Lansoprazole Sulfide

A Guide to Addressing Adduct Formation in Mass Spectrometry Introduction to the Challenge: Adduct Formation In electrospray ionization mass spectrometry (ESI-MS), an adduct ion is formed when the target analyte associate...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Adduct Formation in Mass Spectrometry

Introduction to the Challenge: Adduct Formation

In electrospray ionization mass spectrometry (ESI-MS), an adduct ion is formed when the target analyte associates with other ions present in the mobile phase or sample matrix.[1][2] While the protonated molecule ([M+H]⁺) is typically the ion of interest for quantification and structural elucidation, the formation of adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) can complicate data analysis.[1][3][4] This phenomenon can lead to a diminished signal for the desired protonated molecule, isotopic pattern distortion, and potential misinterpretation of results.[5]

5-Hydroxy Lansoprazole Sulfide (C₁₆H₁₄F₃N₃O₂S, Exact Mass: 369.0759 g/mol ), a metabolite of the proton pump inhibitor Lansoprazole, possesses several functional groups, including a benzimidazole core, a sulfide linkage, and a hydroxyl group, which can interact with various cations to form adducts.[6][7] This guide will provide a systematic approach to mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is an adduct and why is it problematic in the analysis of 5-Hydroxy Lansoprazole Sulfide?

An adduct in mass spectrometry is an ion formed by the non-covalent association of your target molecule with another ion, such as Na⁺, K⁺, or NH₄⁺.[1] For 5-Hydroxy Lansoprazole Sulfide, this means instead of primarily detecting the protonated molecule at m/z 370.0832, you may see significant signals at m/z 392.0651 ([M+Na]⁺), m/z 408.0391 ([M+K]⁺), or m/z 387.1098 ([M+NH₄]⁺). This is problematic because it splits the total ion current among multiple species, reducing the sensitivity for your target ion and complicating quantification.[5]

Q2: What are the most common sources of adduct-forming ions?

The primary sources of adduct-forming ions, particularly sodium and potassium, are ubiquitous in a laboratory setting. Common sources include:

  • Glassware: Even high-quality glassware can leach sodium and potassium ions.[1]

  • Reagents and Solvents: Impurities in mobile phase solvents, buffers, and sample diluents.

  • Sample Matrix: Biological samples like plasma or urine have high endogenous salt concentrations.[1]

  • HPLC System: Wear and tear on pump seals, tubing, and fittings can release metal ions.

Q3: Can't I just quantify using the adduct peak?

While possible, it is not ideal. Adduct formation can be inconsistent and non-linear with concentration, leading to poor reproducibility and inaccurate quantification.[5] It is best practice to consolidate the ion signal into a single, well-defined species, preferably the protonated molecule, for robust and reliable results.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving adduct formation issues during the analysis of 5-Hydroxy Lansoprazole Sulfide.

Problem 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts.
  • Probable Cause: Contamination from glassware, solvents, or the HPLC system. The chemical nature of 5-Hydroxy Lansoprazole Sulfide, with its multiple heteroatoms, can readily chelate alkali metals.

  • Solution Workflow:

    G A High [M+Na]⁺ / [M+K]⁺ Adducts Detected B Step 1: Mobile Phase Optimization Add 0.1% Formic Acid A->B Increase proton concentration to favor [M+H]⁺ C Step 2: System & Sample Prep Hygiene Use plasticware, fresh HPLC-grade solvents B->C Eliminate external sources of Na⁺ and K⁺ D Step 3: Introduce Competitive Ion Add 2-10 mM Ammonium Acetate C->D Provide excess NH₄⁺ to outcompete Na⁺/K⁺ for adduction E Step 4: Ion Source Detuning Slightly increase source temperature D->E Promote desolvation and dissociation of adducts F Adducts Minimized E->F

    Caption: Troubleshooting workflow for alkali metal adducts.

    Detailed Steps:

    • Acidify the Mobile Phase: The most effective initial step is to lower the pH of your mobile phase by adding 0.1% formic acid.[1] This increases the concentration of protons (H⁺), which will competitively bind to the analyte, favoring the formation of the [M+H]⁺ ion.

    • Improve Lab Hygiene:

      • Switch from glass to polypropylene vials and volumetric flasks for sample and mobile phase preparation.[1]

      • Use fresh, high-purity, LC-MS grade solvents and reagents.

      • Flush the LC system thoroughly with a chelating agent like EDTA (use with caution and ensure it is flushed out completely before analysis) followed by fresh mobile phase to remove accumulated metal ions.

    • Introduce a Competing Cation: Add a volatile salt like ammonium acetate or ammonium formate (2-10 mM) to your mobile phase.[5] The high concentration of ammonium ions will outcompete the sodium and potassium ions for adduction, shifting the equilibrium towards the [M+NH₄]⁺ adduct, which is often easier to control and can sometimes be chromatographically resolved from the [M+H]⁺ peak. A study on the parent drug, lansoprazole, and its metabolites successfully utilized a mobile phase containing ammonium acetate and methanoic (formic) acid.[8]

    • Optimize Ion Source Parameters: Slightly increasing the ion source temperature or drying gas flow can provide more energy for desolvation, which may help to break up weaker adducts.[9] Be cautious, as excessive heat can cause in-source fragmentation.

Problem 2: Significant ammonium ([M+NH₄]⁺) adduct formation when it is not desired.
  • Probable Cause: Use of ammonium-based buffers (ammonium acetate or formate) in the mobile phase.

  • Solution:

    • Reduce Ammonium Salt Concentration: If ammonium acetate/formate is necessary for chromatographic purposes, try reducing its concentration to the lowest level that still provides acceptable peak shape and retention.

    • Increase Acid Concentration: A higher concentration of formic or acetic acid can increase the proton supply and favor the [M+H]⁺ ion over the ammonium adduct.

    • Alternative Mobile Phase: If chromatography allows, switch to a mobile phase containing only a weak acid (e.g., 0.1% formic acid) without the ammonium salt.

Optimized Experimental Protocol

This protocol provides a starting point for the LC-MS analysis of 5-Hydroxy Lansoprazole Sulfide, designed to minimize adduct formation.

1. Sample Preparation:

  • Perform protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma.

  • Vortex for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean polypropylene vial for analysis.

2. Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, <2 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote protonation.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile-
Gradient 5% to 95% B over 5 minutesAdjust as needed for optimal separation.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLMinimize sample load to reduce matrix effects.

3. Mass Spectrometry (MS) Conditions (Positive ESI):

ParameterStarting SettingOptimization Goal
Capillary Voltage 3.5 kVStable spray and maximum ion current.
Drying Gas Temp. 325 °CEfficient desolvation without thermal degradation.
Drying Gas Flow 10 L/minEfficient desolvation.
Nebulizer Pressure 45 psiOptimal droplet size for ionization.
Fragmentor Voltage 135 VMaximize precursor ion intensity, minimize fragmentation.
Collision Energy (For MS/MS)Optimize for characteristic product ions.

Rationale for Parameter Choices:

The use of formic acid is the primary strategy to ensure a high concentration of protons, thereby promoting the formation of the desired [M+H]⁺ ion.[1][5] The optimized source parameters are chosen to ensure efficient desolvation and ionization, which can help in reducing adducts by providing sufficient energy to break the non-covalent bonds in the gas phase.

Visualizing Adduct Formation and Mitigation

The formation of adducts is an equilibrium process in the ESI droplet. The goal of our mitigation strategies is to shift this equilibrium to favor the protonated molecule.

Adduct_Equilibrium cluster_0 ESI Droplet cluster_1 Gas Phase Ions M Analyte (M) MH [M+H]⁺ (Desired Ion) M->MH Protonation MNa [M+Na]⁺ (Adduct) M->MNa Sodiation MNH4 [M+NH₄]⁺ (Adduct) M->MNH4 Ammoniation H H⁺ Na Na⁺ NH4 NH₄⁺

Caption: Equilibrium of ion formation in the E-MS source.

By adding formic acid, we increase the concentration of H⁺, pushing the equilibrium towards [M+H]⁺. By adding ammonium acetate, we increase NH₄⁺, which competitively forms [M+NH₄]⁺ over [M+Na]⁺.

Summary of Common Adducts

The following table summarizes the common adducts that may be observed for 5-Hydroxy Lansoprazole Sulfide (M = C₁₆H₁₄F₃N₃O₂S; Monoisotopic Mass = 369.0759).

Adduct IonFormulaMonoisotopic Mass (m/z)Common Source
Protonated [M+H]⁺370.0832Acidic Mobile Phase
Sodiated [M+Na]⁺392.0651Glassware, Reagents
Ammoniated [M+NH₄]⁺387.1098Ammonium Buffers
Potassiated [M+K]⁺408.0391Glassware, Reagents

This data is crucial for correctly identifying peaks in your mass spectrum and diagnosing the extent of adduct formation.

Conclusion

Adduct formation is a common challenge in the LC-MS analysis of polar, heteroatom-containing molecules like 5-Hydroxy Lansoprazole Sulfide. By understanding the sources of adduct-forming ions and systematically applying the troubleshooting strategies outlined in this guide—primarily through mobile phase optimization and meticulous laboratory hygiene—researchers can effectively minimize adduct formation. This leads to improved sensitivity, data quality, and confidence in quantitative results. The provided protocol serves as a robust starting point for method development, ensuring the generation of clean, interpretable mass spectra.

References

  • Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1094080, Lansoprazole sulfide. Retrieved from [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. Retrieved from [Link]

  • Klink, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6. doi: 10.1016/j.jpba.2008.08.034. Retrieved from [Link]

  • Shawish, H. M., et al. (2012). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 31(1), 65-76. Retrieved from [Link]

  • Chiralizer. (2011). TIP # 115 Adduct Formation in LCMS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71749087, 5-Hydroxy Lansoprazole Sulfide. Retrieved from [Link]

  • Roos, M., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 151, 245-253. doi: 10.1016/j.jpba.2017.12.056. Retrieved from [Link]

  • Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

  • Annunziata, F., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. Journal of the American Society for Mass Spectrometry, 32(7), 1777-1788. doi: 10.1021/jasms.1c00096. Retrieved from [Link]

  • CHROMacademy. (n.d.). Controlling Na and K Adducts in LC-MS. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. Retrieved from [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science, 12(2), 235-243. doi: 10.31018/jans.v12.i2.2277. Retrieved from [Link]

  • Journal of Applied and Natural Science. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • van der Heijden, R., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. doi: 10.1016/s0378-4347(99)00052-3. Retrieved from [Link]

  • ResearchGate. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Retrieved from [Link]

  • Mathias, L. J., & Overberger, C. G. (1978). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 43(18), 3526-3530. doi: 10.1021/jo00412a021. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2012). IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. Retrieved from [Link]

  • Erngren, I., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. doi: 10.1016/j.chroma.2019.04.049. Retrieved from [Link]

  • MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. doi: 10.1007/s11696-019-00682-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Retrieved from [Link]

  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the irreducible lansoprazole-CDP adduct suggested by high resolution mass spectrometry analysis. Retrieved from [Link]

  • Shandilya, D., et al. (2017). Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. International Journal of Analytical Mass Spectrometry and Chromatography, 5, 57-69. doi: 10.4236/ijamsc.2017.53004. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Selection for Optimal Resolution of Lansoprazole Impurities

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal High-Performance Liquid Chromatography (HPLC) column for the successful resolution of Lansoprazole and its impurities. Drawing from established pharmacopeial methods and extensive field experience, this document will navigate the critical choices in column chemistry, dimensions, and particle size, and provide troubleshooting solutions to common chromatographic challenges.

Understanding the Challenge: Lansoprazole and Its Related Substances

Lansoprazole is a proton pump inhibitor that is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[1][2] The resulting impurities often share a close structural resemblance to the parent molecule and to each other, making their chromatographic separation a significant analytical challenge. Key impurities that must be effectively resolved include:

  • Lansoprazole Sulfide (Impurity C): A process-related impurity and a potential degradant.

  • Lansoprazole Sulfone (USP Related Compound A): An oxidative degradation product.[3][4]

  • Lansoprazole N-Oxide (USP Related Compound B / EP Impurity A): Another process and/or degradation impurity.[4][5]

  • Other Degradants: Various other compounds can form under forced degradation conditions, necessitating a robust, stability-indicating method.[6][7]

The structural similarity between Lansoprazole (a sulfoxide) and its sulfone and sulfide analogues makes achieving baseline resolution a primary objective for any analytical method.[3]

Frequently Asked Questions (FAQs) on Column Selection

Q1: What is the most recommended stationary phase for Lansoprazole impurity analysis, and why?

A1: The overwhelming choice for Lansoprazole and its impurities is a C18 (Octadecylsilane) stationary phase. Here’s the scientific reasoning:

  • Mechanism of Separation: As a moderately non-polar molecule, Lansoprazole and its impurities are well-retained on a C18 stationary phase through hydrophobic (van der Waals) interactions. The subtle differences in polarity between Lansoprazole, its sulfone (more polar), and its sulfide (less polar) derivatives are the primary drivers for their separation in reversed-phase chromatography.

  • Proven Robustness: C18 columns are renowned for their chemical stability and mechanical strength, which is crucial for the routine analysis required in quality control environments. Pharmacopeial monographs, such as those from the USP and EP, consistently specify L1 packing, which corresponds to C18 silica.[8][9][10]

  • Versatility: C18 columns are compatible with a wide range of mobile phase compositions, including the typical buffered acetonitrile or methanol gradients used for Lansoprazole analysis, allowing for fine-tuning of selectivity.[11][12]

While C18 is the workhorse, a C8 (Octylsilane) column can be a viable alternative. A C8 phase is less hydrophobic than C18, which will result in shorter retention times for all analytes. This can be advantageous for reducing analysis time, but may also lead to lower resolution between closely eluting peaks if the method is not carefully re-optimized. A C8 column was used in one study to develop a Quality by Design (QbD) based method, demonstrating its utility.[13]

Q2: How do I choose the right column dimensions and particle size? Should I use HPLC or UHPLC?

A2: The choice between traditional HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) depends on your laboratory's throughput needs, available instrumentation, and desired analysis speed.

For Standard HPLC (Pressures < 400 bar / 6,000 psi):

  • Typical Dimensions: 250 mm x 4.6 mm or 150 mm x 4.6 mm.[8][11]

  • Particle Size: 5 µm is the most common and robust choice. It offers a good balance between efficiency and backpressure. Some methods also utilize 3.5 µm particles for higher efficiency, but this will increase backpressure.

  • Rationale: Longer columns (250 mm) provide a greater number of theoretical plates, which enhances resolution—a key factor for separating the critical Lansoprazole sulfone/sulfide pair. A 150 mm column offers a faster analysis time and is often sufficient if the resolution is adequate. The 4.6 mm internal diameter is a standard for analytical scale, providing good loading capacity.

For UHPLC (Pressures > 600 bar / 9,000 psi):

  • Typical Dimensions: 100 mm x 2.1 mm.[4]

  • Particle Size: Sub-2 µm (e.g., 1.8 µm) or superficially porous particles (e.g., 2.7 µm Fused-Core®).[4]

  • Rationale: UHPLC is designed for speed and efficiency. The smaller particles provide significantly higher resolution and allow for much faster flow rates without sacrificing separation quality. This dramatically reduces run times, a major advantage in high-throughput environments. One study demonstrated that switching from a 5 µm column to a 2.7 µm Fused-Core® column significantly improved resolution and speed for Lansoprazole analysis.

The workflow for this decision can be visualized as follows:

G start Start: Define Analytical Goal instrument Available Instrumentation? start->instrument hplc Standard HPLC (<400 bar) instrument->hplc HPLC uhplc UHPLC (>600 bar) instrument->uhplc UHPLC hplc_col Choose Column: - 150 or 250 x 4.6 mm, 5 µm C18 - Good resolution, standard runtime hplc->hplc_col uhplc_col Choose Column: - 100 x 2.1 mm, <2 µm C18 - High resolution, fast runtime uhplc->uhplc_col end Final Column Selection hplc_col->end uhplc_col->end

Caption: Column Dimension and Particle Size Decision Workflow.

Q3: What does "endcapped" mean for a C18 column, and is it important for Lansoprazole analysis?

A3: Yes, endcapping is critically important.

  • The Chemistry: During the manufacturing of a C18 column, not all of the reactive silanol groups (Si-OH) on the silica surface get bonded with the C18 chains. These residual silanols are acidic and can cause undesirable secondary interactions with basic analytes. Lansoprazole contains basic nitrogen atoms in its benzimidazole and pyridine rings, making it susceptible to these interactions.

  • The Consequence: Interaction with free silanols leads to poor peak shape, specifically peak tailing. This can severely compromise resolution, especially for low-level impurities eluting near the main Lansoprazole peak.

  • The Solution: Endcapping is a secondary chemical process where a small, less sterically hindered silane (like trimethylchlorosilane) is used to "cap" and deactivate most of the remaining free silanols. Using a modern, high-purity, endcapped C18 column is essential for obtaining symmetric, sharp peaks for Lansoprazole and its impurities.[8][11]

Troubleshooting Guide: Achieving Optimal Resolution

Problem 1: Poor resolution between Lansoprazole and Lansoprazole Sulfone (Related Compound A).
  • Cause & Explanation: This is a common issue as the sulfone is only slightly more polar than the parent sulfoxide. Insufficient selectivity in the chromatographic system is the primary cause.

  • Solutions:

    • Optimize Mobile Phase pH: The USP method specifies a mobile phase pH of 7.0.[14] Small adjustments to the pH (e.g., ± 0.2 units) can alter the ionization state of the analytes and the residual silanols on the column, thereby changing selectivity. Ensure your buffer has adequate capacity at the target pH.

    • Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Acetonitrile and methanol have different solvent properties (dipole moment, hydrogen bonding capability) and will interact differently with the analytes and the stationary phase, often leading to significant changes in elution order and selectivity.

    • Reduce Temperature: Lowering the column temperature (e.g., from 30°C to 25°C) can sometimes increase retention and improve the resolution of closely eluting compounds.[15]

    • Decrease Gradient Slope: If using a gradient method, make the gradient shallower in the region where these compounds elute. A slower increase in the organic solvent percentage gives more time for the separation to occur on the column.

Problem 2: Peak tailing observed for the main Lansoprazole peak.
  • Cause & Explanation: As discussed in Q3, this is a classic sign of secondary interactions with acidic free silanols on the column packing. It can also be caused by column overload.

  • Solutions:

    • Verify Column Quality: Ensure you are using a high-quality, endcapped C18 column from a reputable manufacturer. If the column is old, it may be degraded and should be replaced.

    • Use a Mobile Phase Additive: The USP method includes triethylamine in the mobile phase.[9] Triethylamine is a basic amine that acts as a "silanol blocker." It preferentially interacts with the free silanols, shielding the basic Lansoprazole molecule from these undesirable sites and dramatically improving peak shape.

    • Check Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or diluting the sample to confirm if you are operating within the column's linear range.[16]

Problem 3: Unstable retention times and fluctuating peak areas.
  • Cause & Explanation: This points to a lack of system equilibration or issues with the mobile phase preparation. Lansoprazole itself is known to be unstable in certain diluents.

  • Solutions:

    • Ensure Proper Equilibration: Before starting a sequence, flush the column with the initial mobile phase conditions for at least 10-15 column volumes. This is especially critical for gradient methods to ensure a reproducible starting point.

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. For buffered mobile phases, always pre-mix the aqueous buffer and the organic solvent offline to avoid salt precipitation in the pump.

    • Sample Diluent: Lansoprazole is unstable in acidic solutions. The USP monograph has been improved to address sample stability issues by recommending a specific diluent composition.[14] A mixture of methanol and a dilute basic solution (e.g., 0.1 N sodium hydroxide) is often used to ensure the stability of the sample in the autosampler.[8][17] It is critical to prepare samples just before injection or use a cooled autosampler if stability is a concern.[17]

Comparative Summary of Recommended Column Options

Column TypeParticle SizeDimensions (L x I.D.)Key AdvantagesBest Suited For
Standard C18 5 µm250 x 4.6 mmHigh resolution, robust, compliant with many established methods.[11][18]Baseline methods requiring maximum resolution; labs with standard HPLC systems.
Standard C18 5 µm150 x 4.6 mmFaster analysis than 250 mm, good balance of speed and efficiency.[8][19]Routine QC testing where speed is a consideration and resolution is sufficient.
UHPLC C18 < 2 µm100 x 2.1 mmVery high efficiency, significantly faster run times (< 10 mins).[4]High-throughput screening, method modernization, labs with UHPLC instrumentation.
Fused-Core C18 2.7 µm100-150 x 4.6 mmUHPLC-like performance on HPLC systems, improved resolution and speed.Upgrading existing HPLC methods without investing in new UHPLC hardware.

Experimental Protocol: A Starting Point for Method Development

This protocol is a generalized starting point based on common practices and pharmacopeial methods. It should be optimized for your specific instrument and impurity profile.

  • Column Selection: Choose a high-quality, endcapped C18 column (e.g., Purospher® STAR RP-18 endcapped, 150 x 4.6 mm, 5 µm).[8]

  • Mobile Phase Preparation:

    • Solution A: Water.

    • Solution B: A filtered and degassed mixture of acetonitrile, water, and triethylamine (e.g., 160:40:1 v/v/v). Adjust the pH to 7.0 with phosphoric acid.[9]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min.[9][12]

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: 285 nm.[8][9]

    • Injection Volume: 10 µL.

    • Gradient Program (Example):

      Time (min) % Solution B
      0 10
      40 80
      50 80
      51 10

      | 60 | 10 |

  • System Suitability:

    • Prepare a resolution solution containing Lansoprazole and Lansoprazole Related Compound A (Sulfone).

    • The resolution between the two peaks should be not less than 5.0, as per USP guidelines.[8][17]

G cluster_prep Preparation cluster_run Execution & Evaluation col_select 1. Select Column (Endcapped C18) mp_prep 2. Prepare Mobile Phase (A: Water, B: ACN/H2O/TEA, pH 7.0) ss_prep 3. Prepare System Suitability & Sample Solutions equilibrate 4. Equilibrate System ss_prep->equilibrate inject 5. Inject Solutions evaluate 6. Evaluate Chromatogram resolution Resolution > 5.0? evaluate->resolution peak_shape Symmetric Peaks? resolution->peak_shape Yes fail Troubleshoot & Optimize resolution->fail No pass Method Suitable peak_shape->pass Yes peak_shape->fail No

Caption: Experimental Workflow for Method Validation.

References

  • J Mass Spectrom. 2017 Jul;52(7):459-471. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. [Link]

  • ACS Omega. 2021 Jun 1;6(23):15011-15022. Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link]

  • International Journal of Engineering Science and Technology. 2022 May 23;6(3). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • J Pharm Biomed Anal. 2008 Feb 13;46(3):585-90. Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of novel degradation products. [Link]

  • Google Patents.
  • Elementary Education Online. 2021;20(4):8550-8557. Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. [Link]

  • Asian Journal of Pharmaceutical research and Development. 2018;6(4):21-29. Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • SynThink Research Chemicals. Lansoprazole EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • Veeprho. Lansoprazole Impurities and Related Compound. [Link]

  • ResearchGate. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. [Link]

  • Granthaalayah Publications and Printers. View of STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. [Link]

  • USP29-NF24. USP Monographs: Lansoprazole. [Link]

  • Scirp.org. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. [Link]

  • Journal of Pharmaceutical Research International. RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. [Link]

  • Pharmaffiliates. Lansoprazole-impurities. [Link]

  • Asian Journal of Research in Chemistry. Method Development and Validation for Estimation of Related Compounds Present in Lansoprazole Bulk Drug by Ultra High Pressure Liquid Chromatography. [Link]

  • Rasayan Journal of Chemistry. IDENTIFICATION, ISOLATION AND CHARACTERIZATION OF POTENTIAL DEGRADATION PRODUCT IN LANSOPRAZOLE DRUG SUBSTANCE. [Link]

  • European Pharmacopoeia 6.0. Lansoprazole. [Link]

  • International Journal Of Pharma Research and Health Sciences. Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. [Link]

  • Asian Journal of Chemistry. Reversed Phase HPLC Estimation of Lansoprazole in Pure and Pharmaceutical Formulations. [Link]

  • ResearchGate. Chemical structures of Lansoprazole and its four impurities. [Link]

  • ResearchGate. analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. [Link]

  • TSI Journals. Isolation and identification of the major degradation product in lansoprazole capsule during stability studies. [Link]

  • Chinese Pharmaceutical Journal. Synthesis of the Impurities of Lansoprazole. [Link]

  • ResearchGate. Synthesis and Characterization of Metabolites and Potential Impurities of Lansoprazole, an Antiulcerative Drug. [Link]

  • Allmpus. Lansoprazole EP Impurity F (USP). [Link]

  • USPharmacist. Compounding Update. [Link]

  • SynZeal. Lansoprazole EP Impurity A. [Link]

  • SynZeal. Lansoprazole Impurities. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]

Sources

Optimization

impact of pH on the stability and chromatography of 5-Hydroxy Lansoprazole Sulfide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Hydroxy Lansoprazole Sulfide. It focuses on the critical impact of pH on the compound's stabil...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Hydroxy Lansoprazole Sulfide. It focuses on the critical impact of pH on the compound's stability and chromatographic analysis, offering practical troubleshooting advice and answers to frequently asked questions.

Introduction

5-Hydroxy Lansoprazole Sulfide is a key related substance of Lansoprazole, a widely used proton pump inhibitor. As with many benzimidazole derivatives, its chemical stability is highly susceptible to pH. Understanding and controlling pH during sample handling, storage, and analysis is paramount to obtaining accurate and reproducible results. This guide is designed to be a practical resource for navigating the challenges associated with this compound.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the analysis of 5-Hydroxy Lansoprazole Sulfide, with a focus on pH-related causes and solutions.

Issue 1: Rapid Degradation of the Analyte in Solution

Symptoms:

  • Rapidly decreasing peak area for the main analyte in a sequence of injections.

  • Appearance of new, unidentified peaks over a short period.

  • Cloudiness or precipitation in the sample vial.

Root Cause Analysis:

5-Hydroxy Lansoprazole Sulfide is known to be unstable in acidic conditions. The benzimidazole ring system is susceptible to acid-catalyzed degradation, leading to the formation of various degradation products. The rate of this degradation is directly proportional to the hydrogen ion concentration.

Troubleshooting Workflow:

A Start: Analyte Degradation Observed B Measure pH of Sample Diluent A->B C C B->C D Adjust Diluent to pH 7-9 using a suitable buffer (e.g., phosphate or borate) C->D Yes F Is degradation still observed? C->F No E Re-inject and monitor stability D->E E->F G Consider other factors: light exposure, temperature, oxidative stress F->G Yes H Problem Resolved F->H No I Store samples at low temperature (2-8 °C) and protect from light G->I

Caption: Troubleshooting workflow for analyte degradation.

Detailed Steps:

  • Verify Diluent pH: Immediately measure the pH of your sample diluent. For 5-Hydroxy Lansoprazole Sulfide, a neutral to slightly alkaline pH is recommended for improved stability.

  • Buffer the Diluent: If the pH is acidic, prepare a fresh diluent using a buffer system to maintain a pH between 7 and 9. Common choices include phosphate or borate buffers. Ensure the buffer is compatible with your chromatographic method, especially if using mass spectrometry detection.

  • Control Temperature: Store all stock solutions and samples at refrigerated temperatures (2-8 °C) to slow down the rate of any potential degradation.

  • Protect from Light: Prepare and store samples in amber vials to protect the analyte from light-induced degradation.

  • Limit Bench Time: Analyze samples as soon as possible after preparation. If a long sequence is necessary, use a temperature-controlled autosampler set to a low temperature.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Inconsistent retention times.

  • Reduced peak resolution.

Root Cause Analysis:

The ionization state of 5-Hydroxy Lansoprazole Sulfide is pH-dependent due to the presence of ionizable functional groups. The chromatographic peak shape is highly sensitive to the relationship between the mobile phase pH and the analyte's pKa. If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized forms can exist, leading to poor peak shape.

Troubleshooting Workflow:

A Start: Poor Peak Shape Observed B Review Mobile Phase pH relative to analyte pKa A->B C Is mobile phase pH within ±1.5 units of the pKa? B->C D Adjust mobile phase pH to be at least 2 units away from the pKa C->D Yes F Is peak shape improved? C->F No E Re-equilibrate column and inject D->E E->F G Consider secondary interactions with the stationary phase or column degradation F->G No H Problem Resolved F->H Yes I Use a new column or a different stationary phase chemistry G->I

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Understand pKa: 5-Hydroxy Lansoprazole Sulfide has multiple pKa values. The key is to work at a pH where the molecule is predominantly in one ionic state.

  • Adjust Mobile Phase pH: For reversed-phase chromatography, a common strategy is to use a mobile phase pH that is at least 2 units above or below the pKa of the analyte. For this compound, a mobile phase with a pH in the range of 7.5 to 9.0 often yields good peak shape.

  • Buffer Strength: Ensure adequate buffer capacity in your mobile phase to control the pH on the column and prevent shifts during the gradient. A buffer concentration of 10-25 mM is typically sufficient.

  • Column Considerations: If pH adjustment does not resolve the issue, consider secondary interactions with the silica backbone of the column. This is more prevalent at mid-range pH values. Using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can be beneficial.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing stock solutions of 5-Hydroxy Lansoprazole Sulfide?

For short-term storage (up to 24 hours), it is advisable to store stock solutions in a buffered solvent at a pH between 8 and 9 at 2-8 °C. For long-term storage, solutions should be stored at -20 °C or below, also in an alkaline buffered medium. Avoid acidic conditions at all costs, as degradation can be rapid.

Q2: How does mobile phase pH affect the retention time of 5-Hydroxy Lansoprazole Sulfide in reversed-phase HPLC?

In reversed-phase HPLC, the retention of an ionizable compound like 5-Hydroxy Lansoprazole Sulfide is significantly influenced by its ionization state.

  • At low pH (acidic): The molecule will be protonated and carry a positive charge. This ionized form is more polar and will have less retention on a non-polar stationary phase, resulting in a shorter retention time.

  • At high pH (alkaline): The molecule will be in its neutral form. This non-ionized form is less polar and will interact more strongly with the stationary phase, leading to a longer retention time.

Controlling the mobile phase pH is therefore a powerful tool for optimizing the separation of this compound from its impurities.

pH-Dependent Retention Behavior

Mobile Phase pHPredominant Ionic StatePolarityExpected Retention on C18
< 4Protonated (Cationic)HighLow
7Mixed/NeutralModerateIntermediate
> 8NeutralLowHigh

Q3: Can I use a volatile buffer for LC-MS analysis of 5-Hydroxy Lansoprazole Sulfide?

Yes, and it is highly recommended. For LC-MS applications, volatile buffers are essential to avoid contamination of the mass spectrometer source.

  • For acidic mobile phases (use with caution due to stability): Formic acid or acetic acid can be used.

  • For neutral to alkaline mobile phases: Ammonium bicarbonate or ammonium acetate are excellent choices. These buffers can effectively control the pH in the desired range for both stability and good chromatographic performance while being compatible with MS detection.

Part 3: Experimental Protocols

Protocol 1: Preparation of a pH-Stable Sample Solution
  • Prepare Buffer: Prepare a 50 mM ammonium bicarbonate buffer by dissolving the appropriate amount of ammonium bicarbonate in water.

  • Adjust pH: Adjust the pH of the buffer to 8.5 using ammonium hydroxide.

  • Prepare Diluent: A common diluent is a mixture of this buffer and a suitable organic solvent (e.g., acetonitrile or methanol) in a ratio that ensures sample solubility (e.g., 50:50 v/v).

  • Dissolve Standard/Sample: Accurately weigh the 5-Hydroxy Lansoprazole Sulfide standard or sample and dissolve it in a small amount of the organic solvent first, then dilute to the final volume with the prepared diluent.

  • Storage: Store the resulting solution in an amber vial at 2-8 °C and analyze within 12 hours.

Protocol 2: HPLC Method for Analysis
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 8.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 20
    15 70
    17 70
    17.1 20

    | 20 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength (e.g., 285 nm)

  • Injection Volume: 10 µL

Rationale for Method Parameters:

  • The C18 column provides good retention for this moderately non-polar molecule.

  • The alkaline mobile phase (pH 8.5) ensures the analyte is in its neutral, more retentive form, leading to good peak shape and stability during the analysis.

  • The gradient elution allows for the separation of the main analyte from potential impurities with different polarities.

References

  • General Principles of HPLC and pH: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Stability of Benzimidazoles: Qvarnström, A., & Cedegren, B. (1987). Kinetics of the degradation of omeprazole in solution. Acta Pharmaceutica Suecica, 24(4), 213-224. (While this reference is for Omeprazole, the principles of benzimidazole stability are relevant).
  • Buffer Selection for LC-MS: Dolan, J. W. (2006). Buffers for LC-MS. LCGC North America, 24(6), 532-538. [Link]

Troubleshooting

resolving co-elution issues with 5-Hydroxy Lansoprazole Sulfide and isomers

< 5-Hydroxy Lansoprazole Sulfide and its Isomers Welcome to the technical support center dedicated to addressing the analytical challenges associated with 5-Hydroxy Lansoprazole Sulfide. This guide provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

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5-Hydroxy Lansoprazole Sulfide and its Isomers

Welcome to the technical support center dedicated to addressing the analytical challenges associated with 5-Hydroxy Lansoprazole Sulfide. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues with its isomers.

Understanding the Challenge: The Basis of Co-elution

5-Hydroxy Lansoprazole Sulfide is a metabolite of Lansoprazole, a widely used proton pump inhibitor.[1] During synthesis or metabolic processes, various isomers can be generated, including positional isomers and enantiomers. These isomers often share very similar physicochemical properties, leading to a common and frustrating problem in chromatographic analysis: co-elution.

Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks that are difficult to accurately quantify.[2][3][4] This is particularly prevalent with isomers due to their identical mass and similar polarities, making separation by standard reversed-phase HPLC methods challenging.[5] The structural similarity between 5-Hydroxy Lansoprazole Sulfide and its isomers necessitates a systematic and well-designed approach to method development to achieve baseline separation.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

This section provides a logical workflow to diagnose and resolve co-elution issues. The fundamental goal is to manipulate the selectivity of the chromatographic system, which is the ability of the system to differentiate between the analytes.

Step 1: Confirming Co-elution

Before modifying your method, it's crucial to confirm that you are indeed facing a co-elution problem and not another issue like peak tailing or splitting.[6]

  • Peak Shape Analysis: Look for subtle signs of asymmetry, such as shoulders or a broader-than-expected peak.[2][3]

  • Detector-Based Peak Purity Analysis:

    • Diode Array Detector (DAD/PDA): A powerful tool for assessing peak purity. If the UV-Vis spectra taken across the peak are not identical, it indicates the presence of more than one compound.[2][3]

    • Mass Spectrometry (MS): If coupled with your LC system, an MS detector can reveal the presence of multiple components with the same mass-to-charge ratio (isomers) under a single chromatographic peak.

Step 2: Method Optimization - Manipulating Selectivity

Once co-elution is confirmed, the following parameters can be systematically adjusted to improve resolution. It is recommended to change one parameter at a time to understand its effect.

The mobile phase composition plays a critical role in analyte retention and selectivity.

  • Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of closely related compounds.

  • Adjust Mobile Phase pH: For ionizable compounds like 5-Hydroxy Lansoprazole Sulfide, small changes in the mobile phase pH can significantly impact retention and selectivity by altering the ionization state of the analytes.

  • Utilize Additives: The addition of small concentrations of acids (e.g., 0.1% formic acid or trifluoroacetic acid) or bases can improve peak shape and, in some cases, enhance separation.[7][8]

The choice of the stationary phase is paramount for achieving separation. If a standard C18 column is not providing adequate resolution, consider alternative chemistries.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity to C18 phases, particularly for aromatic compounds, through pi-pi interactions.

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique selectivity due to a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (mirror-image isomers), a chiral stationary phase is essential for separation.[9][10][11] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating proton pump inhibitors and their derivatives.[12][13][14]

Table 1: Recommended Column Chemistries for Isomer Separation

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (Octadecylsilane)HydrophobicGeneral-purpose reversed-phase
Phenyl-HexylHydrophobic, pi-piAromatic compounds, positional isomers
PFP (Pentafluorophenyl)Hydrophobic, pi-pi, dipole-dipole, ion-exchangePositional isomers, halogenated compounds
Chiral (e.g., cellulose or amylose-based)Enantioselective interactions (e.g., hydrogen bonding, steric hindrance)Enantiomers

Column temperature can influence selectivity. Varying the temperature between 25°C and 45°C can sometimes fine-tune the separation of closely eluting peaks.

Experimental Workflow for Method Development

Below is a systematic workflow for developing a robust method to separate 5-Hydroxy Lansoprazole Sulfide and its isomers.

Caption: A logical workflow for resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad, single peak for 5-Hydroxy Lansoprazole Sulfide, but I suspect there are isomers present. How can I be sure?

A1: The first step is to use a peak purity analysis tool. If you have a Diode Array Detector (DAD), examine the spectra across the peak. Any significant variation suggests the presence of multiple components. If you have access to a mass spectrometer, you can look for evidence of co-eluting isomers by examining the mass spectra across the chromatographic peak.

Q2: I've tried both methanol and acetonitrile as the organic modifier, but the isomers still co-elute. What should I try next?

A2: If changing the organic modifier doesn't provide sufficient resolution, the next logical step is to try a column with a different stationary phase chemistry. A Phenyl-Hexyl or PFP column can offer different selectivity compared to a standard C18 column. If you suspect the isomers are enantiomers, you will need to use a chiral stationary phase.

Q3: What is the difference between resolving positional isomers and enantiomers?

A3: Positional isomers have the same molecular formula but differ in the position of a functional group on the main structure. They can often be separated on standard (achiral) HPLC columns by optimizing the mobile phase and stationary phase. Enantiomers are non-superimposable mirror images and have identical physicochemical properties in an achiral environment. Therefore, they require a chiral environment, such as a chiral stationary phase or a chiral mobile phase additive, for separation.[15][16][17]

Q4: Can I use a gradient elution method to resolve these isomers?

A4: Yes, a gradient elution can be very effective. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can often improve the separation of closely eluting peaks.

Q5: My peak shape is poor, with significant tailing. Could this be related to co-elution?

A5: While poor peak shape can sometimes be a sign of co-elution, it can also be caused by other factors such as secondary interactions with the stationary phase, column overload, or a void in the column. It's important to troubleshoot peak shape issues alongside your efforts to resolve co-elution. Using a buffered mobile phase at an appropriate pH can often improve the peak shape of ionizable compounds.

References

  • Szabó, Z. I., Tőkés, T., Kádár, S., Gáspár, A., & Szőnyi, D. (2019). Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems. Electrophoresis, 40(18-19), 2445–2453. [Link]

  • Synapse. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Retrieved from a specific, though not directly provided, URL.
  • Axion Labs. (2023, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks [Video]. YouTube. [Link]

  • Nagarajan, B., & Priyadarshini, R. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. International Journal of Engineering Science Technologies, 6(3). [Link]

  • Nagarajan, B. (2022). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. ResearchGate. [Link]

  • Glavan, A., & Seidel-Morgenstern, A. (2021). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research, 60(1), 337-347. [Link]

  • Gholve, S. B., Sangshetti, J. N., Bhusnure, O. G., Sakhare, R. S., Bhosale, P. H., & Mouzam, M. I. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International, 33(31A), 1-12. [Link]

  • Allmpus. (n.d.). Lansoprazole S-Isomer. Retrieved from a specific, though not directly provided, URL.
  • Gholve, S. B., Sangshetti, J. N., Bhusnure, O. G., Sakhare, R. S., Bhosale, P. H., & Mouzam, M. I. (2021). RP-HPLC Method Development and Validation for the Estimation of Lansoprazole in Presence of Related Substances by QbD Approach. Journal of Pharmaceutical Research International, 33(31A), 1-12. [Link]

  • Chemicea. (n.d.). Lansoprazole S-Isomer | CAS No- 138530-95-7. Retrieved from a specific, though not directly provided, URL.
  • MedChemExpress. (n.d.). Lansoprazole sulfide (AG-1777). Retrieved from a specific, though not directly provided, URL.
  • PubChem. (n.d.). 5-Hydroxy Lansoprazole Sulfide. National Center for Biotechnology Information. [Link]

  • Rocchi, S., Mascitti, M., & James, C. (2019). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 174, 523-530. [Link]

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from a specific, though not directly provided, URL.
  • Nwaneri, M. G. U., et al. (2022). Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. Mediterranean Journal of Medical Research, 2(4), 204-216. [Link]

  • Google Patents. (n.d.). CN104267130A - Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography). Retrieved from a specific, though not directly provided, URL.
  • Mukherjee, A., & Bera, A. (n.d.). Importance of Chirality and Chiral Chromatography in Pharmaceutical Industry: A Detailed Study. TSI Journals. Retrieved from a specific, though not directly provided, URL.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from a specific, though not directly provided, URL.
  • Santa Cruz Biotechnology. (n.d.). 5-Hydroxy Lansoprazole Sulfide. Retrieved from a specific, though not directly provided, URL.
  • Simson Pharma Limited. (n.d.). Lansoprazole sulfide | CAS No- 103577-40-8. Retrieved from a specific, though not directly provided, URL.
  • Katsuki, H., et al. (1996). Determination of R(+)- and S(-)-lansoprazole using chiral stationary-phase liquid chromatography and their enantioselective pharmacokinetics in humans. Pharmaceutical Research, 13(4), 611-615. [Link]

  • Phenomenex. (2024, March 6). Chiral Separation of PPIs. Retrieved from a specific, though not directly provided, URL.
  • Alentris Research Pvt. Ltd. (n.d.). Lansoprazole S-Isomer. Retrieved from a specific, though not directly provided, URL.
  • SynZeal. (n.d.). Lansoprazole Impurities. Retrieved from a specific, though not directly provided, URL.
  • Kranenburg, R. F., et al. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Chemistry, 25, 100344. [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from a specific, though not directly provided, URL.
  • Inam, F., & Ul-Haq, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from a specific, though not directly provided, URL.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from a specific, though not directly provided, URL.
  • BenchChem. (2025, December). resolving co-eluting isomers in HPLC analysis of chloromethylphenols. Retrieved from a specific, though not directly provided, URL.
  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • ChemWhat. (n.d.). 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. Retrieved from a specific, though not directly provided, URL.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from a specific, though not directly provided, URL.
  • Alentris Research Pvt. Ltd. (n.d.). Lansoprazole 5-Hydroxy Impurity. Retrieved from a specific, though not directly provided, URL.
  • Dworkin, J. P. (n.d.). Chromatographic Co-elution. In Encyclopedia of Astrobiology. [Link]

  • Pharmace Research Laboratory. (n.d.). Lansoprazole 5-Hydroxy Impurity. Retrieved from a specific, though not directly provided, URL.
  • Molsyns. (n.d.). 5-Hydroxy Lansoprazole. Retrieved from a specific, though not directly provided, URL.
  • BOC Sciences. (n.d.). 5-Hydroxy Lansoprazole Sulfide (131926-96-0). Retrieved from a specific, though not directly provided, URL.
  • Ahuja, S. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the Validation of an Analytical Method for 5-Hydroxy Lansoprazole Sulfide in Accordance with FDA Guidelines

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This necessitates the development and validation of robust analytical methods to q...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical products is paramount. This necessitates the development and validation of robust analytical methods to quantify not only the active pharmaceutical ingredient (API) but also any process-related impurities and degradation products. This guide provides an in-depth, scientifically grounded approach to the validation of an analytical method for a specific impurity of Lansoprazole: 5-Hydroxy Lansoprazole Sulfide. We will delve into the regulatory framework established by the U.S. Food and Drug Administration (FDA), drawing heavily on the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the recently updated Q2(R2), which provide a comprehensive framework for analytical procedure validation.[1][2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][6][7][8] For an impurity like 5-Hydroxy Lansoprazole Sulfide, this typically involves a quantitative test to accurately determine its concentration in the drug substance or product. This guide will present a hypothetical yet scientifically rigorous High-Performance Liquid Chromatography (HPLC) method, detail its validation protocol, and compare it with alternative analytical technologies.

The Importance of Impurity Profiling in Drug Development

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. During its synthesis and storage, various related substances, including 5-Hydroxy Lansoprazole Sulfide, can emerge. Regulatory agencies like the FDA require that these impurities be identified, quantified, and controlled within acceptable limits to ensure the safety and efficacy of the final drug product.[9] Therefore, a validated, stability-indicating analytical method is a critical component of any regulatory submission.[2][9]

Designing the Analytical Method: A Reverse-Phase HPLC Approach

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a workhorse in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. For the quantification of 5-Hydroxy Lansoprazole Sulfide, we propose an isocratic RP-HPLC method. The choice of a C18 stationary phase provides excellent resolving power for moderately polar compounds like lansoprazole and its metabolites.

Experimental Workflow: From Sample Preparation to Data Analysis

The following diagram illustrates the general workflow for the validation of our proposed HPLC method.

Analytical_Method_Validation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Data Analysis & Reporting Protocol_Development Develop Validation Protocol Standard_Preparation Prepare Reference Standards (Lansoprazole & 5-HLS) Protocol_Development->Standard_Preparation Sample_Preparation Prepare Spiked Samples & Placebos Standard_Preparation->Sample_Preparation System_Suitability Perform System Suitability Testing Sample_Preparation->System_Suitability Validation_Experiments Conduct Validation Experiments (Specificity, Linearity, Accuracy, etc.) System_Suitability->Validation_Experiments Data_Processing Process Chromatographic Data Validation_Experiments->Data_Processing Statistical_Analysis Perform Statistical Analysis Data_Processing->Statistical_Analysis Validation_Report Generate Validation Report Statistical_Analysis->Validation_Report

Caption: A generalized workflow for analytical method validation.

Core Validation Parameters According to FDA/ICH Guidelines

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[10][11][12] The following sections detail the experimental design and acceptance criteria for each parameter for our hypothetical HPLC method for 5-Hydroxy Lansoprazole Sulfide.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][6]

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a placebo sample (all formulation components except the API and the impurity).

  • Analyze a solution of the Lansoprazole API.

  • Analyze a solution of the 5-Hydroxy Lansoprazole Sulfide reference standard.

  • Analyze a spiked sample containing the Lansoprazole API, 5-Hydroxy Lansoprazole Sulfide, and other known related substances.

  • Perform forced degradation studies on the Lansoprazole drug substance (acid, base, oxidation, heat, and light) and analyze the resulting solutions to ensure that the 5-Hydroxy Lansoprazole Sulfide peak is well-resolved from any degradation products.[9]

Acceptance Criteria:

  • No interfering peaks should be observed at the retention time of 5-Hydroxy Lansoprazole Sulfide in the blank and placebo chromatograms.

  • The peak for 5-Hydroxy Lansoprazole Sulfide should be spectrally pure and well-resolved from the Lansoprazole peak and other impurities (resolution > 2.0).

Linearity

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the 5-Hydroxy Lansoprazole Sulfide reference standard, typically ranging from the limit of quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[11]

Experimental Protocol:

  • Prepare spiked samples of the drug product placebo with known amounts of 5-Hydroxy Lansoprazole Sulfide at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.[13]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the drug product spiked with 5-Hydroxy Lansoprazole Sulfide at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) for repeatability should be ≤ 5.0%.

  • The RSD for intermediate precision should be ≤ 10.0%.

Range

The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Acceptance Criteria:

  • The range is confirmed by the successful demonstration of linearity, accuracy, and precision over the specified concentration interval.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Experimental Protocol:

  • Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 10 for the LOQ and 3 for the LOD.

  • Visual Evaluation: Determine the minimum concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

Acceptance Criteria:

  • The LOQ must be at or below the reporting threshold for the impurity.[9]

Hypothetical Validated HPLC Method Performance

The following table summarizes the hypothetical performance data for our validated RP-HPLC method for 5-Hydroxy Lansoprazole Sulfide.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of 5-HLS. Resolution > 2.0.Pass. No interference observed. Resolution between Lansoprazole and 5-HLS is 3.5.
Linearity (r²) ≥ 0.9990.9995
Range From LOQ to 150% of specification limit.0.05 µg/mL to 1.5 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 102.3%
Precision (Repeatability RSD) ≤ 5.0%1.8%
Precision (Intermediate RSD) ≤ 10.0%2.5%
LOD Signal-to-Noise Ratio ≥ 30.015 µg/mL
LOQ Signal-to-Noise Ratio ≥ 100.05 µg/mL

Comparison with Alternative Analytical Techniques

While RP-HPLC with UV detection is a robust and widely accessible technique, other methods can also be employed for the analysis of 5-Hydroxy Lansoprazole Sulfide.

TechniqueAdvantagesDisadvantages
UPLC-UV Faster analysis times, higher resolution, lower solvent consumption.Higher initial instrument cost, may require more specialized columns.
LC-MS/MS Higher sensitivity and specificity, can provide structural information for unknown impurities.Higher instrument and maintenance costs, more complex method development.[14]
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption.Can have lower reproducibility compared to HPLC, lower sensitivity with UV detection.

The choice of analytical technique will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available resources. For routine quality control of a known impurity like 5-Hydroxy Lansoprazole Sulfide, the validated HPLC-UV method presented here offers a reliable and cost-effective solution.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively demonstrate the suitability of the analytical method.

Validation_Parameters_Relationship cluster_Core_Quantitative Core Quantitative Parameters Specificity Specificity Suitability_for_Purpose Suitability_for_Purpose Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Accuracy Precision->Range LOQ LOQ LOQ->Range LOD LOD LOD->LOQ Robustness Robustness (not detailed)

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The validation of an analytical method for impurities such as 5-Hydroxy Lansoprazole Sulfide is a critical activity in pharmaceutical development and manufacturing, mandated by regulatory bodies like the FDA. By following the principles outlined in the ICH guidelines, a robust and reliable analytical method can be developed and validated. The hypothetical RP-HPLC method detailed in this guide demonstrates the key performance characteristics required to ensure that the method is suitable for its intended purpose: the accurate and precise quantification of 5-Hydroxy Lansoprazole Sulfide. The choice of the most appropriate analytical technique should be based on a scientific and risk-based approach, considering the specific needs of the product and the phase of development.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Quality Guidelines. International Council for Harmonisation.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Chemometrical Approach in Lansoprazole and Its Related Compounds Analysis by Rapid Resolution RP-HPLC Method. Taylor & Francis Online.
  • FDA Guidance on analytical procedures and methods validation published. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • HPLC Application Note: USP method - Lansoprazole using Purospher STAR columns. Merck Millipore.
  • Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. CNKI.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Stability-Indicating HPLC Method for the Determination of Related Substances in Lansoprazole Intermediate. Granthaalayah Publications and Printers.
  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration.
  • Analytical Method Validation: Mastering FDA Guidelines. Arbour Group.

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Comparative

A Comparative Pharmacokinetic Analysis of Lansoprazole and its Metabolite, 5-Hydroxy Lansoprazole Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting a comparative pharmacokinetic study of the proton pump inhibitor (PPI) lansoprazole and its dow...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative pharmacokinetic study of the proton pump inhibitor (PPI) lansoprazole and its downstream metabolite, 5-hydroxy lansoprazole sulfide. As a senior application scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and self-validating study. We will delve into the metabolic journey of lansoprazole, propose a detailed preclinical experimental protocol, and outline the bioanalytical methodology required for accurate quantification.

The Clinical Significance and Metabolic Cascade of Lansoprazole

Lansoprazole is a widely prescribed PPI used for the treatment of acid-related gastrointestinal disorders.[1] Its therapeutic action stems from the irreversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[2] However, the clinical efficacy and potential for drug-drug interactions are intrinsically linked to its complex metabolism. Following oral administration, lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[3]

The two major metabolic pathways are 5-hydroxylation, mediated predominantly by CYP2C19, to form 5-hydroxy lansoprazole, and oxidation to lansoprazole sulfone and lansoprazole sulfide, primarily catalyzed by CYP3A4.[1][3] The formation of lansoprazole sulfide can also occur through non-enzymatic processes.[1] Further metabolism of these primary metabolites leads to a cascade of secondary metabolites, including the focus of this guide, 5-hydroxy lansoprazole sulfide. Understanding the pharmacokinetic profile of such a downstream metabolite is crucial for a complete characterization of the drug's disposition and potential contribution to its overall pharmacological and toxicological profile.

Visualizing the Metabolic Fate of Lansoprazole

To appreciate the context of a comparative pharmacokinetic study, it is essential to visualize the metabolic transformation of lansoprazole. The following diagram illustrates the key enzymatic steps leading to the formation of its major metabolites, including the putative pathway to 5-hydroxy lansoprazole sulfide.

Lansoprazole_Metabolism lansoprazole Lansoprazole hydroxy_lansoprazole 5-Hydroxy Lansoprazole lansoprazole->hydroxy_lansoprazole CYP2C19 lansoprazole_sulfone Lansoprazole Sulfone lansoprazole->lansoprazole_sulfone CYP3A4 lansoprazole_sulfide Lansoprazole Sulfide lansoprazole->lansoprazole_sulfide CYP3A4 / Non-enzymatic hydroxy_lansoprazole_sulfide 5-Hydroxy Lansoprazole Sulfide hydroxy_lansoprazole->hydroxy_lansoprazole_sulfide Further Metabolism (Putative) lansoprazole_sulfide->hydroxy_lansoprazole_sulfide CYP2C19 (Putative) PK_Workflow cluster_preclinical Preclinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_prep Animal Acclimatization & Fasting dosing Oral Gavage Administration (Lansoprazole or 5-HLS) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Separation & Storage sampling->plasma_prep sample_extraction Sample Preparation (Protein Precipitation) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis pk_calculation Pharmacokinetic Parameter Calculation lcms_analysis->pk_calculation comparison Comparative Analysis pk_calculation->comparison report Final Report Generation comparison->report

Sources

Validation

comparing the in-vitro anticancer potency of 5-Hydroxy Lansoprazole Sulfide and Lansoprazole

An In-Depth Comparative Analysis of the In-Vitro Anticancer Efficacy of 5-Hydroxy Lansoprazole Sulfide and Lansoprazole Introduction: Beyond the Proton Pump Lansoprazole, a widely prescribed proton pump inhibitor (PPI),...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the In-Vitro Anticancer Efficacy of 5-Hydroxy Lansoprazole Sulfide and Lansoprazole

Introduction: Beyond the Proton Pump

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), has garnered significant attention for its therapeutic potential beyond treating acid-related disorders.[1][2] A growing body of evidence reveals its antitumor activities against various cancer types, including breast and non-small cell lung cancer.[1][3][4] This has spurred investigations into repurposing this established drug for oncological applications. However, the anticancer story does not end with the parent compound. Metabolism within the body gives rise to various derivatives, among them 5-Hydroxy Lansoprazole Sulfide, an end metabolite of Lansoprazole.[5][6]

This guide provides a comprehensive, data-supported comparison of the in-vitro anticancer potency of 5-Hydroxy Lansoprazole Sulfide and its parent compound, Lansoprazole. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed protocols for the key experiments used to generate these insights. This analysis is designed for researchers and drug development professionals seeking to understand the nuanced differences that can render a metabolite more potent than its precursor.

Divergent Mechanisms: A Tale of Two Inhibitors Targeting Fatty Acid Synthase

While both Lansoprazole and its metabolite exhibit anticancer properties, their molecular targets and mechanisms diverge significantly, particularly concerning the enzyme Fatty Acid Synthase (FASN). FASN is a crucial enzyme for de-novo lipid synthesis and is frequently overexpressed in cancer cells, making it a prime therapeutic target.[5][6][7]

Lansoprazole has a multi-faceted anticancer effect. It can induce apoptosis and cell cycle arrest by inhibiting key signaling pathways such as STAT3, PI3K/Akt, and Raf/ERK.[1][2] Furthermore, it has been shown to inhibit the thioesterase domain of FASN.[5][6]

In contrast, 5-Hydroxy Lansoprazole Sulfide (5HLS) demonstrates a more targeted and potent inhibition of FASN. Research has revealed that 5HLS specifically inhibits the enoyl reductase domain of the enzyme.[5][6][7] This distinction is critical, as it suggests that the metabolic conversion of Lansoprazole may unlock a more effective mechanism for disrupting cancer cell metabolism. Studies have confirmed that 5HLS is more active than Lansoprazole in inhibiting FASN function.[3][5][6][7]

G cluster_FASN Fatty Acid Synthase (FASN) Enzyme FASN_ER Enoyl Reductase Domain FASN_TE Thioesterase Domain LPZ Lansoprazole LPZ->FASN_TE Inhibits HLS 5-Hydroxy Lansoprazole Sulfide (5HLS) HLS->FASN_ER More Potently Inhibits

Distinct inhibitory actions on the FASN enzyme.

Quantitative Comparison of In-Vitro Anticancer Potency

The divergence in mechanism translates to a notable difference in anticancer potency. Experimental data consistently shows that 5-Hydroxy Lansoprazole Sulfide is a more potent inhibitor of cancer cell viability than Lansoprazole.

CompoundTarget Cancer TypeKey FindingSource
5-Hydroxy Lansoprazole Sulfide Triple-Negative Breast CancerMore active than Lansoprazole in inhibiting FASN function and cancer cell viability.[3][5][6]
Lansoprazole Non-Small Cell Lung Cancer (A549 cells)Inhibited cell proliferation with an IC50 of 110.4 µM at 48 hours.[1][2]
Lansoprazole Breast CancerInduces apoptosis in a dose-dependent manner.[4]

While direct IC50 comparisons from a single study are not available in the provided literature, the consistent finding is the superior activity of the metabolite, 5-Hydroxy Lansoprazole Sulfide, in models of triple-negative breast cancer.[5][6][7]

Experimental Protocols: The Foundation of Comparative Analysis

To ensure the scientific rigor of such a comparison, standardized and well-controlled in-vitro assays are paramount. Below are detailed protocols for two fundamental experiments: the MTT assay for assessing cell viability and Western blotting for elucidating the apoptotic mechanism.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[9][10] The intensity of the resulting color is directly proportional to the number of living cells.[9]

  • Exponential Growth Phase: Cells are harvested during this phase to ensure they are healthy and metabolically active, providing a robust baseline for measuring the effects of the test compounds.

  • Serum-Free Incubation: During the MTT incubation step, serum is often removed as it can interfere with the assay and generate background noise, affecting the accuracy of absorbance readings.[9]

  • Controls are Critical:

    • Untreated Control: Represents 100% cell viability and serves as the benchmark against which the effects of the compounds are measured.

    • Vehicle Control: Cells are treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This ensures that any observed cytotoxicity is due to the compound itself and not the solvent.

    • Blank Control: Wells containing only media and MTT reagent are used to measure background absorbance, which is subtracted from all other readings for accuracy.[11]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A 1. Harvest and count cells in exponential growth phase B 2. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) A->B C 3. Incubate for 24h to allow attachment B->C D 4. Treat cells with serial dilutions of Lansoprazole & 5-HLS. Include Untreated & Vehicle Controls. C->D E 5. Incubate for desired time (e.g., 24, 48, 72 hours) D->E F 6. Add MTT solution (e.g., 0.5 mg/mL) to each well E->F G 7. Incubate for 2-4 hours at 37°C F->G H 8. Solubilize formazan crystals with DMSO or Solubilization Buffer G->H I 9. Read absorbance at 570-590 nm using a microplate reader H->I

Workflow for the MTT Cell Viability Assay.
  • Cell Seeding:

    • Harvest cancer cells (e.g., MDA-MB-231 for breast cancer) that are in their exponential growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare stock solutions of 5-Hydroxy Lansoprazole Sulfide and Lansoprazole in DMSO.

    • Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells for untreated and vehicle controls.

    • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]

    • Incubate the plate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[8]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background).[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the results as a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Mechanistic Insight via Western Blot Analysis of Apoptosis

Western blotting is an indispensable technique for detecting specific proteins and confirming the induction of apoptosis.[12] Apoptosis is executed by enzymes called caspases, which are activated through cleavage.[13] Detecting the cleaved, active forms of caspases (e.g., Caspase-3, Caspase-7) and cleaved substrates like PARP-1 provides definitive evidence of apoptosis.[12]

  • Protein Extraction: Cells are lysed with a buffer containing protease and phosphatase inhibitors. This is crucial to prevent the degradation of target proteins and to preserve their phosphorylation status, ensuring the snapshot of the cellular state at the time of harvesting is accurate.

  • Loading Control: A housekeeping protein with stable expression (e.g., β-actin, GAPDH) is probed on the same blot. This confirms that an equal amount of protein was loaded in each lane, allowing for reliable comparison of the target protein levels between different treatment groups.

  • Positive/Negative Controls: Using cell extracts from a known apoptosis-inducing treatment (e.g., etoposide) as a positive control validates that the antibodies and the overall protocol are working correctly.[14] The untreated sample serves as the negative control, showing the baseline levels of the target proteins.

G A 1. Treat cells with compounds, collect cell pellets B 2. Lyse cells and quantify protein concentration (BCA assay) A->B C 3. Separate proteins by size via SDS-PAGE B->C D 4. Transfer proteins to a PVDF or Nitrocellulose membrane C->D E 5. Block membrane to prevent non-specific antibody binding D->E F 6. Incubate with Primary Antibody (e.g., anti-Cleaved Caspase-3) E->F G 7. Wash and incubate with HRP-conjugated Secondary Antibody F->G H 8. Add Chemiluminescent Substrate (ECL) G->H I 9. Image the blot and perform densitometry analysis H->I

Workflow for Western Blot Analysis of Apoptosis.
  • Sample Preparation:

    • Seed cells in 6-well plates and treat with IC50 concentrations of 5-Hydroxy Lansoprazole Sulfide and Lansoprazole for a specified time (e.g., 24 hours). Include untreated and vehicle controls.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane with a primary antibody for a loading control (e.g., β-actin).

    • Analyze the band intensities using densitometry software. Normalize the expression of the target protein to the loading control to compare the levels of apoptosis induction between treatments.

Conclusion and Future Directions

The comparative analysis clearly indicates that 5-Hydroxy Lansoprazole Sulfide possesses superior in-vitro anticancer potency compared to its parent compound, Lansoprazole , particularly through its distinct and more potent inhibition of the FASN enzyme.[5][6] This finding underscores a critical principle in pharmacology: drug metabolites can exhibit unique and sometimes enhanced therapeutic activities.

The provided experimental frameworks for cell viability and apoptosis analysis offer a robust system for researchers to validate and expand upon these findings. Future investigations should focus on head-to-head IC50 determinations across a broader panel of cancer cell lines and explore the in-vivo efficacy of 5-Hydroxy Lansoprazole Sulfide. Understanding the full therapeutic potential of this metabolite could pave the way for developing more effective FASN-targeted cancer therapies.

References

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  • Sigma-Aldrich.
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  • BioKB. Influence of the proton pump inhibitor lansoprazole on distribution and activity of doxorubicin in solid tumors.
  • NIH.
  • PubMed Central. Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo.
  • Frontiers. Lansoprazole Alone or in Combination With Gefitinib Shows Antitumor Activity Against Non-small Cell Lung Cancer A549 Cells in vitro and in vivo.
  • Abcam. Apoptosis western blot guide.
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  • Benchchem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
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  • MedChemExpress. Lansoprazole sulfide (AG-1777) | Anti-tuberculous Agent.
  • CST Blog. How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.

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Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of 5-Hydroxy Lansoprazole Sulfide

This guide provides an in-depth technical comparison and cross-validation framework for two prominent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography wit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and cross-validation framework for two prominent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 5-Hydroxy Lansoprazole Sulfide. As a key metabolite of the proton pump inhibitor Lansoprazole, its accurate measurement is critical for pharmacokinetic, metabolic, and drug safety studies.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and interchangeable analytical methods.

Introduction: The Analytical Imperative

The journey of a drug molecule from discovery to clinical application is underpinned by rigorous analytical science. The quantification of drug metabolites, such as 5-Hydroxy Lansoprazole Sulfide, in biological matrices is a cornerstone of this process. It provides essential data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical methodology is pivotal and often evolves with the drug development lifecycle.

Initially, simpler, more cost-effective methods like HPLC-UV may be employed. As development progresses towards clinical trials, the demand for higher sensitivity and selectivity necessitates the use of more sophisticated techniques like LC-MS/MS.[3][4] Consequently, a cross-validation study becomes essential to bridge the data from these different methods, ensuring consistency and integrity throughout the drug's development. This guide details the principles, protocols, and comparative performance of these two methods, grounded in established regulatory frameworks such as the FDA Bioanalytical Method Validation Guidance and ICH guidelines.[5][6][7][8]

Principles of the Technologies

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like 5-Hydroxy Lansoprazole Sulfide, a reversed-phase C18 column is typically used, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.

Causality: The choice of a C18 column is dictated by the moderately nonpolar nature of Lansoprazole and its metabolites. The separation is driven by hydrophobic interactions. Detection by UV-Visible spectrophotometry relies on the molecule's chromophores—functional groups that absorb light at a specific wavelength. Quantification is achieved by relating the absorbance to the concentration via the Beer-Lambert law.

  • Strengths : Robust, reliable, cost-effective, and widely available.

  • Limitations : Lower sensitivity compared to MS and potential for interference from co-eluting compounds that also absorb at the detection wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the powerful separation capabilities of LC with the exceptional sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), creating charged molecules.

The tandem mass spectrometer then performs two stages of mass analysis:

  • Q1 (First Quadrupole): Selects the parent ion (precursor ion) of 5-Hydroxy Lansoprazole Sulfide based on its specific mass-to-charge ratio (m/z).

  • Q2 (Collision Cell): The selected ion is fragmented by collision with an inert gas.

  • Q3 (Third Quadrupole): Selects a specific fragment ion (product ion).

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective. Only a molecule that has the correct precursor ion mass and produces the correct product ion mass will be detected.[3][9]

  • Strengths : Unparalleled sensitivity (picogram to femtogram levels), exceptional selectivity, and structural confirmation. It is the gold standard for bioanalysis.

  • Limitations : Higher equipment and operational costs, susceptibility to matrix effects (ion suppression or enhancement), and greater technical complexity.

Experimental Protocols

The following protocols are representative methodologies for the analysis of 5-Hydroxy Lansoprazole Sulfide in human plasma.

HPLC-UV Method Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound like Pantoprazole).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject it into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 7.0) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

    • UV Detection: 285 nm.[10]

LC-MS/MS Method Protocol
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale: SPE provides a cleaner extract than protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS.

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load 100 µL of plasma (pre-treated with an internal standard, e.g., Lansoprazole-d4).

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions (UPLC for higher throughput):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition (Hypothetical):

      • 5-Hydroxy Lansoprazole Sulfide: m/z 368.1 → 199.1

      • Lansoprazole-d4 (IS): m/z 374.1 → 256.1

    • Key Parameters: Optimize ion source gas flows, temperature, and collision energy for maximum signal.

Cross-Validation Plan: Bridging the Methods

The objective of cross-validation is to demonstrate that the two analytical procedures are fit for their intended purpose and that their results are comparable.[11] This ensures data continuity if samples from a single study are analyzed by both methods.

Workflow for Cross-Validation

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method cluster_comp Data Comparison & Evaluation QC_Pool Prepare Single Pool of Quality Control (QC) Samples (Low, Mid, High) HPLC_Analysis Analyze QC Samples (n=6 per level) using Validated HPLC Method QC_Pool->HPLC_Analysis LCMS_Analysis Analyze QC Samples (n=6 per level) using Validated LC-MS/MS Method QC_Pool->LCMS_Analysis HPLC_Data Calculate Concentrations (HPLC_Results) HPLC_Analysis->HPLC_Data Stat_Comp Statistical Comparison: Calculate % Difference [(Mean_HPLC - Mean_LCMS) / Mean_Average] * 100 HPLC_Data->Stat_Comp LCMS_Data Calculate Concentrations (LCMS_Results) LCMS_Analysis->LCMS_Data LCMS_Data->Stat_Comp Acceptance Compare % Difference Against Acceptance Criteria (e.g., ≤20%) Stat_Comp->Acceptance

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Acceptance Criteria

Based on FDA guidelines, the mean concentration difference between the two methods should not exceed ±20.0% for at least two-thirds of the QC samples analyzed.[5]

Comparative Data Presentation

The following tables summarize the expected performance data from the validation of both methods.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UV MethodLC-MS/MS MethodCausality/Insight
Linearity Range 10 - 2000 ng/mL0.1 - 500 ng/mLLC-MS/MS detector does not saturate as quickly as a UV detector and is inherently more sensitive, allowing for a lower range.
Correlation (r²) > 0.995> 0.998Both methods are expected to show excellent linearity, a prerequisite for accurate quantification.

Table 2: Comparison of Accuracy and Precision

QC LevelHPLC-UV MethodLC-MS/MS Method
Accuracy (% Bias) | Precision (%RSD) Accuracy (% Bias) | Precision (%RSD)
Low QC (30 ng/mL) ± 8.0% | ≤ 10.0%± 5.0% | ≤ 6.0%
Mid QC (300 ng/mL) ± 6.0% | ≤ 8.0%± 3.0% | ≤ 4.0%
High QC (1500 ng/mL) ± 5.0% | ≤ 7.0%± 3.0% | ≤ 4.0%
InsightLC-MS/MS generally provides superior accuracy and precision due to its higher selectivity, which reduces the impact of interfering matrix components.

Table 3: Comparison of Sensitivity

ParameterHPLC-UV MethodLC-MS/MS MethodCausality/Insight
LOD ~3 ng/mL~0.03 ng/mLThe Limit of Detection (LOD) is fundamentally lower in MS due to its ability to filter out background noise with high specificity.
LLOQ 10 ng/mL0.1 ng/mLThe Lower Limit of Quantification (LLOQ) for LC-MS/MS is often 100-fold or more sensitive than HPLC-UV, making it essential for studies involving low dosage or extensive metabolism.[3]

Visualizing Performance Characteristics

Caption: Comparative attributes of LC-MS/MS versus HPLC-UV methods.

Conclusion: A Symbiotic Relationship

Both HPLC-UV and LC-MS/MS are powerful tools for the quantification of 5-Hydroxy Lansoprazole Sulfide, each with a distinct role in the drug development pipeline.

  • HPLC-UV serves as a robust, cost-effective workhorse, ideal for analyzing samples with higher concentrations of the analyte where extreme sensitivity is not the primary requirement.

  • LC-MS/MS is the definitive method for bioanalysis in complex matrices, offering the supreme sensitivity and selectivity required for pharmacokinetic and clinical studies.[12]

A successful cross-validation is not merely a procedural step; it is a scientific validation that builds a bridge of trustworthiness between different datasets. It ensures that data generated at any stage of a drug's lifecycle is consistent, comparable, and reliable, thereby upholding the scientific integrity of the entire development program.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][13]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][14]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link][15]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][6]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6. [Link][3]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][7]

  • Wang, Y., et al. (2011). Determination of 5-Hydroxylansoprazole/Lansoprazole Sulfone by HPLC-MS/MS in Incubation System in Vitro. Chinese Hospital Pharmacy Journal. [Link][9]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][11]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link][16]

  • Kostolanská, K., et al. (2019). Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers, 73(12), 2955-2963. [Link][2]

  • Synapse. (2025). 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. [Link]

  • CNKI. (n.d.). Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. [Link]

  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES IN LANSOPRAZOLE. [Link][10]

  • ACS Publications. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. [Link][4]

  • SciSpace. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. [Link][12]

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Validation

A Guide to Inter-Laboratory Comparison of 5-Hydroxy Lansoprazole Sulfide Quantification in Human Plasma

Introduction: The Critical Role of Metabolite Quantification in Drug Development In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. Lansoprazole, a widely us...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. Lansoprazole, a widely used proton pump inhibitor, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[1] This process leads to the formation of several metabolites, including 5-hydroxy lansoprazole and lansoprazole sulfone. Further metabolism results in the formation of 5-Hydroxy Lansoprazole Sulfide, an "end metabolite" of lansoprazole that has demonstrated potential therapeutic activity.[2][3]

Accurate quantification of such metabolites in biological matrices is crucial for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling, as well as for assessing the overall safety and efficacy profile of a drug. When drug development programs involve multiple analytical laboratories, ensuring the comparability and reliability of bioanalytical data across sites becomes a critical challenge. Inter-laboratory comparisons, also known as cross-validation or proficiency testing, are essential to demonstrate that different laboratories can produce equivalent results, thereby ensuring the integrity of data used in regulatory submissions.[4]

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 5-Hydroxy Lansoprazole Sulfide in human plasma. It details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, outlines a protocol for a two-laboratory comparison study, and discusses the interpretation of results in the context of current regulatory expectations, such as the ICH M10 guideline on bioanalytical method validation.[5][6][7][8][9]

Metabolic Pathway of Lansoprazole

Lansoprazole is metabolized through several pathways, primarily hydroxylation and sulfoxidation. The formation of 5-Hydroxy Lansoprazole Sulfide represents a terminal step in this metabolic cascade. Understanding this pathway is crucial for interpreting the pharmacokinetic data of the metabolite.

LansoprazoleMetabolism Lansoprazole Lansoprazole Metabolite1 5-Hydroxy Lansoprazole Lansoprazole->Metabolite1 CYP2C19 Metabolite2 Lansoprazole Sulfide Lansoprazole->Metabolite2 CYP3A4 Metabolite3 5-Hydroxy Lansoprazole Sulfide Metabolite1->Metabolite3 Sulfidation Metabolite2->Metabolite3 Hydroxylation

Caption: Metabolic pathway of Lansoprazole leading to 5-Hydroxy Lansoprazole Sulfide.

Part 1: A Validated LC-MS/MS Method for 5-Hydroxy Lansoprazole Sulfide Quantification

The following protocol describes a highly selective and sensitive LC-MS/MS method for the determination of 5-Hydroxy Lansoprazole Sulfide in human plasma. This method is based on established principles for the analysis of lansoprazole and its other major metabolites.[10]

Experimental Protocol

1. Materials and Reagents:

  • 5-Hydroxy Lansoprazole Sulfide reference standard (CAS: 131926-96-0)[11][12]

  • Stable isotope-labeled internal standard (SIL-IS), e.g., 5-Hydroxy Lansoprazole Sulfide-d4

  • Human plasma (K2EDTA as anticoagulant)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the SIL-IS working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

ParameterCondition
LC System UPLC system (e.g., Waters Acquity, Shimadzu Nexera)
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo Fisher)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 5-Hydroxy Lansoprazole Sulfide: To be determined empirically (e.g., based on precursor and product ions)
SIL-IS: To be determined empirically
Source Temp. 500 °C

4. Method Validation: The method must be fully validated according to the principles outlined in the ICH M10 guideline, including assessments of:

  • Selectivity and Specificity

  • Calibration Curve Linearity (e.g., 0.5 - 500 ng/mL)

  • Accuracy and Precision (intra- and inter-day)

  • Recovery and Matrix Effect

  • Stability (freeze-thaw, bench-top, long-term)[1][13]

Part 2: Inter-Laboratory Comparison Protocol

This section outlines a structured approach for an inter-laboratory comparison between an originating laboratory (Lab A) and a receiving laboratory (Lab B).

Workflow for Inter-Laboratory Cross-Validation

InterLabComparison cluster_prep Phase 1: Preparation & Method Transfer cluster_validation Phase 2: Receiving Lab Validation cluster_analysis Phase 3: Comparative Analysis A1 Lab A: Full Method Validation A2 Develop Method Transfer Protocol A1->A2 A3 Prepare & Ship QC Samples (Low, Mid, High) A2->A3 B1 Lab B: Receive & Implement Method A2->B1 C1 Lab A & B: Analyze Shared QC Samples A3->C1 B2 Partial Method Validation B1->B2 B2->C1 C2 Statistical Comparison of Results C1->C2 C3 Generate Comparison Report C2->C3

Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.

Step-by-Step Protocol
  • Method Transfer:

    • Lab A (originating lab) provides Lab B (receiving lab) with the fully validated method protocol, validation reports, and any specific operational details.[14][15][16]

    • Open communication between analysts from both labs is crucial to address any nuances of the procedure.[16]

  • Partial Validation at Receiving Lab:

    • Lab B performs a partial validation of the method to demonstrate their proficiency. This should include at least three precision and accuracy batches.[17]

  • Comparative Sample Analysis:

    • Lab A prepares a set of quality control (QC) samples in human plasma at low, medium, and high concentrations (at least 6 replicates at each level).

    • These samples are blinded and shipped on dry ice to Lab B.

    • Both labs analyze the same set of QC samples in the same analytical run.

  • Data Analysis and Acceptance Criteria:

    • The results from both laboratories are compiled and compared.

    • While the ICH M10 guideline does not prescribe rigid pass/fail criteria for cross-validation, a common industry practice is to assess the percentage difference between the mean concentrations obtained by each lab.[5][6][7]

    • A reasonable acceptance criterion, based on retrospective data analysis from similar studies, is that the mean accuracy of the QC samples should be within ±20% deviation of the nominal concentration, considering both intra- and inter-laboratory precision.

    • For at least two-thirds of the analyzed QC samples, the percentage difference between the values obtained by the two labs should be within ±20%.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of the comparative data is essential for evaluating the success of the inter-laboratory comparison.

Table 1: Comparison of Method Validation Parameters
Validation ParameterLaboratory ALaboratory B (Partial Validation)Acceptance Criteria (ICH M10)
Linearity (r²) > 0.995> 0.995Correlation coefficient should be > 0.99
LLOQ 0.5 ng/mL0.5 ng/mLS/N > 5; Accuracy ±20%; Precision ≤20%
Intra-day Precision < 10% RSD< 12% RSD≤15% RSD (≤20% at LLOQ)
Intra-day Accuracy Within ±10% of nominalWithin ±12% of nominal±15% of nominal (±20% at LLOQ)
Inter-day Precision < 12% RSD< 14% RSD≤15% RSD (≤20% at LLOQ)
Inter-day Accuracy Within ±12% of nominalWithin ±13% of nominal±15% of nominal (±20% at LLOQ)
Table 2: Inter-Laboratory Comparative Analysis of QC Samples
QC LevelNominal Conc. (ng/mL)Lab A Mean Conc. (ng/mL)Lab B Mean Conc. (ng/mL)% Difference ((B-A)/Mean(A,B))*100
Low QC1.51.451.58+8.5%
Mid QC150155148-4.6%
High QC400395410+3.7%

Conclusion

A successful inter-laboratory comparison provides confidence that the bioanalytical method for 5-Hydroxy Lansoprazole Sulfide is robust, transferable, and capable of generating comparable data across different analytical sites. This is a critical step in ensuring the overall quality and integrity of bioanalytical data in support of drug development and regulatory submissions. The absence of rigid acceptance criteria in recent guidelines underscores the importance of a scientifically sound approach, focusing on a thorough understanding and statistical evaluation of any observed bias between laboratories.

References

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). PMC. [Link]

  • Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. (2008). PubMed. [Link]

  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2025). Bioanalysis Zone. [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency (EMA). [Link]

  • Transfer of Analytical Methods. (n.d.). GMP SOP. [Link]

  • Stability of Suspension Formulations of Lansoprazole and Omeprazole Stored in Amber-Colored Plastic Oral Syringes. (2000). ResearchGate. [Link]

  • ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency (EMA). [Link]

  • Method transfer between bioanalytical laboratories. (2011). ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES IN LANSOPRAZOLE. (2019). ResearchGate. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. [Link]

  • Analytical Assay Method Transfer Services Lab. (n.d.). NorthEast BioLab. [Link]

  • Method Transfer Between Bioanalytical Laboratories. (2015). Taylor & Francis Online. [Link]

  • Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery. (2024). NIH. [Link]

  • 5-Hydroxy Lansoprazole Sulfide CAS#: 131926-96-0. (n.d.). ChemWhat. [Link]

  • Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. (2021). ACS Publications. [Link]

  • Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. (2019). OUCI. [Link]

  • Determination of Lansoprazole and Five Metabolites in Plasma by High-Performance Liquid Chromatography. (1993). PubMed. [Link]

  • Determination of lansoprazole and its metabolites in plasma by high-performance liquid chromatography using a loop column. (1993). PubMed. [Link]

  • Quantification of Lansoprazole in Oral Suspension by Ultra-High-Performance Liquid Chromatography Hybrid Ion-Trap Time-of-Flight Mass Spectrometry. (2011). NIH. [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. (n.d.). Synapse. [Link]

  • Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. (2015). SciSpace. [Link]

  • 5-Hydroxy Lansoprazole. (n.d.). molsyns.com. [Link]

  • Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. (2022). PubMed. [Link]

Sources

Comparative

A Comparative Guide to Determining the Relative Response Factor for 5-Hydroxy Lansoprazole Sulfide Impurity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring the safety and efficac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug substances. This guide provides an in-depth technical comparison of methodologies for determining the Relative Response Factor (RRF) of 5-Hydroxy Lansoprazole Sulfide, a potential impurity in Lansoprazole. As a Senior Application Scientist, this document is structured to offer not just a protocol, but a foundational understanding of the principles and a practical framework for implementation in a laboratory setting.

The Critical Role of Impurity Profiling and the Relative Response Factor

Impurities in Active Pharmaceutical Ingredients (APIs) can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities above certain thresholds.[1]

Direct quantification of impurities using their own reference standards is the most accurate method. However, obtaining pure standards for every impurity can be challenging and costly.[2] In such cases, the concept of the Relative Response Factor (RRF) becomes an indispensable tool. The RRF is a measure of the detector response of an impurity relative to the API under the same chromatographic conditions.[1] By establishing a reliable RRF, the concentration of an impurity can be accurately estimated using the readily available API reference standard.

This guide will compare two common approaches for RRF determination: the single-point method and the more robust multi-point (slope) method.

Experimental Design: A Self-Validating System

The determination of the RRF for 5-Hydroxy Lansoprazole Sulfide necessitates a well-designed experiment that is both accurate and reproducible. The following sections detail the essential components of such a study.

Materials and Reagents
  • Lansoprazole Reference Standard: USP or equivalent, with a known purity.

  • 5-Hydroxy Lansoprazole Sulfide Reference Standard: A well-characterized standard with known purity is essential for this procedure.[3][4]

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Water: Deionized or Milli-Q.

  • Ammonium Acetate: ACS grade or higher.

  • Formic Acid: ACS grade or higher.

Instrumentation

A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required. A photodiode array (PDA) detector is highly recommended to assess peak purity and to investigate the UV spectra of both the API and the impurity.

Chromatographic Conditions: The Rationale

The selection of chromatographic conditions is critical for achieving adequate separation and symmetrical peak shapes for both Lansoprazole and 5-Hydroxy Lansoprazole Sulfide. Based on established methods for Lansoprazole and its related substances, the following conditions provide a robust starting point.[5][6][7]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like Lansoprazole and its metabolites.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 7.0 with Formic AcidA buffered aqueous phase to ensure consistent ionization and peak shape.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength.
Gradient Elution A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase BNecessary to elute both the API and the impurity with good resolution and within a reasonable run time. A typical gradient might run from 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 285 nmLansoprazole and its metabolites exhibit strong absorbance at this wavelength, providing good sensitivity.[7][8]
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the determination of the Relative Response Factor.

RRF_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_comp Comparison prep_api Prepare Lansoprazole Stock Solution prep_series Prepare Working Standard Solutions (API & Impurity) prep_api->prep_series prep_imp Prepare 5-Hydroxy Lansoprazole Sulfide Stock Solution prep_imp->prep_series inject Inject Solutions into HPLC prep_series->inject acquire Acquire Chromatographic Data (Peak Areas) inject->acquire calc_rf Calculate Response Factors (RF) acquire->calc_rf calc_rrf Calculate Relative Response Factor (RRF) calc_rf->calc_rrf comp_single Single-Point RRF calc_rrf->comp_single comp_slope Slope Method RRF calc_rrf->comp_slope

Caption: Workflow for RRF Determination

Step-by-Step Experimental Protocols

Preparation of Stock Solutions
  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Lansoprazole reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

  • 5-Hydroxy Lansoprazole Sulfide Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-Hydroxy Lansoprazole Sulfide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Methanol and Water.

Preparation of Working Standard Solutions

To compare the single-point and slope methods, a series of solutions with varying concentrations of both the API and the impurity should be prepared.

  • For the Slope Method: Prepare a series of at least five concentrations spanning the expected working range of the impurity (e.g., from the limit of quantification (LOQ) to 150% of the specification limit). A representative set of concentrations is provided in the data table below.

  • For the Single-Point Method: A single concentration level, typically at the 100% level of the specification limit, is used.

Data Presentation and RRF Calculation: A Comparative Analysis

The following is an illustrative dataset to demonstrate the calculation of the RRF for 5-Hydroxy Lansoprazole Sulfide.

Concentration (µg/mL)Lansoprazole Peak Area5-Hydroxy Lansoprazole Sulfide Peak Area
0.515,00012,500
1.030,50025,200
2.061,20050,800
4.0122,000101,500
8.0245,000204,000
Method 1: Single-Point RRF Calculation

This method uses a single concentration level to determine the RRF. While simpler, it is less robust than the slope method. Using the 2.0 µg/mL concentration from the table:

  • Response Factor (RF) = Peak Area / Concentration [1]

    • RFLansoprazole = 61,200 / 2.0 = 30,600

    • RFImpurity = 50,800 / 2.0 = 25,400

  • Relative Response Factor (RRF) = RFImpurity / RFLansoprazole [1]

    • RRF = 25,400 / 30,600 = 0.83

Method 2: Slope Method RRF Calculation

This is the preferred and more accurate method as it is based on a linearity plot across a range of concentrations.

  • Plot the peak area versus concentration for both Lansoprazole and 5-Hydroxy Lansoprazole Sulfide.

  • Perform a linear regression for each dataset to obtain the slope of the line.

  • Illustrative Slopes from the Dataset:

    • SlopeLansoprazole = 30,550

    • SlopeImpurity = 25,450

  • Relative Response Factor (RRF) = SlopeImpurity / SlopeLansoprazole

    • RRF = 25,450 / 30,550 = 0.83

The following diagram illustrates the relationship between the responses of the API and the impurity.

Linearity_Plot Peak Area Peak Area Concentration Concentration p1 p2 p5 p1->p5 Lansoprazole p3 p4 i1 i2 i5 i1->i5 5-Hydroxy Lansoprazole Sulfide i3 i4

Sources

Validation

Assessment of 5-Hydroxy Lansoprazole Sulfide as a Biomarker for Lansoprazole Metabolism: A Comparative Guide

This guide provides an in-depth technical assessment of potential biomarkers for lansoprazole metabolism, with a focus on 5-hydroxy lansoprazole sulfide. It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of potential biomarkers for lansoprazole metabolism, with a focus on 5-hydroxy lansoprazole sulfide. It is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the metabolic pathways of lansoprazole and the utility of its metabolites in clinical and research settings.

Introduction: The Clinical Pharmacokinetics of Lansoprazole

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal disorders. As a prodrug, lansoprazole is converted to its active form in the acidic environment of gastric parietal cells, where it irreversibly inhibits the H+/K+-ATPase pump, thereby reducing gastric acid secretion. The therapeutic efficacy and potential for adverse effects of lansoprazole are significantly influenced by its metabolism, which is primarily carried out in the liver by the cytochrome P450 (CYP) enzyme system.[1]

The two main enzymes responsible for lansoprazole metabolism are CYP2C19 and CYP3A4.[1] CYP2C19 is highly polymorphic, leading to significant inter-individual variability in lansoprazole clearance and exposure.[2] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, ranging from poor to ultrarapid metabolizers. This genetic variability is a critical factor in determining the clinical response to lansoprazole.

Lansoprazole Metabolic Pathways

Lansoprazole undergoes extensive hepatic metabolism to several metabolites. The primary metabolic pathways are:

  • 5-Hydroxylation: Catalyzed predominantly by CYP2C19 , this pathway leads to the formation of 5-hydroxylansoprazole . This is considered the main metabolic pathway and is highly dependent on the individual's CYP2C19 genotype.[1][2]

  • Sulfoxidation and Sulfide Formation: Primarily mediated by CYP3A4 , these pathways result in the formation of lansoprazole sulfone and lansoprazole sulfide , respectively.[1]

A subsequent metabolic step can involve the hydroxylation of lansoprazole sulfone by CYP2C19 to form 5-hydroxylansoprazole, or the action of CYP3A4 on 5-hydroxylansoprazole.[1] The interplay between these pathways determines the overall pharmacokinetic profile of lansoprazole.

Lansoprazole_Metabolism lansoprazole Lansoprazole hydroxylansoprazole 5-Hydroxylansoprazole lansoprazole->hydroxylansoprazole CYP2C19 sulfone Lansoprazole Sulfone lansoprazole->sulfone CYP3A4 sulfide Lansoprazole Sulfide lansoprazole->sulfide CYP3A4 hydroxy_sulfide 5-Hydroxy Lansoprazole Sulfide hydroxylansoprazole->hydroxy_sulfide Sulfidation (Putative) sulfide->hydroxy_sulfide CYP2C19 (Putative)

Figure 1: Simplified metabolic pathway of lansoprazole.

Established Biomarkers for Lansoprazole Metabolism

The assessment of lansoprazole metabolism, particularly the activity of CYP2C19, is crucial for personalizing therapy. The most established and widely used biomarker is the metabolic ratio (MR) of the parent drug to its primary metabolite.

5-Hydroxylansoprazole and the Lansoprazole/5-Hydroxylansoprazole Metabolic Ratio

The formation of 5-hydroxylansoprazole is the cornerstone of CYP2C19-mediated lansoprazole metabolism.[1][2] Consequently, the plasma concentration of 5-hydroxylansoprazole and, more importantly, the metabolic ratio of lansoprazole to 5-hydroxylansoprazole, serve as reliable in vivo probes for CYP2C19 activity.[2]

Experimental Evidence:

Numerous studies have demonstrated a strong correlation between the lansoprazole/5-hydroxylansoprazole MR and CYP2C19 genotype. For instance, a study in a Turkish pediatric population showed significantly different MRs among different CYP2C19 genotype groups, highlighting its utility in phenotyping.[2]

CYP2C19 GenotypeMean Lansoprazole Plasma Concentration (ng/mL)Lansoprazole/5-Hydroxy-lansoprazole MR (Mean ± SD)
1/1 (Normal Metabolizer)285 ± 2106.1 ± 4.5
1/17 (Intermediate Metabolizer)180 ± 1554.5 ± 3.2
17/17 (Ultrarapid Metabolizer)85 ± 752.8 ± 2.1
1/2 (Intermediate Metabolizer)550 ± 45015.5 ± 10.5
2/2 (Poor Metabolizer)1960 ± 85063.5 ± 12.2

Table 1: Correlation of Lansoprazole/5-Hydroxylansoprazole Metabolic Ratio with CYP2C19 Genotype in a Pediatric Population. Data adapted from Gumus et al. (2012).[2]

Lansoprazole Sulfone as a Marker for CYP3A4 Activity

The formation of lansoprazole sulfone is primarily catalyzed by CYP3A4.[1] While not as extensively used for phenotyping as the 5-hydroxylation pathway for CYP2C19, the concentration of lansoprazole sulfone can provide insights into the activity of CYP3A4. In individuals who are poor metabolizers via CYP2C19, the metabolic pathway may shift towards CYP3A4, leading to higher concentrations of lansoprazole sulfone.[3]

Assessment of 5-Hydroxy Lansoprazole Sulfide as a Potential Biomarker

While 5-hydroxylansoprazole is a well-established biomarker, the utility of other metabolites, such as 5-hydroxy lansoprazole sulfide, is less clear.

Formation and Current Understanding

5-hydroxy lansoprazole sulfide is a known metabolite of lansoprazole.[4][5][6][7][8] Its formation likely involves a combination of the CYP2C19 and CYP3A4 pathways, potentially through the hydroxylation of lansoprazole sulfide (formed by CYP3A4) or the sulfidation of 5-hydroxylansoprazole (formed by CYP2C19). However, the precise enzymatic steps and their kinetics are not well-characterized in the context of its utility as a biomarker.

Comparative Analysis and Existing Gaps

To date, there is a significant lack of published data directly evaluating 5-hydroxy lansoprazole sulfide as a biomarker for lansoprazole metabolism. The majority of pharmacokinetic studies focus on lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone.[9][10][11][12][13]

Key unanswered questions regarding 5-hydroxy lansoprazole sulfide include:

  • What is the primary enzyme responsible for its formation in vivo?

  • How do its plasma concentrations correlate with CYP2C19 and/or CYP3A4 genotypes?

  • Does a metabolic ratio involving 5-hydroxy lansoprazole sulfide offer any advantage over the well-established lansoprazole/5-hydroxylansoprazole ratio for CYP2C19 phenotyping?

Without experimental data addressing these questions, the assessment of 5-hydroxy lansoprazole sulfide as a reliable biomarker remains speculative.

Experimental Protocols

The accurate quantification of lansoprazole and its metabolites is fundamental to their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Workflow for Biomarker Quantification

biomarker_quantification_workflow sample_collection Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_analysis Data Analysis and Metabolic Ratio Calculation lc_ms_analysis->data_analysis

Figure 2: General workflow for the quantification of lansoprazole and its metabolites in plasma.

Detailed LC-MS/MS Protocol for Lansoprazole, 5-Hydroxylansoprazole, and Lansoprazole Sulfone

This protocol is adapted from a validated method for the simultaneous determination of lansoprazole and its major metabolites.[10]

1. Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., indapamide in methanol). b. Add 300 µL of acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase. g. Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Inertsil ODS-3 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Methanol : 0.2% Ammonium Acetate and 0.1% Formic Acid in Water (75:25, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
MS System Triple quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Lansoprazole: m/z 370.1 → 252.1; 5-Hydroxylansoprazole: m/z 386.1 → 268.1; Lansoprazole Sulfone: m/z 386.1 → 369.1; Internal Standard (Indapamide): m/z 366.0 → 189.0

Table 2: Exemplary LC-MS/MS parameters for the analysis of lansoprazole and its metabolites.

Conclusion and Future Directions

The metabolic ratio of lansoprazole to 5-hydroxylansoprazole is a robust and clinically relevant biomarker for assessing CYP2C19 activity and guiding personalized lansoprazole therapy. Lansoprazole sulfone can provide complementary information regarding the CYP3A4 metabolic pathway.

While 5-hydroxy lansoprazole sulfide is a known metabolite of lansoprazole, its utility as a biomarker for drug metabolism is currently not supported by sufficient scientific evidence. Further research is warranted to elucidate its formation pathway, quantify its plasma concentrations in different CYP genotype populations, and evaluate its correlation with metabolic activity. Such studies would be essential to determine if 5-hydroxy lansoprazole sulfide can offer any diagnostic or prognostic value beyond the established biomarkers.

References

  • Lansoprazole Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Miura M, et al. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. Chirality. 2004;16(4):249-54.
  • Gumus E, et al. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood. Eur J Clin Pharmacol. 2012;68(3):275-82.
  • Song M, et al. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. J Pharm Biomed Anal. 2008;48(4):1181-6.
  • Lansoprazole Metabolism Pathway (old). PathWhiz. [Link]

  • Lansoprazole Metabolism Pathway (old). SMPDB. [Link]

  • Uno T, et al. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine. Br J Clin Pharmacol. 2006;61(1):60-7.
  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Sohn DR, et al. Metabolic disposition of lansoprazole in relation to the S-mephenytoin 4'-hydroxylation phenotype status. Clin Pharmacol Ther. 1997;61(5):574-82.
  • Katsuki H, et al. Role of CYP3A4 and CYP2C19 in the stereoselective metabolism of lansoprazole by human liver microsomes. Eur J Clin Pharmacol. 2001;57(8):575-82.
  • Miura M, et al. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ResearchGate. [Link]

  • Reddy GS, et al. Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. Bentham Open. 2015;9:1-8.
  • Furuta T, et al. Comparison of lansoprazole and famotidine for gastric acid inhibition during the daytime and night-time in different CYP2C19 genotype groups. Aliment Pharmacol Ther. 2001;15(9):1423-30.
  • Miura M, et al. Pharmacokinetic differences between the enantiomers of lansoprazole and its metabolite, 5-hydroxylansoprazole, in relation to CYP2C19 genotypes. ResearchGate. [Link]

  • 5-Hydroxy Lansoprazole Sulfide - Drug Targets, Indications, Patents. Synapse. [Link]

  • Kostolanská K, et al. Determination of lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in human plasma for CYP2C19 and CYP3A4 phenotyping. Chemical Papers. 2019;73:2955–2963.
  • Liu JY, et al. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase. J Med Chem. 2022;65(21):14549-14561.
  • Chu NN, et al. Determination of lansoprazole and its metabolites 5' -hydroxy lansoprazole and lansoprazole sulphone in human plasma by reversed-phase HPLC. Yao Xue Xue Bao. 2006;41(1):63-7.

Sources

Comparative

A Comparative Guide to the Stability of Lansoprazole and Its Sulfide Metabolite

In the landscape of pharmaceutical development, a comprehensive understanding of a drug substance's stability is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides an in-depth comparative ana...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, a comprehensive understanding of a drug substance's stability is paramount to ensuring its safety, efficacy, and shelf-life. This guide provides an in-depth comparative analysis of the stability profiles of Lansoprazole, a widely used proton pump inhibitor, and its primary sulfide metabolite. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge to design robust stability studies and formulate stable pharmaceutical products.

Lansoprazole is known to be unstable in acidic conditions, a characteristic that drives the need for enteric-coated formulations. Its sulfide metabolite, a key product of both metabolism and degradation, also presents its own stability challenges. This guide will dissect the degradation pathways of both molecules under various stress conditions, offering a side-by-side comparison of their relative stabilities.

The Rationale Behind Stress Testing

Forced degradation studies, or stress testing, are a cornerstone of drug development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The objective is to identify the likely degradation products that may arise during storage and handling, and to establish the intrinsic stability of the drug molecule. This information is crucial for developing stability-indicating analytical methods and for understanding the degradation pathways.[1][2]

Our comparative study subjects Lansoprazole and its sulfide metabolite to a battery of stress conditions as stipulated by ICH guideline Q1A(R2), including acid and base hydrolysis, oxidation, and exposure to heat and light.[1]

Comparative Degradation Profile

Lansoprazole is susceptible to degradation under acidic, basic, and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[3] The sulfide metabolite, being a reduced form of Lansoprazole, has its own distinct stability characteristics that are critical to understand, especially as it is a common impurity and metabolite.

Table 1: Summary of Comparative Degradation under Stress Conditions
Stress ConditionLansoprazoleLansoprazole SulfideKey Observations
Acid Hydrolysis Highly LabileLabileLansoprazole rapidly degrades in acidic media.[1][4] The sulfide metabolite is also susceptible to acid-catalyzed degradation.
Base Hydrolysis LabileLabileBoth compounds show degradation under basic conditions, although generally less rapid than in acidic media.[4]
Oxidative Stress LabileSusceptible to OxidationLansoprazole is prone to oxidation, potentially converting to the sulfone derivative. The sulfide metabolite is readily oxidized back to Lansoprazole or to the sulfone.
Thermal Stress Generally StableGenerally StableBoth molecules exhibit good stability under dry heat conditions.[3]
Photolytic Stress Generally StableGenerally StableNo significant degradation is typically observed for either compound under photolytic stress.[3]

Degradation Pathways and Mechanisms

The degradation of Lansoprazole is primarily initiated by the protonation of the benzimidazole nitrogen in acidic conditions, leading to a rearrangement and subsequent breakdown of the molecule.[5] One of the major degradation products under acidic conditions is the Lansoprazole sulfide.[4][6]

Diagram 1: Simplified Degradation Pathway of Lansoprazole

G Lansoprazole Lansoprazole Acid_Stress Acidic Conditions Lansoprazole->Acid_Stress Sulfide_Metabolite Lansoprazole Sulfide Acid_Stress->Sulfide_Metabolite Reduction Other_Degradants Other Degradation Products Acid_Stress->Other_Degradants

Caption: Acid-catalyzed degradation of Lansoprazole.

Under oxidative stress, the sulfoxide group in Lansoprazole can be further oxidized to a sulfone. Conversely, the sulfide metabolite is susceptible to oxidation, which can regenerate Lansoprazole or form the sulfone.

Experimental Protocols

To ensure the integrity and reproducibility of stability studies, detailed and validated protocols are essential. The following sections outline the methodologies for conducting comparative forced degradation studies on Lansoprazole and its sulfide metabolite.

Diagram 2: Experimental Workflow for Comparative Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_L Prepare Lansoprazole Stock Solution Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Prep_L->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Prep_L->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep_L->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep_L->Thermal Photo Photolytic Stress (ICH Q1B) Prep_L->Photo Prep_S Prepare Lansoprazole Sulfide Stock Solution Prep_S->Acid Prep_S->Base Prep_S->Oxidation Prep_S->Thermal Prep_S->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC-UV Analysis Neutralization->HPLC_Analysis Data_Analysis Compare Degradation Profiles HPLC_Analysis->Data_Analysis

Sources

Validation

Comparison Guide: Performance Evaluation of Internal Standards for the Bioanalysis of 5-Hydroxy Lansoprazole Sulfide

This guide provides an in-depth comparison of internal standards for the quantitative analysis of 5-Hydroxy Lansoprazole Sulfide, a key metabolite of the proton pump inhibitor Lansoprazole. The selection of an appropriat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of internal standards for the quantitative analysis of 5-Hydroxy Lansoprazole Sulfide, a key metabolite of the proton pump inhibitor Lansoprazole. The selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate accurate and precise methods for pharmacokinetic and drug metabolism studies.

The Imperative for a Robust Internal Standard in Bioanalysis

In quantitative bioanalysis, the internal standard is not merely a procedural checkbox; it is the anchor of data integrity. Its primary role is to compensate for variability that can be introduced at multiple stages of the analytical workflow, from sample preparation to instrumental analysis.[1][2] An ideal IS should mimic the analyte's behavior as closely as possible, correcting for fluctuations in extraction efficiency, injection volume, and, most critically, matrix-induced ionization suppression or enhancement in the mass spectrometer source.[3][4]

The choice of IS directly impacts the accuracy and precision of the final concentration data.[2] For 5-Hydroxy Lansoprazole Sulfide, a molecule subject to metabolic processes and analysis within complex biological matrices like plasma, a meticulously selected and validated IS is non-negotiable for generating reliable data that can withstand regulatory scrutiny.[5][6]

Categories of Internal Standards: A Comparative Overview

There are two primary categories of internal standards used in LC-MS/MS bioanalysis: Stable Isotope Labeled (SIL) internal standards and structural analogs.

The Gold Standard: Stable Isotope Labeled (SIL) Internal Standards

SIL internal standards are considered the most appropriate choice for quantitative bioanalysis.[1] These are molecules in which one or more atoms have been replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7][8]

  • Mechanism of Action: A SIL-IS, such as Lansoprazole Sulfide-d4 , is chemically identical to the analyte (5-Hydroxy Lansoprazole Sulfide).[9] This ensures it has virtually the same physicochemical properties, leading to identical behavior during sample extraction, chromatographic elution, and ionization.[10] Because it co-elutes with the analyte, it experiences the exact same degree of matrix effect, providing the most effective compensation. The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to the mass difference imparted by the heavy isotopes.[10]

  • Advantages:

    • Superior Accuracy and Precision: Provides the best correction for matrix effects and other sources of variability.[11][12]

    • Co-elution: Chromatographically co-elutes with the analyte, ensuring it is subjected to the same analytical conditions.

    • Regulatory Acceptance: Preferred by regulatory agencies like the FDA and EMA for bioanalytical method validation.[10]

  • Potential Considerations:

    • Cost and Availability: Custom synthesis can be expensive and time-consuming.[1]

    • Isotopic Purity: The SIL-IS must be checked for the presence of the unlabeled analyte as an impurity.

    • Deuterium-Specific Issues: Deuterated standards (e.g., using ²H) can sometimes exhibit slightly different retention times (the "deuterium isotope effect") or, in rare cases, undergo hydrogen-deuterium exchange.[7][13] Using ¹³C or ¹⁵N labeling can mitigate these risks.[7][13]

The Practical Alternative: Structural Analog Internal Standards

When a SIL-IS is not available, a structural analog is the next best choice.[2] This is a compound that is not isotopically labeled but has a chemical structure and physicochemical properties similar to the analyte. For Lansoprazole and its metabolites, compounds like Pantoprazole , Omeprazole , or Indapamide have been used in validated methods.[14][15][16]

  • Mechanism of Action: A structural analog is chosen to have similar extraction recovery, chromatographic behavior, and ionization response to the analyte. However, because its structure is not identical, it will not perfectly co-elute and may respond differently to matrix effects.

  • Advantages:

    • Lower Cost and Greater Availability: Often commercially available and less expensive than a custom-synthesized SIL-IS.[1]

  • Disadvantages:

    • Differential Matrix Effects: The most significant drawback. If the analog IS and the analyte have different retention times, they may elute into regions with different levels of co-eluting matrix components, leading to different degrees of ion suppression or enhancement and, consequently, inaccurate quantification.

    • Variable Recovery: Extraction efficiency may differ from the analyte.

    • Different Ionization Efficiency: The response in the mass spectrometer source will not be identical to the analyte's.

Performance Comparison: SIL vs. Structural Analogs

The following table summarizes the expected performance of different internal standard types for the analysis of 5-Hydroxy Lansoprazole Sulfide based on key validation parameters defined by regulatory bodies.[5][17][18]

Performance Parameter Lansoprazole Sulfide-d4 (SIL-IS) Pantoprazole / Omeprazole (Analog IS) Rationale & Causality
Accuracy & Precision ExcellentGood to ModerateThe SIL-IS co-elutes and experiences identical matrix effects, providing superior correction and thus higher accuracy and precision.[11] An analog IS may not fully compensate for these effects, potentially introducing bias.
Matrix Effect Compensation ExcellentModerate to PoorAs the SIL-IS is chemically identical, it is the best tool to track and correct for ion suppression/enhancement affecting the analyte.[3] An analog's effectiveness is highly dependent on how closely its retention time matches the analyte's.
Extraction Recovery Tracking ExcellentGoodThe SIL-IS will have nearly identical recovery to the analyte across various conditions. An analog's recovery should be similar but requires thorough validation to ensure consistency.[5]
Chromatographic Behavior Nearly Identical (Co-elutes)Similar, but separate elutionCo-elution is the key advantage of a SIL-IS. An analog must be chromatographically resolved from the analyte but should elute as closely as possible.
Cost & Availability High Cost, Often Custom SynthesisLow Cost, Commercially AvailableThe primary advantage of an analog IS is its accessibility and lower cost.[1]
Regulatory Preference Highly PreferredAcceptable with thorough validationRegulatory guidelines strongly recommend the use of a SIL-IS whenever possible due to its inherent advantages in ensuring data reliability.[2][10]

Experimental Design for Internal Standard Performance Evaluation

A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol. The following workflow outlines the essential steps to rigorously evaluate the performance of a chosen internal standard for 5-Hydroxy Lansoprazole Sulfide analysis, in accordance with FDA guidelines.[5][19]

Visual Workflow for IS Evaluation

G start Start IS Selection sil_avail Is a SIL-IS Available & Affordable? start->sil_avail select_sil Select SIL-IS (e.g., ¹³C or d4-labeled) sil_avail->select_sil Yes select_analog Select Best Structural Analog (Similar Polarity, pKa, Structure) sil_avail->select_analog No validate Perform Full Method Validation (Accuracy, Precision, Matrix Effect, Recovery) select_sil->validate select_analog->validate end_pass Method is Robust validate->end_pass Passes Criteria end_fail Re-evaluate IS or Method validate->end_fail Fails Criteria

Caption: Decision-making flowchart for internal standard selection.

  • Prioritize a Stable Isotope Labeled IS: A SIL-IS is unequivocally the first choice. [11]The investment in a custom-synthesized standard often pays dividends in data quality, reduced troubleshooting, and higher confidence during regulatory review. For 5-Hydroxy Lansoprazole Sulfide, a ¹³C- or ¹⁵N-labeled version would be ideal to avoid any potential deuterium isotope effects. [13]

  • Rigorous Validation of Structural Analogs: If a SIL-IS is not feasible, the validation of a structural analog must be exceptionally thorough. [1]Pay close attention to the IS-normalized matrix factor across multiple lots of the biological matrix to ensure that lot-to-lot variability in matrix components does not compromise data accuracy. [2]The goal is to prove that the chosen analog tracks the analyte sufficiently well to produce reliable data.

  • Monitor IS Response: During sample analysis, the response of the internal standard should be monitored across the analytical run. Significant variation in the IS response can indicate problems with sample processing or instrument performance and must be investigated. [1]

Conclusion

The selection of an internal standard for the analysis of 5-Hydroxy Lansoprazole Sulfide is a critical decision that dictates the quality and reliability of the resulting bioanalytical data. A stable isotope labeled internal standard, such as Lansoprazole Sulfide-d4, represents the gold standard, offering the most effective compensation for analytical variability, especially matrix effects. While structural analogs like Pantoprazole or Omeprazole are viable alternatives, their use necessitates a more extensive and rigorous validation process to prove their fitness for purpose. Ultimately, the chosen internal standard, backed by comprehensive experimental data, must ensure that the method is accurate, precise, and robust, yielding data that is unequivocally trustworthy for its intended application in drug development.

References

  • Benchchem. (n.d.). Lansoprazole Sulfide-d4 as an Internal Standard: A Comparative Guide to Performance in Bioanalysis.
  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
  • Causon, R. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
  • Liu, G., & Ji, Q. C. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
  • Cappiello, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?.
  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC - NIH.
  • Song, M., et al. (2008). Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1181-6.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
  • ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.
  • ResearchGate. (2025). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES IN LANSOPRAZOLE.
  • MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
  • Benchchem. (n.d.). Application Note: Analysis of Lansoprazole Sulfide-d4 by Mass Spectrometry.
  • Bentham Open Archives. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma.
  • Benchchem. (n.d.). Physicochemical properties of Lansoprazole Sulfide-d4.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 5-Hydroxy Lansoprazole Sulfide

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 5-Hydroxy Lansoprazole Sulfide. As a pharmaceutical-related compound...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with 5-Hydroxy Lansoprazole Sulfide. As a pharmaceutical-related compound of unknown potency, a cautious and systematic approach to handling is paramount to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, fostering a culture of safety and deep understanding in the laboratory.

Hazard Assessment and Risk Mitigation

5-Hydroxy Lansoprazole Sulfide is a derivative of Lansoprazole, and while specific toxicological data is limited, it must be treated as a potentially potent pharmaceutical compound. The Material Safety Data Sheet (MSDS) for this compound indicates that there is no available data for many hazard classifications.[1] This lack of information necessitates a conservative approach, assuming the compound could have significant physiological effects upon exposure.

Key Considerations:

  • Unknown Potency: The primary risk is the unknown biological activity and potency of the compound.[1] All handling procedures should be designed to minimize any potential for exposure.

  • Route of Exposure: The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.

  • Hazardous Decomposition: When heated to decomposition, 5-Hydroxy Lansoprazole Sulfide may emit toxic fumes of carbon oxides, nitrogen oxides, hydrogen fluoride, and sulphur oxides.[1]

Potential Hazard Associated Risk Mitigation Strategy
Unknown Biological Activity Unforeseen physiological effects, potential for high potency.Assume high potency and handle with stringent containment measures.
Inhalation of Aerosols/Dust Respiratory tract irritation and systemic absorption.Handle in a certified chemical fume hood or other ventilated enclosure.
Dermal Contact Skin irritation, sensitization, and systemic absorption.Wear appropriate chemical-resistant gloves and a lab coat.
Accidental Ingestion Systemic toxicity.Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.
Fire and Decomposition Release of toxic gases.Use appropriate fire extinguishing media (water, dry chemical, carbon dioxide, or alcohol-resistant foam).[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling compounds of unknown potency. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Wear nitrile or neoprene gloves to provide a barrier against skin contact.[2][3] For tasks with a higher risk of splashes or spills, consider double-gloving.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.[2][4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection: A fully buttoned laboratory coat should be worn at all times to protect the skin and clothing from contamination.[4][5]

  • Respiratory Protection: All handling of solid 5-Hydroxy Lansoprazole Sulfide that could generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[2][3][4] If engineering controls are not sufficient to control exposure, a respirator may be required. The use of a respirator must be in accordance with a comprehensive respiratory protection program, including medical evaluation and fit testing.[5][6]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 5-Hydroxy Lansoprazole Sulfide from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed once ready weigh Weigh Compound in Ventilated Enclosure prep_hood->weigh Begin work dissolve Dissolve/Prepare Solutions in Fume Hood weigh->dissolve decon_surfaces Decontaminate Work Surfaces dissolve->decon_surfaces After experiment decon_glassware Decontaminate Glassware decon_surfaces->decon_glassware remove_ppe Doff PPE Correctly decon_glassware->remove_ppe segregate_waste Segregate Hazardous Waste remove_ppe->segregate_waste Final step label_waste Label Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste

Caption: Workflow for Safe Handling of 5-Hydroxy Lansoprazole Sulfide.

Step-by-Step Handling Procedures

Adherence to a strict protocol is crucial for minimizing exposure risk.

3.1. Preparation:

  • Designate a Handling Area: All work with 5-Hydroxy Lansoprazole Sulfide should be conducted in a designated area within a laboratory, preferably in a certified chemical fume hood.

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.

  • Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly. Check the certification sticker and the flow monitor.

  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

3.2. Handling the Compound:

  • Weighing: If weighing the solid compound, use a ventilated balance enclosure or perform the weighing within the chemical fume hood. Use a spatula to handle the powder and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. Keep containers closed when not in use.

3.3. Post-Handling and Decontamination:

  • Clean Work Surfaces: After completing the work, decontaminate all surfaces within the fume hood with an appropriate cleaning agent.

  • Decontaminate Equipment: All glassware and equipment that came into contact with the compound should be decontaminated before being removed from the fume hood.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water immediately after removing gloves.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spills: In case of a small spill, and if you are trained to do so, absorb the spill with an inert material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan: Environmental Responsibility

Proper disposal of pharmaceutical compounds is essential to prevent environmental contamination.[7][8] Pharmaceutical waste should not be disposed of down the drain or in regular trash.[9][10]

5.1. Waste Segregation and Labeling:

  • Hazardous Waste Stream: All solid waste contaminated with 5-Hydroxy Lansoprazole Sulfide (e.g., gloves, weigh boats, paper towels) and any unused compound should be collected in a dedicated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: Solutions containing 5-Hydroxy Lansoprazole Sulfide should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

5.2. Storage and Disposal:

  • Storage: Hazardous waste containers should be kept closed and stored in a designated, secure area away from incompatible materials.

  • Disposal: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified waste management contractor.[11] Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.

By implementing these comprehensive safety and handling procedures, researchers can work confidently with 5-Hydroxy Lansoprazole Sulfide while minimizing risks to themselves and the environment. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be the guiding philosophy when handling compounds of unknown potency.

References

  • MATERIAL SAFETY DATA SHEETS 5-HYDROXY LANSOPRAZOLE SULFIDE.
  • Navigating the Safe Disposal of Potent Pharmaceutical Compounds: A General Protocol - Benchchem.
  • Best Practices for Pharmaceutical Waste.
  • SAFETY DATA SHEET - Spectrum Chemical.
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
  • 5 Pharmaceutical Waste Disposal Best Practices - Red Bags.
  • Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions.
  • SAFETY DATA SHEET - CymitQuimica.
  • Safety Data Sheet - Pfizer.
  • Available at
  • Best Practices: Disposing of Hazardous Drugs in a Pharmacy - Clean Management.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • LANSOPRAZOLE | Moehs Ibérica.
  • Safety Data Sheet - Biosynth.
  • Chemical Safety: Personal Protective Equipment.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • Lansoprazole Capsules.
  • Chapter: Disposal of Waste - National Academies of Sciences, Engineering, and Medicine.
  • Chapter: Managment of Chemicals - National Academies of Sciences, Engineering, and Medicine.

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